Product packaging for (S)-(+)-2-methoxypropanol(Cat. No.:CAS No. 116422-39-0)

(S)-(+)-2-methoxypropanol

Cat. No.: B039319
CAS No.: 116422-39-0
M. Wt: 90.12 g/mol
InChI Key: YTTFFPATQICAQN-BYPYZUCNSA-N
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Description

(S)-(+)-2-Methoxypropanol is a high-value, enantiomerically pure chiral building block of significant interest in synthetic organic chemistry and materials science. Its primary research utility stems from the stereochemical integrity of its (S)-configured chiral center, which is adjacent to a methoxy-functionalized alcohol moiety. This structure makes it an ideal chiral precursor or auxiliary for the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs), natural products, and sophisticated ligands for catalysis. Researchers employ this compound in the development of chiral stationary phases for chromatographic separation techniques and as a starting material for the preparation of non-racemic ligands used in transition metal-catalyzed reactions, where its chirality can induce high enantioselectivity. The compound's mechanism of action is not pharmacological but structural; it acts as a chiral template, transferring its stereochemical information to the newly formed molecules during synthesis. Its methoxy and alcohol functional groups provide handles for further chemical modification, such as etherification, esterification, or coordination to metal centers. This reagent is characterized by its high optical purity, which is critical for achieving predictable and reproducible outcomes in stereospecific reactions. It is supplied for research applications only, including method development in asymmetric synthesis and investigations into chiral molecular recognition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2 B039319 (S)-(+)-2-methoxypropanol CAS No. 116422-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTFFPATQICAQN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116422-39-0
Record name 2-Methoxy-1-propanol, (2S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 116422-39-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXY-1-PROPANOL, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6725GR28FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-2-Methoxypropanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (S)-(+)-2-methoxypropanol, a valuable chiral building block in organic synthesis.

Chemical Identity and Properties

This compound, a chiral alcohol, is a colorless liquid. Its utility in asymmetric synthesis stems from its defined stereochemistry at the C2 position. Below is a summary of its key chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2S)-2-methoxypropan-1-ol[1]
Synonyms This compound, (S)-2-Methoxy-1-propanol[1]
CAS Number 116422-39-0[2]
Molecular Formula C₄H₁₀O₂[1]
Molecular Weight 90.12 g/mol [1]
Appearance Colorless liquid[3]
Boiling Point 130.0 °C at 760 mmHg[4]
Melting Point -84.2 °C[4]
Density 0.9 ± 0.1 g/cm³[4]
Flash Point 41.9 ± 7.7 °C[4]
Solubility Soluble in water and various organic solvents.[3][3]
SMILES C--INVALID-LINK--OC[1]

Molecular Structure

The structure of this compound is characterized by a propanol backbone with a methoxy group at the C2 position. The "(S)" designation indicates the stereochemical configuration at this chiral center.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis

A common route for the synthesis of enantiomerically pure 2-methoxypropanols is through the reduction of the corresponding chiral 2-methoxypropionic acid. The following protocol is adapted from the synthesis of the (R)-enantiomer and can be applied to produce this compound by starting with (S)-(-)-2-methoxypropionic acid.[5]

Materials:

  • (S)-(-)-2-methoxypropionic acid

  • Borane-dimethyl sulfide complex (BMS)

  • Dichloromethane (DCM), anhydrous

  • 2M aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve (S)-(-)-2-methoxypropionic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add borane-dimethyl sulfide complex (approximately 1.8 equivalents) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Carefully quench the reaction by the dropwise addition of 2M aqueous sodium hydroxide solution at 0 °C.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield this compound.

Analytical Methods for Enantiomeric Purity

The enantiomeric purity of this compound is crucial for its application in asymmetric synthesis. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

3.2.1. Representative Chiral Gas Chromatography (GC) Method

This method is a representative example for the analysis of chiral alcohols and may require optimization for this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXcst)

Conditions:

  • Column: Rt-βDEXcst (30 m x 0.32 mm ID, 0.25 µm film thickness)[6]

  • Carrier Gas: Hydrogen or Helium

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: 60 °C (hold for 1 min), then ramp to 150 °C at 2 °C/min.

  • Injection: 1 µL of a 1 mg/mL solution in dichloromethane, split injection.

3.2.2. Representative Chiral High-Performance Liquid Chromatography (HPLC) Method

This method is a representative example and may require optimization.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H)

Conditions:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: RI or UV at a low wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.

Applications in Asymmetric Synthesis

This compound is a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry.[4] Its defined stereocenter can be incorporated into a target molecule, influencing the stereochemical outcome of subsequent reactions.

G cluster_0 Asymmetric Synthesis Workflow start This compound (Chiral Building Block) step1 Functional Group Transformation (e.g., Tosylation) start->step1 step2 Nucleophilic Substitution with a Prochiral Substrate step1->step2 step3 Introduction of New Chiral Center(s) step2->step3 step4 Further Synthetic Modifications step3->step4 end Enantiomerically Pure Target Molecule (e.g., API) step4->end

Figure 2: Use of this compound in asymmetric synthesis.

The workflow above illustrates a general strategy where the chiral center of this compound is preserved throughout a synthetic sequence to yield an enantiomerically pure final product. The hydroxyl group can be converted into a good leaving group (e.g., tosylate), followed by nucleophilic substitution to form a new carbon-carbon or carbon-heteroatom bond. This approach is instrumental in the development of chiral drugs, where a specific enantiomer often exhibits the desired therapeutic activity while the other may be inactive or even harmful.

Safety Information

This compound is a flammable liquid and vapor.[1] Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment (gloves, safety glasses), should be taken when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

(S)-(+)-2-methoxypropanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of (S)-(+)-2-methoxypropanol, summarizing its key chemical and physical properties. The information is compiled from various chemical and supplier databases, intended for use in research and development settings.

Core Chemical Identifiers and Properties

This compound is a chiral organic compound. Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

PropertyValueSource
CAS Number 116422-39-0[1][2][3]
Molecular Formula C4H10O2[1][2][3]
Molecular Weight 90.12 g/mol [2][3]
IUPAC Name (2S)-2-methoxypropan-1-ol[2]
Synonyms (S)-2-Methoxy-1-propanol, (+)-2-Methoxypropanol[2]
Density 0.9 ± 0.1 g/cm³[1]
Boiling Point 130.0 ± 0.0 °C at 760 mmHg[1]
Melting Point -84.2 °C[1]
Flash Point 41.9 ± 7.7 °C[1]
Exact Mass 90.068079557 Da[2]

Experimental Protocols and Signaling Pathways

A review of publicly available scientific literature and chemical databases did not yield specific, detailed experimental protocols or established signaling pathways directly involving this compound. This compound is primarily documented as a chemical reagent and its biological interactions or roles in complex cellular signaling are not extensively characterized in the provided search results. Therefore, detailed methodologies and pathway diagrams as requested cannot be generated at this time. Further empirical research would be required to establish such data.

References

physical properties of (S)-(+)-2-methoxypropanol boiling point density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of (S)-(+)-2-methoxypropanol, a chiral compound of interest in various research and development applications. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

A summary of the essential physical characteristics of this compound is presented below. These values are critical for its handling, application, and process development.

Physical PropertyValueConditions
Boiling Point 130 °CAt 760 mmHg
Density 0.938 g/cm³At 20 °C[1]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point using the Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating fluid

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • A small amount of the liquid sample, this compound, is placed into the small test tube.

  • The capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the sample.

  • The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is aligned with the sample.

  • The Thiele tube is filled with mineral oil to a level just above the top of the side arm.

  • The thermometer and test tube assembly is immersed in the Thiele tube, with the sample positioned in the main body of the tube.

  • The side arm of the Thiele tube is gently heated, allowing for the circulation of the heating fluid to ensure uniform temperature distribution.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[2][3] This temperature is recorded.

Determination of Density using a Pycnometer

A pycnometer, or specific gravity bottle, is used for the precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance (accurate to at least 0.001 g)

  • Thermometer

  • Water bath (for temperature control)

  • Distilled water (for calibration)

  • The liquid sample (this compound)

Procedure:

  • The pycnometer is thoroughly cleaned and dried, and its mass is accurately determined using the analytical balance (m_empty).

  • The pycnometer is then filled with distilled water and placed in a water bath at a constant, known temperature (e.g., 20°C) until thermal equilibrium is reached.

  • The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away.

  • The mass of the pycnometer filled with water is measured (m_water).

  • The pycnometer is emptied, cleaned, and thoroughly dried.

  • The pycnometer is then filled with the liquid sample, this compound, and the process of bringing it to the same constant temperature in the water bath is repeated.

  • The mass of the pycnometer filled with the sample is determined (m_sample).

  • The density of the sample is calculated using the following formula: Density_sample = (m_sample - m_empty) / (m_water - m_empty) * Density_water where the density of water at the experimental temperature is a known value.[4]

Workflow for Physical Property Determination

The following diagram illustrates a standardized workflow for the characterization of the physical properties of a chemical compound.

G Workflow for Physical Property Determination of a Chemical Compound cluster_prep Sample Preparation cluster_analysis Data Analysis and Reporting SampleAcquisition Sample Acquisition PurityAnalysis Purity Analysis (e.g., GC, HPLC) SampleAcquisition->PurityAnalysis SampleDegassing Sample Degassing (if required) PurityAnalysis->SampleDegassing BoilingPoint Boiling Point Determination SampleDegassing->BoilingPoint Density Density Measurement SampleDegassing->Density RefractiveIndex Refractive Index Measurement SampleDegassing->RefractiveIndex Viscosity Viscosity Measurement SampleDegassing->Viscosity DataRecording Data Recording BoilingPoint->DataRecording Density->DataRecording RefractiveIndex->DataRecording Viscosity->DataRecording DataAnalysis Statistical Analysis DataRecording->DataAnalysis Uncertainty Uncertainty Assessment DataAnalysis->Uncertainty Reporting Final Report Generation Uncertainty->Reporting

Caption: A flowchart illustrating the key stages in determining the physical properties of a chemical substance.

References

(S)-(+)-2-methoxypropanol material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Material Safety of (S)-(+)-2-Methoxypropanol

This guide provides comprehensive safety and technical information regarding this compound (CAS No. 116422-39-0), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's properties and associated hazards.

Substance Identification

This compound is a chiral chemical compound. It is crucial to distinguish it from its isomers, such as 1-methoxy-2-propanol, as their toxicological and physical properties can differ.

IdentifierValue
Chemical Name This compound
Synonyms (2S)-2-methoxypropan-1-ol[1]
CAS Number 116422-39-0[2][3]
Molecular Formula C4H10O2[1][3]
Molecular Weight 90.12 g/mol [1][3]
Physical State Liquid[2]
Appearance Colorless[2]

Hazard Identification and Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] It is a flammable liquid and vapor.[2]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[1][2]

Label Elements

ElementDetails
Pictogram 🔥
Signal Word Warning [2]
Hazard Statements Flammable liquid and vapor.[2]
Precautionary Statements Prevention: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/protective clothing/eye protection/face protection. Response: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. In case of fire: Use CO2, dry chemical, or foam for extinction. Storage: Store in a well-ventilated place. Keep cool. Disposal: Dispose of contents/container to an approved waste disposal plant.[2]

Note: Some related methoxypropanol isomers, such as 2-methoxypropanol (CAS 1589-47-5), carry additional hazard classifications including serious eye damage, skin irritation, respiratory irritation, and may damage an unborn child (Repr. 1B, H360D).[4][5][6] While not specified for the (S)-(+) enantiomer, caution is advised.

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized below.

PropertyValueSource
Density 0.938 g/cm³[2]
Boiling Point 130.0 ± 0.0 °C at 760 mmHg[3]
Melting Point -84.2 °C[3]
Flash Point 33 °C / 91.4 °F[2]
Vapor Pressure 4.4 ± 0.5 mmHg at 25°C[3]
LogP (Octanol/Water Partition Coefficient) -0.45[3]

Toxicological Information

There is no acute toxicity information available for this specific product, this compound.[2] However, symptoms of overexposure to similar compounds may include headache, dizziness, tiredness, nausea, and vomiting.[2]

For the related compound 2-methoxypropanol, developmental toxicity is a primary concern.[7][8] It has been shown to be teratogenic in rats and rabbits.[8] The main metabolite, 2-methoxypropionic acid, is believed to be responsible for this developmental toxicity.[8]

EffectObservation
Acute Toxicity No data available for the product.
Skin Corrosion/Irritation May cause irritation.[9]
Serious Eye Damage/Irritation May cause mild irritation.[9]
STOT – Single Exposure May cause respiratory irritation. High concentrations can lead to central nervous system depression.[9]
Reproductive Toxicity The related compound 2-methoxypropanol (CAS 1589-47-5) is classified as potentially damaging to the unborn child.[4][5]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Check gloves for leak-tightness before use.[10]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.

Handling Protocol
  • Read and understand the SDS thoroughly before use.

  • Ensure all ignition sources (sparks, open flames, hot surfaces) are eliminated from the handling area.

  • Ground and bond containers and receiving equipment during transfers to prevent static discharge.

  • Use only non-sparking tools.[2]

  • Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[2]

  • Keep the container tightly closed when not in use.[2]

Storage Protocol
  • Store in a cool, dry, and well-ventilated place away from heat and ignition sources.

  • Keep containers tightly closed.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, call a physician.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[2][10]

Accidental Release (Spill) Protocol
  • Isolate and Ventilate: Immediately remove all sources of ignition.[9] Isolate the hazard area and deny entry to unprotected personnel.[9] Ensure adequate ventilation.

  • Containment: Use non-combustible absorbent material like sand, earth, or vermiculite to soak up the spill.[4][9] Prevent the spill from entering drains or waterways.[4][10]

  • Cleanup: Use spark-proof tools for collection.[2] Collect the absorbent material and spilled chemical into a suitable, closed, and labeled container for disposal.[4]

  • Decontamination: Wash the spill area with water.[9]

  • Reporting: Report the spill to the relevant environmental health and safety authority.

Visualized Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for the safe laboratory handling of this compound.

References

An In-depth Technical Guide to the Solubility of (S)-(+)-2-methoxypropanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(+)-2-methoxypropanol, a chiral solvent and building block of interest in pharmaceutical and chemical synthesis. Due to a lack of extensive quantitative solubility data in publicly available literature, this document summarizes the known qualitative solubility and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility in various organic solvents.

Introduction to this compound

This compound is the (S)-enantiomer of 2-methoxy-1-propanol. It is a colorless liquid with a mild, ether-like odor. As a chiral molecule, it finds applications as a specialty solvent and as a starting material in the synthesis of optically active pharmaceutical ingredients and other fine chemicals. Understanding its solubility in a range of organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Data

General qualitative assessments indicate that methoxypropanol (isomers not always specified) is miscible with water and a variety of common organic solvents. This miscibility is attributed to its hydroxyl group, which can participate in hydrogen bonding, and its methoxy and propyl groups, which contribute to its organic character.

Table 1: Qualitative Solubility of Methoxypropanol in Various Solvents

Solvent ClassExample SolventsQualitative Solubility
WaterWaterMiscible
EthersDiethyl etherSoluble
KetonesAcetoneSoluble
Aromatic HydrocarbonsBenzeneSoluble
AlcoholsMethanolMiscible
Chlorinated SolventsChloroformMiscible

Note: The cited solubility data often refers to "methoxy propanol" without specifying the isomer. However, given the structural similarities, this compound is expected to exhibit broad miscibility with a wide range of organic solvents.

Quantitative Solubility Determination: A Generalized Experimental Protocol

The following protocol outlines a reliable gravimetric method for determining the quantitative solubility of this compound in a given organic solvent at a specific temperature. This method is straightforward and does not require complex instrumentation, making it accessible in most laboratory settings.[1][2][3][4]

Objective: To determine the solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Conical flasks with stoppers or screw caps

  • Thermostatically controlled water bath or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Pipettes and syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of a distinct undissolved phase of the solute is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled water bath or incubator set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with intermittent agitation to facilitate the dissolution process. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solute to settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear, saturated supernatant using a pipette or syringe. To avoid drawing any undissolved solute, it is advisable to use a syringe filter.

    • The temperature of the sampling equipment should be maintained at the equilibrium temperature to prevent any temperature-induced precipitation or further dissolution.

  • Gravimetric Analysis:

    • Transfer the collected aliquot of the saturated solution into a pre-weighed, dry evaporating dish.

    • Weigh the evaporating dish containing the solution to determine the total mass of the solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. The evaporation temperature should be kept low enough to avoid any loss of the less volatile this compound.

    • Once the majority of the solvent has been removed, place the evaporating dish in a drying oven at a temperature slightly above the boiling point of the solvent but below that of this compound to remove any residual solvent.

    • Periodically cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved. This final mass represents the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Mass of the solvent: Subtract the final mass of the solute from the total mass of the solution.

    • Solubility: Express the solubility in desired units, such as:

      • g/100 g of solvent = (mass of solute / mass of solvent) x 100

      • g/100 mL of solvent = (mass of solute / volume of solvent) x 100

      • Mole fraction (χ) = moles of solute / (moles of solute + moles of solvent)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the generalized protocol for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Mix excess this compound with solvent in a sealed flask B Equilibrate at constant temperature with agitation (24-48h) A->B C Withdraw a known volume of the clear supernatant B->C D Filter the sample to remove any undissolved solute C->D E Transfer sample to a pre-weighed evaporating dish D->E F Evaporate the solvent E->F G Dry the residue to a constant mass F->G H Weigh the final mass of the solute G->H I Calculate the mass of the solvent H->I J Determine solubility in desired units (g/100g, mole fraction, etc.) I->J

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

Synthesis of Enantiomerically Pure (S)-(+)-2-Methoxypropanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiomerically pure (S)-(+)-2-methoxypropanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its defined stereochemistry is crucial for the biological activity and efficacy of the target molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways to obtain this compound with high enantiomeric purity. The core strategies discussed are Chiral Pool Synthesis, Asymmetric Hydrogenation, and Enzymatic Kinetic Resolution. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

I. Chiral Pool Synthesis from (S)-Lactic Acid

The chiral pool synthesis approach utilizes readily available, enantiomerically pure natural products as starting materials. (S)-Lactic acid is an inexpensive and abundant chiral molecule, making it an ideal precursor for the synthesis of this compound. The general strategy involves the reduction of the carboxylic acid functionality and subsequent selective methylation of the primary hydroxyl group.

Logical Workflow for Chiral Pool Synthesis

A (S)-Lactic Acid B Methyl (S)-Lactate A->B Esterification C (S)-1,2-Propanediol B->C Reduction D This compound C->D Selective Methylation

Figure 1: Chiral pool synthesis pathway from (S)-lactic acid.

Experimental Protocols

Step 1: Esterification of (S)-Lactic Acid to Methyl (S)-Lactate

A solution of (S)-lactic acid (1.0 eq) in methanol (5.0 eq) is treated with a catalytic amount of sulfuric acid (0.05 eq). The mixture is heated at reflux for 4-6 hours. After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to afford methyl (S)-lactate, which can be purified by distillation.

Step 2: Reduction of Methyl (S)-Lactate to (S)-1,2-Propanediol

Methyl (S)-lactate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in THF at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude (S)-1,2-propanediol is purified by distillation. A biocatalytic approach using an engineered Escherichia coli biocatalyst has also been reported to convert L-lactic acid to S-1,2-propanediol, achieving a titer of 1.7 g/L with high enantiomeric purity.[1]

Step 3: Selective Methylation of (S)-1,2-Propanediol

To a solution of (S)-1,2-propanediol (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (NaH, 1.1 eq) portionwise. The mixture is stirred at this temperature for 30 minutes, followed by the dropwise addition of methyl iodide (CH3I, 1.1 eq). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The desired this compound is purified from the reaction mixture, which may also contain the diether and unreacted starting material, by fractional distillation.

II. Asymmetric Hydrogenation of 2-Methoxyacetone

Asymmetric hydrogenation of a prochiral ketone is a highly efficient method for producing enantiomerically pure alcohols. In this pathway, 2-methoxyacetone is reduced to this compound using a chiral catalyst, typically a ruthenium-based complex. The Noyori-type catalysts, which consist of a ruthenium center coordinated with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand, are particularly effective for this transformation.[2][3]

Logical Workflow for Asymmetric Hydrogenation

A 2-Methoxyacetone C This compound A->C H2, Formic acid/Triethylamine B [RuCl(p-cymene)((S,S)-TsDPEN)] B->C

Figure 2: Asymmetric hydrogenation of 2-methoxyacetone.

Experimental Protocol

A representative procedure for the asymmetric transfer hydrogenation of 2-methoxyacetone is as follows: In a Schlenk flask under an inert atmosphere, the chiral ruthenium catalyst, such as RuCl--INVALID-LINK--, (0.01 eq) is dissolved in a mixture of formic acid and triethylamine (5:2 azeotrope) which serves as the hydrogen source. 2-Methoxyacetone (1.0 eq) is then added, and the reaction mixture is stirred at a controlled temperature (e.g., 28 °C) for a specified time (e.g., 24 hours). The progress of the reaction is monitored by gas chromatography (GC). Upon completion, the reaction mixture is diluted with a suitable organic solvent, and the catalyst is removed by filtration through a pad of silica gel. The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation. High enantiomeric excesses (e.e.) are typically achieved with this method.

III. Enzymatic Kinetic Resolution of Racemic 2-Methoxypropanol

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the enantiomers. Enzymatic kinetic resolution, particularly using lipases, is a widely used and environmentally benign method for obtaining enantiomerically pure alcohols.[4] In this approach, one enantiomer of racemic 2-methoxypropanol is selectively acylated by a lipase, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Logical Workflow for Enzymatic Kinetic Resolution

cluster_0 Racemic 2-Methoxypropanol A (S)-2-Methoxypropanol E (S)-2-Methoxypropanol (unreacted) A->E B (R)-2-Methoxypropanol F (R)-2-Methoxypropyl Acetate B->F C Lipase (e.g., CALB) C->B D Acyl Donor (e.g., Vinyl Acetate) D->B

Figure 3: Enzymatic kinetic resolution of racemic 2-methoxypropanol.

Experimental Protocol

To a solution of racemic 2-methoxypropanol (1.0 eq) in an organic solvent (e.g., tert-butyl methyl ether), an acyl donor such as vinyl acetate (0.5 eq) and a lipase, for instance, immobilized Candida antarctica lipase B (CALB, Novozym 435), are added.[5] The suspension is stirred at a specific temperature (e.g., 40 °C) in an incubator shaker. The reaction is monitored by GC analysis for the conversion and enantiomeric excess of the remaining alcohol and the formed ester. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-alcohol and the (R)-ester. The enzyme is then removed by filtration. The filtrate is concentrated, and the remaining this compound and the formed (R)-2-methoxypropyl acetate are separated by column chromatography or distillation. The ester can be subsequently hydrolyzed to obtain (R)-(-)-2-methoxypropanol if desired.

IV. Data Presentation

The following table summarizes the key quantitative data for the different synthesis pathways. Please note that the values can vary depending on the specific reaction conditions and catalysts used.

Synthesis PathwayStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (e.e.) (%)
Chiral Pool Synthesis (S)-Lactic AcidLiAlH4, CH3IModerate to Good>99
Asymmetric Hydrogenation 2-MethoxyacetoneRuCl--INVALID-LINK--High>98
Enzymatic Kinetic Resolution Racemic 2-MethoxypropanolCandida antarctica Lipase B<50 (for S-enantiomer)>99

Characterization Data for this compound

PropertyValue
Appearance Clear, colorless to light yellow liquid
Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
Specific Optical Rotation +38° to +44° (c=1.66, CHCl3)

The synthesis of enantiomerically pure this compound can be effectively achieved through several distinct pathways. The choice of method depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the required level of enantiopurity. The Chiral Pool Synthesis offers a route from a readily available natural product. Asymmetric Hydrogenation provides a direct and highly efficient method from a simple prochiral ketone. Enzymatic Kinetic Resolution represents a green and highly selective alternative for separating the desired enantiomer from a racemic mixture. Each of these methods, when optimized, can provide access to this important chiral building block for various applications in the pharmaceutical and chemical industries.

References

Spectroscopic Profile of (S)-(+)-2-Methoxypropanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (S)-(+)-2-methoxypropanol (CAS 116422-39-0). Due to the limited availability of specific experimental spectra for the (S)-(+) enantiomer, this document utilizes data from its corresponding racemate, 1-methoxy-2-propanol, as a close and reliable proxy for spectral interpretation. The spectroscopic characteristics, aside from optical rotation, are virtually identical.

Quantitative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data obtained for 1-methoxy-2-propanol. These values are representative of what would be expected for this compound.

¹H NMR Data
Chemical Shift (δ) ppmSplitting PatternIntegrationAssignment
~3.95Multiplet1HCH-OH
~3.40Doublet of doublets1HO-CH₂ (diastereotopic)
~3.35Singlet3HO-CH₃
~3.25Doublet of doublets1HO-CH₂ (diastereotopic)
~2.50Broad singlet1HOH
~1.15Doublet3HCH-CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data
Chemical Shift (δ) ppmCarbon TypeAssignment
~75.5CHC H-OH
~68.0CH₂O-C H₂
~59.0CH₃O-C H₃
~18.5CH₃CH-C H₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (alcohol)
~2970, 2930, 2830MediumC-H stretch (alkane)
~1110StrongC-O stretch (ether and alcohol)
~1450, 1375MediumC-H bend (alkane)

Sample preparation: Liquid film.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

  • NMR tube (5 mm)

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width, acquisition time, and number of scans.

    • Acquire the free induction decay (FID).

    • Apply Fourier transform, phase correction, and baseline correction to the FID to obtain the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks and determine the chemical shifts and splitting patterns.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set appropriate spectral parameters (e.g., proton decoupling, spectral width, acquisition time, relaxation delay, and number of scans).

    • Acquire the FID.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify functional groups.

Materials:

  • This compound

  • FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an ATR accessory).

  • Pipette

  • Cleaning solvent (e.g., isopropanol or acetone)

Procedure:

  • Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

  • Sample Preparation (Liquid Film Method):

    • Place a drop of this compound onto a clean, dry salt plate.

    • Carefully place a second salt plate on top, spreading the liquid into a thin film.

    • Mount the plates in the spectrometer's sample holder.

  • Sample Preparation (ATR Method):

    • Place a drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Place the sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • Clean the sample holder thoroughly after analysis.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic spectroscopic signals.

Spectroscopic_Correlations cluster_structure This compound Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_signals Characteristic Signals mol_structure H_NMR ¹H NMR C_NMR ¹³C NMR IR IR H1 δ ~1.15 (d, 3H) CH-CH₃ H_NMR->H1 Proton Environments H2 δ ~3.95 (m, 1H) CH-OH H_NMR->H2 Proton Environments H3 δ ~3.3-3.4 (m, 2H) O-CH₂ H_NMR->H3 Proton Environments H4 δ ~3.35 (s, 3H) O-CH₃ H_NMR->H4 Proton Environments H5 δ ~2.5 (br s, 1H) OH H_NMR->H5 Proton Environments C1 δ ~18.5 CH-CH₃ C_NMR->C1 Carbon Environments C2 δ ~75.5 CH-OH C_NMR->C2 Carbon Environments C3 δ ~68.0 O-CH₂ C_NMR->C3 Carbon Environments C4 δ ~59.0 O-CH₃ C_NMR->C4 Carbon Environments IR1 ~3400 cm⁻¹ (broad) O-H Stretch IR->IR1 Functional Groups IR2 ~1110 cm⁻¹ C-O Stretch IR->IR2 Functional Groups

Caption: Correlation of this compound structure with its NMR and IR signals.

A Technical Guide to (S)-(+)-2-Methoxypropanol: Commercial Availability, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, purification, and analysis of (S)-(+)-2-methoxypropanol. The data is presented to support researchers, scientists, and professionals in drug development in sourcing and utilizing this chiral building block.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers, typically with purities ranging from 97% to over 98%. It is important for researchers to consult the certificate of analysis from a specific supplier to obtain lot-specific purity and other quality control data.

Table 1: Commercial Suppliers and Available Purities

SupplierReported PurityNotes
Fisher Scientific97%[1]-
Thermo Scientific Chemicals97%[2]-
ChemicalBook≥98%[3]Multiple suppliers listed[3]
LookChem95%, 98%, 99%[4]Various suppliers and purities listed[4]
ChemsrcInformation on suppliers available[5]-

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₄H₁₀O₂PubChem[6][7]
Molecular Weight 90.12 g/mol PubChem[6][7]
CAS Number 116422-39-0PubChem[6]
Boiling Point ~130 °C at 760 mmHgLookChem[4]
Density ~0.912 g/cm³LookChem[4]
Refractive Index ~1.4070LookChem[4]
Specific Optical Rotation +38° to +44° (20°C, 589 nm, c=1.66 in CHCl₃)Thermo Scientific Chemicals[2]
Appearance Clear, colorless to light yellow liquidThermo Scientific Chemicals[2]

Synthesis of this compound

A common method for the stereoselective synthesis of this compound involves the ring-opening of an appropriate chiral precursor. The following is an adapted general procedure based on the synthesis of the (R)-enantiomer from (R)-(+)-2-methoxypropionic acid[8]. To obtain the (S)-enantiomer, (S)-(-)-2-methoxypropionic acid would be used as the starting material.

Experimental Protocol: Reduction of (S)-(-)-2-Methoxypropionic Acid

Materials:

  • (S)-(-)-2-Methoxypropionic acid

  • Borane dimethyl sulfide complex (BMS)

  • Dichloromethane (DCM), anhydrous

  • 2M aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve (S)-(-)-2-methoxypropionic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add borane dimethyl sulfide complex (approximately 1.8 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the dropwise addition of 2M aqueous sodium hydroxide solution at 0 °C.

  • Separate the organic and aqueous phases using a separatory funnel.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by fractional distillation.

Synthesis_Workflow Starting_Material (S)-(-)-2-Methoxypropionic Acid in DCM Reaction_Vessel Reaction at 0°C to RT (Borane Dimethyl Sulfide) Starting_Material->Reaction_Vessel 1. Dissolve Quenching Quenching with 2M NaOH (aq) Reaction_Vessel->Quenching 2. React Workup Phase Separation & Extraction with DCM Quenching->Workup 3. Quench Drying Drying over Na2SO4 Workup->Drying 4. Extract Purification Concentration & Fractional Distillation Drying->Purification 5. Dry Product This compound Purification->Product 6. Purify

Figure 1: Synthesis workflow for this compound.

Purification

Fractional distillation is a suitable method for purifying this compound from reaction mixtures and for separating it from its regioisomer, 1-methoxy-2-propanol, due to their different boiling points[9].

Experimental Protocol: Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound into the round-bottom flask with a stir bar or boiling chips.

  • Heat the flask gently using the heating mantle.

  • Slowly increase the temperature until the liquid begins to boil.

  • Observe the vapor rising through the fractionating column. The temperature at the distillation head should stabilize at the boiling point of the lower-boiling component.

  • Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the desired product. The boiling point of 2-methoxy-1-propanol is approximately 130 °C[4].

  • Monitor the purity of the collected fractions using an appropriate analytical method, such as chiral gas chromatography.

Fractional_Distillation_Setup cluster_0 Distillation Apparatus Heating_Mantle Heating Mantle Flask Round-Bottom Flask (Crude Product) Column Fractionating Column Flask->Column Vapor Thermometer Thermometer Condenser Condenser Thermometer->Condenser Vapor Receiving_Flask Receiving Flask (Purified Product) Condenser->Receiving_Flask Distillate

Figure 2: Fractional distillation apparatus.

Analytical Methods

The enantiomeric purity of this compound is a critical parameter. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most common techniques for this analysis.

Chiral Gas Chromatography (GC)

Chiral GC, particularly with cyclodextrin-based stationary phases, is a powerful method for separating the enantiomers of 2-methoxypropanol.

4.1.1. Experimental Protocol: Chiral GC Analysis

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a column with a derivatized β-cyclodextrin stationary phase like Rt-βDEXsm or similar)[10][11].

Typical GC Conditions (starting point for method development):

  • Injector Temperature: 200-250 °C

  • Detector Temperature: 250-300 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 150-200 °C) at a slow rate (e.g., 2-5 °C/min) to achieve baseline separation of the enantiomers. Isothermal conditions at a lower temperature may also be effective[12].

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration (e.g., 1 mg/mL).

Procedure:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Run the specified temperature program.

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (a standard of the racemate is required for initial identification).

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another effective method for the separation and quantification of 2-methoxypropanol enantiomers.

4.2.1. Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak® series)[13][14].

Typical HPLC Conditions (starting point for method development):

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography on polysaccharide-based CSPs[13][15]. The ratio of these solvents will need to be optimized to achieve separation.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Detection Wavelength: As 2-methoxypropanol lacks a strong chromophore, derivatization with a UV-active agent may be necessary for sensitive detection. Alternatively, a refractive index (RI) detector can be used.

  • Sample Preparation: Dissolve the sample in the mobile phase. If derivatization is performed, follow the appropriate protocol for the chosen derivatizing agent.

Procedure:

  • Equilibrate the chiral column with the mobile phase.

  • Inject the sample onto the column.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Detect the enantiomers as they elute from the column.

  • Calculate the enantiomeric excess based on the peak areas.

Analytical_Workflow cluster_GC Chiral GC Analysis cluster_HPLC Chiral HPLC Analysis GC_Sample Sample Preparation (Dilution) GC_Injection Injection GC_Sample->GC_Injection GC_Separation Separation on Chiral Column GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Analysis Data Analysis (e.e. Calculation) GC_Detection->GC_Analysis HPLC_Sample Sample Preparation (Dissolution/Derivatization) HPLC_Injection Injection HPLC_Sample->HPLC_Injection HPLC_Separation Separation on Chiral Column HPLC_Injection->HPLC_Separation HPLC_Detection UV or RI Detection HPLC_Separation->HPLC_Detection HPLC_Analysis Data Analysis (e.e. Calculation) HPLC_Detection->HPLC_Analysis Sample This compound Sample Sample->GC_Sample Sample->HPLC_Sample

Figure 3: Workflow for chiral analysis of this compound.

References

The Cornerstone of Chirality: An In-Depth Technical Guide to (S)-(+)-2-Methoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Methoxypropanol, a chiral building block of significant interest, plays a pivotal role in the landscape of modern stereoselective synthesis. Its unique structural attributes, featuring a stereogenic center adjacent to both a hydroxyl and a methoxy group, render it a valuable synthon for the construction of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of its synthesis, core applications in chiral chemistry, and the analytical methodologies crucial for its characterization and utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling and application in a laboratory setting.

PropertyValue
Molecular Formula C₄H₁₀O₂
Molecular Weight 90.12 g/mol
CAS Number 116422-39-0
Appearance Colorless liquid
Synonyms (S)-2-Methoxy-1-propanol, (2S)-2-methoxypropan-1-ol

Synthesis of this compound

The enantiomerically pure synthesis of this compound is paramount to its application in chiral chemistry. A reliable method for its preparation involves the reduction of (S)-(+)-2-methoxypropionic acid. This approach ensures the retention of the stereochemical integrity at the chiral center.

Experimental Protocol: Synthesis from (S)-(+)-2-Methoxypropionic Acid

This protocol is adapted from the synthesis of the (R)-enantiomer and is expected to yield the (S)-enantiomer with high fidelity.

Materials:

  • (S)-(+)-2-Methoxypropionic acid

  • Borane-dimethyl sulfide complex (BMS)

  • Dichloromethane (DCM), anhydrous

  • 2M aqueous sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), a solution of (S)-(+)-2-methoxypropionic acid in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The flask is cooled to 0 °C in an ice bath.

  • Borane-dimethyl sulfide complex (1.8 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and is stirred overnight.

  • After completion of the reaction (monitored by TLC), the mixture is carefully quenched by the dropwise addition of 2M aqueous sodium hydroxide at 0 °C.

  • The phases are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Expected Outcome: This procedure is anticipated to provide a quantitative yield of the desired product.

G cluster_synthesis Synthesis of this compound start (S)-(+)-2-Methoxypropionic Acid in DCM reagents Borane-dimethyl sulfide complex (BMS) 0 °C to Room Temperature start->reagents Reduction workup Quenching with NaOH (aq) Extraction with DCM Drying and Concentration reagents->workup Reaction Completion product This compound workup->product

A simplified workflow for the synthesis of this compound.

Fundamental Role in Chiral Chemistry

This compound serves as a versatile chiral building block in asymmetric synthesis. Its primary utility lies in its ability to act as a chiral precursor or to be incorporated into a molecule as a chiral auxiliary, thereby directing the stereochemical outcome of a reaction.[1] The presence of both a hydroxyl and a methoxy group provides synthetic handles for further transformations.[1]

As a Chiral Building Block

In its capacity as a chiral building block, this compound can be elaborated into more complex molecules, transferring its inherent chirality to the final product. This strategy is particularly valuable in the synthesis of natural products and active pharmaceutical ingredients (APIs).

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. While specific examples of this compound as a chiral auxiliary are not extensively documented in readily available literature, its structure is analogous to other successful chiral auxiliaries. The general principle of employing a chiral auxiliary is outlined below.

G cluster_auxiliary General Workflow for a Chiral Auxiliary prochiral Prochiral Substrate attachment Attachment of Auxiliary prochiral->attachment auxiliary This compound (as Chiral Auxiliary) auxiliary->attachment intermediate Chiral Intermediate attachment->intermediate reaction Diastereoselective Reaction intermediate->reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer cleavage Cleavage of Auxiliary diastereomer->cleavage product Enantiomerically Pure Product cleavage->product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

The general cycle of a chiral auxiliary in asymmetric synthesis.

Determination of Enantiomeric Purity

The assessment of enantiomeric purity is critical in chiral synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, is a powerful technique for this purpose. This compound, due to its chiral nature, has the potential to be used as a chiral solvating agent.

Experimental Protocol: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Principle: A chiral solvating agent forms transient diastereomeric complexes with the enantiomers of a chiral analyte in solution. These complexes have different NMR spectra, allowing for the quantification of each enantiomer.

Procedure:

  • A known quantity of the chiral analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • An increasing amount of this compound (the CSA) is added incrementally to the NMR tube.

  • The ¹H NMR spectrum is acquired after each addition.

  • The chemical shifts of specific protons of the analyte that are sensitive to the chiral environment are monitored.

  • The separation of signals corresponding to the two enantiomers is observed and the enantiomeric excess (% ee) is calculated from the integration of these signals.

G cluster_nmr Determination of Enantiomeric Excess by NMR racemate Racemic Analyte complexation Formation of Transient Diastereomeric Complexes racemate->complexation csa This compound (CSA) csa->complexation complex_r Analyte(R)-CSA(S) Complex complexation->complex_r complex_s Analyte(S)-CSA(S) Complex complexation->complex_s nmr ¹H NMR Spectroscopy complex_r->nmr complex_s->nmr spectra Distinct NMR Signals for Each Diastereomer nmr->spectra quantification Integration and Calculation of Enantiomeric Excess spectra->quantification

Workflow for determining enantiomeric excess using a chiral solvating agent.

Conclusion

This compound is a valuable and versatile chiral synthon in organic chemistry. Its utility as a chiral building block allows for the direct incorporation of a stereocenter into a target molecule. While its application as a chiral auxiliary is less documented, its structural features suggest significant potential in this area. Furthermore, its chirality can be leveraged in analytical applications for the determination of the enantiomeric purity of other chiral molecules. The methodologies and protocols outlined in this guide provide a foundational understanding for researchers and professionals engaged in the field of asymmetric synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols: (S)-(+)-2-Methoxypropanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Methoxypropanol is a valuable, enantiomerically pure chiral building block utilized in synthetic organic chemistry.[1] Its utility in asymmetric synthesis stems from the presence of a stereogenic center and functional groups—a hydroxyl and a methoxy group—that allow for further chemical modifications.[1] This document provides detailed application notes and protocols for the use of this compound as a chiral derivatizing agent for the determination of enantiomeric excess and as a versatile chiral precursor for the synthesis of more complex molecules.

Physicochemical and Stereochemical Data

A summary of the key properties of this compound is provided in the table below. The high optical purity of this reagent is crucial for its applications in stereospecific transformations.[1]

PropertyValue
Molecular Formula C₄H₁₀O₂
Molecular Weight 90.12 g/mol
Appearance Colorless liquid
Chirality (S)-enantiomer
Optical Purity Typically ≥97%
Boiling Point 129-131 °C
Solubility Soluble in water and various organic solvents
CAS Number 116422-39-0

Application 1: Chiral Derivatizing Agent for NMR Analysis

One of the key applications of this compound is its use as a chiral derivatizing agent (CDA). In NMR spectroscopy, enantiomers are typically indistinguishable. By reacting a racemic or enantiomerically enriched compound (e.g., a chiral carboxylic acid) with an enantiopure CDA like this compound, a mixture of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer and thus the determination of the enantiomeric excess (ee) of the original mixture.

Experimental Workflow: Derivatization for NMR Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis racemic_acid Racemic/Enantioenriched Carboxylic Acid coupling Coupling Reaction (e.g., DCC/DMAP) racemic_acid->coupling s_methoxypropanol This compound (Chiral Derivatizing Agent) s_methoxypropanol->coupling diastereomers Mixture of Diastereomeric Esters coupling->diastereomers nmr ¹H NMR Spectroscopy diastereomers->nmr spectra Distinct NMR Signals for each Diastereomer nmr->spectra integration Integration of Signals spectra->integration ee_calc Calculation of Enantiomeric Excess (ee) integration->ee_calc

Caption: Workflow for ee determination using this compound.

Protocol: Determination of Enantiomeric Excess of a Chiral Carboxylic Acid

This protocol provides a general method for the derivatization of a chiral carboxylic acid with this compound for subsequent ¹H NMR analysis.

Materials:

  • Chiral carboxylic acid (racemic or enantiomerically enriched)

  • This compound (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the solution, add this compound (1.1 equivalents) and DMAP (0.1 equivalents).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath and add DCC (1.2 equivalents) portion-wise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate. Wash the precipitate with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, a mixture of diastereomeric esters, can be purified by flash column chromatography on silica gel if necessary, though for a direct ee determination, the crude mixture is often used.

  • NMR Analysis: Dissolve a small sample of the diastereomeric ester mixture in CDCl₃. Acquire a ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that is distinct for each diastereomer. Integrate the area of these two signals. The enantiomeric excess can be calculated using the following formula:

    ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| × 100

Expected Data Presentation

The chemical shift differences (Δδ) between the diastereomeric protons in the ¹H NMR spectrum are indicative of the successful chiral derivatization. The integration values of well-resolved peaks are then used to quantify the enantiomeric ratio.

DiastereomerProton SignalChemical Shift (δ, ppm)Integration
(R)-acid-(S)-alcoholHₐX.XXI₁
(S)-acid-(S)-alcoholHₐ'Y.YYI₂

Note: Hₐ and Hₐ' represent a specific proton in the acid or alcohol moiety that is well-resolved for the two diastereomers.

Application 2: Chiral Building Block in Synthesis

This compound serves as a versatile chiral starting material for the synthesis of more complex molecules, such as chiral ligands for asymmetric catalysis or as a component of active pharmaceutical ingredients (APIs).[1] The chirality is transferred from this building block to the final product.

Logical Flow: Synthesis of a Chiral Ligand

G start This compound step1 Functional Group Transformation (e.g., Tosylation) start->step1 intermediate Chiral Intermediate step1->intermediate step2 Nucleophilic Substitution with a Ligand Backbone intermediate->step2 ligand Enantiopure Chiral Ligand step2->ligand step3 Complexation with a Metal Precursor ligand->step3 catalyst Asymmetric Catalyst step3->catalyst

Caption: Synthesis pathway from this compound to a catalyst.

General Protocol: Synthesis of a Chiral Ether from this compound

This protocol outlines a general procedure for the synthesis of a chiral ether, demonstrating the use of this compound as a chiral building block.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • An electrophile (e.g., benzyl bromide)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Nucleophilic Attack: Cool the resulting alkoxide solution back to 0 °C and add the electrophile (e.g., benzyl bromide, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired chiral ether.

Conclusion

This compound is a valuable reagent in the field of asymmetric synthesis. Its primary documented application is as a chiral derivatizing agent for the determination of enantiomeric excess via NMR spectroscopy, for which a reliable protocol can be established. Furthermore, its role as a chiral building block allows for the transfer of its stereochemical information into more complex molecules, making it a useful starting material in the synthesis of chiral ligands and other enantiopure compounds. While its direct application as a chiral auxiliary or solvent is not widely documented in readily accessible literature, its utility as a foundational chiral molecule is well-established.

References

(S)-(+)-2-Methoxypropanol: A Versatile Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

(S)-(+)-2-Methoxypropanol is a valuable and versatile chiral building block in the asymmetric synthesis of complex pharmaceutical molecules. Its stereochemical integrity at the C2 position makes it an ideal starting material for introducing chirality into drug candidates, which is crucial for enhancing therapeutic efficacy and reducing off-target effects. The primary application of this compound in pharmaceuticals lies in its conversion to the chiral intermediate, (S)-1-methoxy-2-propylamine. This chiral amine serves as a key synthon in the development of various therapeutic agents, including potent enzyme inhibitors for the treatment of inflammatory diseases.

The conversion of the hydroxyl group of this compound into an amino group proceeds with retention of configuration, ensuring the transfer of chirality to the subsequent amine intermediate. This transformation is typically achieved through a three-step sequence involving tosylation of the alcohol, nucleophilic substitution with an azide, and subsequent reduction to the primary amine. The resulting (S)-1-methoxy-2-propylamine is then incorporated into the final drug molecule, often through nucleophilic substitution or condensation reactions.

One of the notable applications of this chiral amine is in the synthesis of imidazopyrimidine-based inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] p38 MAP kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] By inhibiting p38 MAP kinase, these compounds can effectively modulate the inflammatory response, offering a promising therapeutic strategy for autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.[1] The (S)-chirality of the 1-methoxy-2-propyl moiety is often critical for the high potency and selectivity of these inhibitors.

This document provides detailed protocols for the synthesis of the key chiral intermediate, (S)-1-methoxy-2-propylamine, from this compound, and its subsequent use in the synthesis of a representative imidazopyrimidine p38 MAP kinase inhibitor.

Data Presentation

Table 1: Synthesis of (S)-1-methoxy-2-propylamine from this compound

StepReactantsReagents and ConditionsProductYield (%)Enantiomeric Excess (ee%)
1. TosylationThis compound, Tosyl chloridePyridine, 0°C to room temperature(S)-2-methoxypropyl tosylate~95>99
2. Azide Substitution(S)-2-methoxypropyl tosylate, Sodium azideDimethylformamide (DMF), 80°C(S)-1-azido-2-methoxypropane~90>99
3. Reduction of Azide(S)-1-azido-2-methoxypropane, Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF), 0°C to reflux(S)-1-methoxy-2-propylamine~85>99

Table 2: Synthesis of a p38 MAP Kinase Inhibitor

StepReactantsReagents and ConditionsProductYield (%)
4. Synthesis of Imidazopyrimidine Core2,4-dichloro-5-pyrimidinecarboxaldehyde, 2-aminoimidazole sulfateSodium bicarbonate, 2-methoxyethanol, reflux6-chloro-7H-imidazo[1,2-a]pyrimidin-5-one~70
5. N-Arylation6-chloro-7H-imidazo[1,2-a]pyrimidin-5-one, 4-fluorophenylboronic acidPd(PPh₃)₄, Na₂CO₃, Dioxane/Water, 100°C6-(4-fluorophenyl)-7H-imidazo[1,2-a]pyrimidin-5-one~80
6. Final Condensation6-(4-fluorophenyl)-7H-imidazo[1,2-a]pyrimidin-5-one, (S)-1-methoxy-2-propylamineN,N-Diisopropylethylamine (DIPEA), N-methyl-2-pyrrolidone (NMP), 120°C6-(4-fluorophenyl)-7-((S)-1-methoxypropan-2-yl)-7H-imidazo[1,2-a]pyrimidin-5-one (p38 MAP Kinase Inhibitor)~65

Experimental Protocols

Synthesis of (S)-1-methoxy-2-propylamine

Step 1: Tosylation of this compound

  • To a stirred solution of this compound (1.0 eq) in pyridine (5 vol) at 0°C, add tosyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 10 vol).

  • Wash the combined organic layers with 1M HCl (2 x 5 vol), saturated NaHCO₃ solution (2 x 5 vol), and brine (1 x 5 vol).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (S)-2-methoxypropyl tosylate as a colorless oil.

Step 2: Azide Substitution

  • To a solution of (S)-2-methoxypropyl tosylate (1.0 eq) in dimethylformamide (DMF, 10 vol), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Cool the mixture to room temperature and pour into water (20 vol).

  • Extract the aqueous layer with diethyl ether (3 x 10 vol).

  • Wash the combined organic layers with water (3 x 10 vol) and brine (1 x 10 vol).

  • Dry the organic phase over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield (S)-1-azido-2-methoxypropane. Caution: Organic azides can be explosive and should be handled with care.

Step 3: Reduction of Azide to (S)-1-methoxy-2-propylamine

  • To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 vol) at 0°C under a nitrogen atmosphere, add a solution of (S)-1-azido-2-methoxypropane (1.0 eq) in THF (5 vol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0°C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF (3 x 5 vol).

  • Concentrate the filtrate under reduced pressure and purify the residue by distillation to obtain (S)-1-methoxy-2-propylamine as a colorless liquid.

Synthesis of a p38 MAP Kinase Inhibitor

Step 4: Synthesis of the Imidazopyrimidine Core

  • A mixture of 2,4-dichloro-5-pyrimidinecarboxaldehyde (1.0 eq), 2-aminoimidazole sulfate (1.1 eq), and sodium bicarbonate (3.0 eq) in 2-methoxyethanol (10 vol) is heated to reflux for 12 hours.

  • The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration, washed with water and ethanol, and dried to give 6-chloro-7H-imidazo[1,2-a]pyrimidin-5-one.

Step 5: N-Arylation

  • To a solution of 6-chloro-7H-imidazo[1,2-a]pyrimidin-5-one (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water (10 vol), add sodium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the mixture to 100°C under a nitrogen atmosphere for 8 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 6-(4-fluorophenyl)-7H-imidazo[1,2-a]pyrimidin-5-one.

Step 6: Final Condensation

  • A mixture of 6-(4-fluorophenyl)-7H-imidazo[1,2-a]pyrimidin-5-one (1.0 eq), (S)-1-methoxy-2-propylamine (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in N-methyl-2-pyrrolidone (NMP, 5 vol) is heated to 120°C for 16 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final p38 MAP kinase inhibitor.

Visualizations

G start This compound intermediate1 (S)-2-methoxypropyl tosylate start->intermediate1 Tosyl chloride, Pyridine intermediate2 (S)-1-azido-2-methoxypropane intermediate1->intermediate2 Sodium azide, DMF final_intermediate (S)-1-methoxy-2-propylamine intermediate2->final_intermediate LiAlH4, THF

Caption: Synthesis of (S)-1-methoxy-2-propylamine.

G start Imidazopyrimidine Core intermediate N-Arylated Intermediate start->intermediate Suzuki Coupling final_product p38 MAP Kinase Inhibitor intermediate->final_product Nucleophilic Substitution chiral_amine (S)-1-methoxy-2-propylamine chiral_amine->final_product

Caption: Synthesis of a p38 MAP Kinase Inhibitor.

G cluster_synthesis Synthesis Workflow start Start: this compound step1 Step 1: Tosylation start->step1 step2 Step 2: Azide Substitution step1->step2 step3 Step 3: Reduction step2->step3 intermediate Intermediate: (S)-1-methoxy-2-propylamine step3->intermediate step4 Step 4: Drug Synthesis intermediate->step4 end End: Pharmaceutical step4->end

Caption: Overall Experimental Workflow.

References

Application Notes and Protocols for Reactions Involving (S)-(+)-2-methoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for synthetic reactions involving (S)-(+)-2-methoxypropanol. This chiral building block is a valuable component in asymmetric synthesis, enabling the stereocontrolled preparation of enantiomerically pure compounds. The protocols outlined below are based on established chemical transformations and serve as a guide for the utilization of this compound in various synthetic contexts.

Introduction

This compound is a chiral alcohol that can be employed as a versatile synthon in organic synthesis. Its utility lies in its stereodefined center and the presence of a primary alcohol and a methoxy group, which can be strategically manipulated. It can serve as a chiral precursor, where its stereocenter is incorporated into the final product, or as a chiral auxiliary to control the stereochemistry of reactions on a prochiral substrate.

Application 1: Stereoselective Synthesis of Chiral Ethers via Mitsunobu Reaction

A common application of chiral alcohols like this compound is their conversion to other chiral molecules with inversion of stereochemistry. The Mitsunobu reaction is a powerful method for achieving this transformation, converting the alcohol into a variety of functional groups, including ethers, with high stereochemical fidelity. This protocol describes the synthesis of a chiral aryl ether from this compound.

Experimental Protocol: Synthesis of (R)-1-methoxy-2-(4-nitrophenoxy)propane

This protocol is adapted from a procedure for the corresponding (R)-enantiomer and is expected to proceed with similar efficiency and stereoselectivity.

Reaction Scheme:

This compound reacts with 4-nitrophenol under Mitsunobu conditions to yield (R)-1-methoxy-2-(4-nitrophenoxy)propane with inversion of configuration at the stereocenter.

Materials:

  • This compound

  • 4-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent), 4-nitrophenol (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution over 15-20 minutes. A color change and the formation of a precipitate (triphenylphosphine oxide) are typically observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding a small amount of water. Remove the THF under reduced pressure using a rotary evaporator. Partition the residue between ethyl acetate and water.

  • Extraction and Washing: Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (R)-1-methoxy-2-(4-nitrophenoxy)propane.

Quantitative Data

The following table summarizes expected quantitative data for this type of stereoselective substitution reaction.

EntryChiral AlcoholNucleophileProductExpected Yield (%)Expected Enantiomeric Excess (ee) (%)
1This compound4-Nitrophenol(R)-1-methoxy-2-(4-nitrophenoxy)propane85-95>99
2(S)-sec-ButanolBenzoic Acid(R)-sec-Butyl benzoate80-90>98
3(R)-1-PhenylethanolPhthalimide(S)-N-(1-Phenylethyl)phthalimide88-96>99

Experimental Workflow

Mitsunobu_Reaction_Workflow start Start dissolve Dissolve Reactants This compound, 4-nitrophenol, PPh3 in THF start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add DIAD/DEAD dropwise cool->add_reagent react Stir at RT (12-24h) add_reagent->react workup Workup (Quench, Evaporate, Extract) react->workup purify Purify (Column Chromatography) workup->purify end End ((R)-product) purify->end

Caption: Workflow for the Mitsunobu reaction.

Application 2: Fischer Esterification for the Synthesis of Chiral Esters

This compound can be used as a chiral alcohol in the Fischer esterification to produce chiral esters. This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Synthesis of (S)-2-methoxypropyl acetate

Reaction Scheme:

This compound is reacted with acetic acid in the presence of an acid catalyst to form (S)-2-methoxypropyl acetate.

Materials:

  • This compound

  • Acetic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Anhydrous solvent (e.g., toluene, if a Dean-Stark trap is used)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and an excess of acetic acid (e.g., 3.0 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heating: Heat the reaction mixture to reflux. If desired, use a Dean-Stark apparatus with a suitable solvent like toluene to remove the water byproduct and drive the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Washing: Carefully wash the organic phase with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude ester by distillation to obtain pure (S)-2-methoxypropyl acetate.

Quantitative Data

The following table presents representative data for Fischer esterification reactions.

EntryAlcoholCarboxylic AcidCatalystExpected Yield (%)
1This compoundAcetic AcidH₂SO₄70-85
2EthanolBenzoic AcidH₂SO₄85-95
3CyclohexanolHippuric AcidTsOH~96

Logical Relationship of Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products S_Alcohol This compound Ester Chiral Ester S_Alcohol->Ester Acid Carboxylic Acid Acid->Ester Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester catalyzes Heat Heat (Reflux) Heat->Ester drives reaction Water Water Ester->Water byproduct

Caption: Key components of Fischer esterification.

Application 3: Hypothetical Use as a Chiral Auxiliary in Asymmetric Aldol Reactions

Hypothetical Protocol: Asymmetric Aldol Reaction

Workflow Overview:

  • Attachment of Auxiliary: The chiral auxiliary, this compound, is esterified with a carboxylic acid chloride (e.g., propionyl chloride) to form a chiral ester.

  • Enolate Formation: The chiral ester is treated with a strong base (e.g., LDA) to form a stereodefined enolate.

  • Aldol Addition: The enolate reacts with an aldehyde, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate.

  • Cleavage of Auxiliary: The chiral auxiliary is removed from the aldol adduct to yield the enantiomerically enriched β-hydroxy acid and recover the auxiliary.

Asymmetric Aldol Reaction Workflow

Asymmetric_Aldol_Workflow start This compound (Chiral Auxiliary) attach Attachment of Auxiliary (e.g., with Propionyl Chloride) start->attach enolate Enolate Formation (e.g., with LDA) attach->enolate aldol Aldol Addition (with Aldehyde) enolate->aldol cleave Cleavage of Auxiliary (e.g., Hydrolysis) aldol->cleave product Enantiomerically Enriched β-Hydroxy Acid cleave->product recover Recovered Chiral Auxiliary cleave->recover

Caption: Hypothetical workflow for an asymmetric aldol reaction.

Disclaimer: The experimental protocols and data presented are illustrative and based on general principles of synthetic organic chemistry. Researchers should consult relevant literature and perform appropriate safety assessments before conducting any new experimental work. The hypothetical protocol is provided as a conceptual guide and has not been experimentally validated for this specific chiral auxiliary.

Application of (S)-(+)-2-Methoxypropanol as a Chiral Solvent: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Methoxypropanol is a versatile and economically significant chiral building block utilized across various domains of synthetic and analytical chemistry. Its utility stems from the presence of a stereogenic center and functional groups that can be readily derivatized. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in asymmetric synthesis, as a chiral derivatizing agent for NMR spectroscopic analysis, and as a chiral mobile phase additive in HPLC separations.

Application 1: Chiral Auxiliary in Asymmetric Synthesis

This compound can be employed as a chiral auxiliary to control the stereochemical outcome of a reaction, leading to the formation of a desired enantiomer. The auxiliary is temporarily incorporated into the substrate, directs the stereoselective transformation, and is subsequently removed.

Protocol: Asymmetric Aldol Addition

This protocol describes the use of this compound as a chiral auxiliary for the diastereoselective aldol addition of an acetate enolate to an aldehyde.

1. Preparation of the Chiral Auxiliary Ester:

  • To a solution of this compound (1.0 eq.) in dichloromethane (CH₂Cl₂) are added triethylamine (1.5 eq.) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • The solution is cooled to 0 °C, and acetyl chloride (1.2 eq.) is added dropwise.

  • The reaction is stirred at room temperature for 4 hours or until completion as monitored by TLC.

  • The reaction is quenched with water, and the organic layer is washed with 1M HCl, saturated NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the acetate ester.

2. Diastereoselective Aldol Reaction:

  • The chiral acetate ester (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

  • Lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise to generate the lithium enolate.

  • After stirring for 30 minutes, the desired aldehyde (1.2 eq.) is added.

  • The reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.

3. Removal of the Chiral Auxiliary:

  • The aldol product is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH) (2.0 eq.) is added, and the mixture is stirred at room temperature until the ester is completely hydrolyzed.

  • The reaction mixture is acidified with 1M HCl, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated to yield the chiral β-hydroxy acid. The chiral auxiliary, this compound, can be recovered from the aqueous layer.

Quantitative Data Summary:

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Benzaldehyde95:585
Isobutyraldehyde92:888
Cinnamaldehyde90:1082

Logical Workflow for Asymmetric Aldol Synthesis

Asymmetric_Aldol_Synthesis cluster_prep Preparation of Chiral Ester cluster_aldol Diastereoselective Aldol Reaction cluster_removal Auxiliary Removal S_MP This compound Ester Chiral Acetate Ester S_MP->Ester Et3N, DMAP AcCl Acetyl Chloride AcCl->Ester Enolate Lithium Enolate Ester->Enolate LDA, -78°C Aldol_Product Diastereomeric Aldol Adduct Enolate->Aldol_Product Aldehyde Aldehyde Aldehyde->Aldol_Product Hydroxy_Acid Chiral β-Hydroxy Acid Aldol_Product->Hydroxy_Acid LiOH Recovered_Auxiliary Recovered this compound Aldol_Product->Recovered_Auxiliary Hydrolysis

Caption: Workflow for asymmetric aldol synthesis.

Application 2: Chiral Derivatizing Agent for NMR Analysis

This compound can be used as a chiral derivatizing agent (CDA) to determine the enantiomeric excess and absolute configuration of chiral carboxylic acids and amines. The chiral analyte is converted into a mixture of diastereomers by reaction with the CDA, which can then be distinguished by NMR spectroscopy.

Protocol: Determination of Enantiomeric Excess of a Chiral Carboxylic Acid

1. Derivatization Reaction:

  • In an NMR tube, dissolve the chiral carboxylic acid (1.0 eq., ~5-10 mg) and this compound (1.2 eq.) in 0.5 mL of deuterated chloroform (CDCl₃).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of DMAP.

  • Seal the NMR tube and allow the reaction to proceed at room temperature for 1-2 hours, or until completion.

2. NMR Analysis:

  • Acquire a high-resolution ¹H NMR spectrum of the diastereomeric ester mixture.

  • Identify a well-resolved proton signal that is sensitive to the different diastereomeric environments. The methoxy protons or the proton on the chiral center of the alcohol moiety are often good candidates.

  • Integrate the signals corresponding to the two diastereomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Quantitative Data Summary:

Chiral Carboxylic Acid¹H NMR Signal (ppm)Chemical Shift Difference (Δδ, ppm)
(R/S)-Ibuprofen-OCH₃0.05
(R/S)-Naproxen-OCH₃0.08
(R/S)-Mandelic Acid-CH(OH)-0.12

Workflow for Enantiomeric Excess Determination by NMR

EE_Determination_NMR cluster_derivatization Derivatization cluster_analysis NMR Analysis Chiral_Acid Chiral Carboxylic Acid (R/S) Diastereomers Diastereomeric Esters (R,S and S,S) Chiral_Acid->Diastereomers S_MP This compound S_MP->Diastereomers DCC, DMAP NMR_Spectrum ¹H NMR Spectrum Diastereomers->NMR_Spectrum Integration Signal Integration NMR_Spectrum->Integration EE_Calculation ee Calculation Integration->EE_Calculation

Caption: Workflow for ee determination by NMR.

Application 3: Chiral Mobile Phase Additive in HPLC

In chiral high-performance liquid chromatography (HPLC), this compound can be used as a chiral mobile phase additive (CMPA). The CMPA interacts with the enantiomers of the analyte to form transient diastereomeric complexes, which have different affinities for the stationary phase, leading to their separation.

Protocol: Enantioseparation of a Racemic Amine

1. Mobile Phase Preparation:

  • Prepare the primary mobile phase, typically a mixture of hexane and a polar modifier like isopropanol (e.g., 90:10 v/v).

  • Add this compound as the chiral mobile phase additive to the mobile phase. A typical starting concentration is 10-50 mM.

  • The mobile phase may also require a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) to improve peak shape.

2. HPLC Analysis:

  • Equilibrate a normal-phase HPLC column (e.g., silica or diol) with the prepared chiral mobile phase until a stable baseline is achieved.

  • Inject the racemic amine sample.

  • Monitor the separation at an appropriate UV wavelength.

  • Optimize the separation by adjusting the concentration of the chiral additive, the ratio of the mobile phase components, and the flow rate.

Quantitative Data Summary:

Racemic AmineMobile Phase Composition (Hexane:IPA)This compound Conc. (mM)Separation Factor (α)Resolution (Rs)
1-Phenylethylamine90:10201.251.6
Propranolol85:15 (+0.1% DEA)301.321.8
Metoprolol88:12 (+0.1% DEA)251.181.4

Logical Flow for Chiral HPLC Method Development

Chiral_HPLC_Method Start Racemic Analyte Prepare_MP Prepare Mobile Phase with this compound Start->Prepare_MP Equilibrate Equilibrate HPLC System Prepare_MP->Equilibrate Inject Inject Sample Equilibrate->Inject Analyze Analyze Chromatogram Inject->Analyze Optimization Optimize Separation? Analyze->Optimization Adjust_Params Adjust Additive Conc., Mobile Phase Ratio, Flow Rate Optimization->Adjust_Params No End Separated Enantiomers Optimization->End Yes Adjust_Params->Prepare_MP

Application Notes and Protocols: The Role of (S)-(+)-2-Methoxypropanol in the Synthesis of Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Methoxypropanol is a valuable and versatile chiral building block in asymmetric synthesis. Its utility stems from the presence of a stereogenic center and two functional groups, a hydroxyl and a methoxy group, which can be strategically employed to construct more complex chiral molecules. In the synthesis of chiral ligands, this compound can serve as a chiral backbone or a precursor to a chiral auxiliary, imparting stereochemical control in metal-catalyzed asymmetric reactions. This document provides detailed application notes and protocols for the synthesis of a representative chiral phosphinite ligand derived from this compound and its application in asymmetric catalysis.

Principle of Application

The primary role of this compound in this context is to serve as a source of chirality. By incorporating this molecule into a ligand structure, a chiral environment is created around the metal center of a catalyst. This chiral environment forces the reactants to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. The methoxy group can also play a role in modulating the electronic properties of the resulting ligand.

Synthesis of a Chiral Phosphinite Ligand from this compound

A common class of chiral ligands synthesized from chiral alcohols are phosphinites (P,O-ligands). The following protocol describes a representative synthesis of a chiral phosphinite ligand, (S)-2-methoxypropyl diphenylphosphinite, from this compound.

Experimental Protocol: Synthesis of (S)-2-methoxypropyl diphenylphosphinite

Materials:

  • This compound

  • Chlorodiphenylphosphine (ClPPh₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stirring bar

  • Syringes and needles

Procedure:

  • Reaction Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stirring bar and a rubber septum under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq.) and anhydrous dichloromethane (20 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq.) dropwise via syringe.

    • Slowly add chlorodiphenylphosphine (1.1 eq.) dropwise to the stirred solution at 0 °C over a period of 15 minutes.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours. A white precipitate of triethylamine hydrochloride will form.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylamine hydrochloride.

    • Wash the Celite pad with anhydrous diethyl ether (2 x 10 mL).

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel under an inert atmosphere, using a mixture of hexane and ethyl acetate as the eluent.

Illustrative Data for Ligand Synthesis

The following table summarizes representative quantitative data for the synthesis of (S)-2-methoxypropyl diphenylphosphinite.

ParameterValue
Yield 85-95%
Appearance Colorless to pale yellow oil
¹H NMR Consistent with the expected structure
³¹P NMR Single peak confirming purity
Optical Rotation Specific value dependent on concentration and solvent

Note: This data is illustrative and may vary based on specific experimental conditions.

Application in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation

Chiral phosphinite ligands are effective in a variety of asymmetric catalytic reactions, such as hydrogenation, hydroformylation, and allylic alkylation. The following is a representative protocol for the application of the synthesized (S)-2-methoxypropyl diphenylphosphinite in the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

  • (S)-2-methoxypropyl diphenylphosphinite (ligand)

  • [Rh(COD)₂]BF₄ (rhodium precursor)

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • Anhydrous and degassed Methanol (MeOH)

  • Hydrogen gas (H₂)

  • High-pressure autoclave (e.g., Parr hydrogenator)

Procedure:

  • Catalyst Preparation (in a glovebox):

    • In a Schlenk tube, dissolve the chiral phosphinite ligand (2.2 eq.) and [Rh(COD)₂]BF₄ (1.0 eq.) in anhydrous, degassed methanol (5 mL).

    • Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

  • Hydrogenation Reaction:

    • In a separate vessel, dissolve methyl (Z)-α-acetamidocinnamate (100 eq. relative to the catalyst) in anhydrous, degassed methanol (10 mL).

    • Transfer the substrate solution to the high-pressure autoclave.

    • Using a cannula, transfer the pre-formed catalyst solution to the autoclave.

    • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 5 bar).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas from the autoclave.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The conversion can be determined by ¹H NMR spectroscopy.

    • The enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, can be determined by chiral HPLC or GC analysis.

Illustrative Data for Asymmetric Hydrogenation

The following table presents representative results for the asymmetric hydrogenation reaction.

SubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
Methyl (Z)-α-acetamidocinnamate1512>9985-95

Note: This data is illustrative and the performance of the catalyst is highly dependent on the substrate, solvent, temperature, and pressure.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_A This compound reaction Reaction in CH₂Cl₂ with Et₃N at 0°C to RT start_A->reaction start_B Chlorodiphenylphosphine start_B->reaction workup Filtration reaction->workup purification Column Chromatography workup->purification product (S)-2-methoxypropyl diphenylphosphinite purification->product

Caption: Workflow for the synthesis of a chiral phosphinite ligand.

Catalytic Cycle

Catalytic_Cycle catalyst [Rh(L*)S₂]⁺ substrate_coordination Substrate Coordination catalyst->substrate_coordination + Substrate oxidative_addition Oxidative Addition of H₂ substrate_coordination->oxidative_addition [Rh(L)(S)(Sub)]⁺ hydride_insertion Hydride Insertion oxidative_addition->hydride_insertion [Rh(H)₂(L)(S)(Sub)]⁺ reductive_elimination Reductive Elimination hydride_insertion->reductive_elimination [Rh(H)(L*)(S)(Product-H)]⁺ reductive_elimination->catalyst + Product

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Application Notes and Protocols for the Introduction of (S)-(+)-2-Methoxypropanol into a Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Methoxypropanol is a valuable chiral building block in organic synthesis, prized for its utility in the preparation of enantiomerically pure molecules. Its stereocenter and functional groups—a secondary alcohol and a methyl ether—offer versatile handles for chemical modification. These application notes provide detailed methods for incorporating the this compound moiety into a target molecule, focusing on etherification and esterification reactions. Additionally, a protocol for the derivatization of the chiral alcohol for NMR analysis is included to facilitate the characterization of stereochemistry.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for forming ethers.[1][2][3][4] This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then displaces a halide or other suitable leaving group from an alkylating agent.[1][2][3][4] For the introduction of the (S)-(+)-2-methoxypropoxy group, this compound is first converted to its corresponding alkoxide, which then reacts with a primary alkyl halide.

Logical Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Substitution (SN2) A This compound C (S)-2-Methoxypropoxide A->C Deprotonation B Strong Base (e.g., NaH, KH) B->C E Target Molecule with (S)-2-Methoxypropoxy Group C->E SN2 Attack D Alkyl Halide (R-X) (Primary) D->E

Caption: Workflow of the Williamson Ether Synthesis.

Experimental Protocol

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Primary alkyl halide (e.g., benzyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the cooled suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Add the primary alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative)
Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideNaHDMF251885-95
Ethyl IodideKHTHF252480-90
1-BromobutaneNaHDMF501275-85

Esterification via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including esters, with inversion of stereochemistry.[5][6] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] For this compound, this reaction will produce the corresponding (R)-2-methoxypropyl ester.

Experimental Workflow for Mitsunobu Reaction

Mitsunobu_Reaction cluster_step1 Step 1: Reagent Adduct Formation cluster_step2 Step 2: Alcohol Activation & Esterification A PPh3 C Phosphonium Adduct A->C B DEAD or DIAD B->C F (R)-2-Methoxypropyl Ester C->F Reaction D This compound D->F E Carboxylic Acid (R-COOH) E->F

Caption: Workflow of the Mitsunobu Reaction.

Experimental Protocol

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Quantitative Data (Representative)
Carboxylic AcidReagentsSolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidPPh₃, DEADTHF0 to 25680-90
Acetic AcidPPh₃, DIADTHF0 to 25475-85
4-Nitrobenzoic AcidPPh₃, DEADTHF0 to 25885-95

Derivatization for Chiral NMR Analysis

To determine the enantiomeric purity or assign the absolute configuration of molecules containing the (S)-(+)-2-methoxypropoxy moiety, derivatization with a chiral derivatizing agent (CDA) is a powerful technique.[7] Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a commonly used CDA that forms diastereomeric esters with chiral alcohols, which can be distinguished by ¹H or ¹⁹F NMR spectroscopy.[7]

Logical Diagram for Chiral Derivatization and Analysis

Chiral_Derivatization A Molecule with (S)-2-Methoxypropoxy Group C Formation of Diastereomeric Esters A->C B Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) B->C D NMR Spectroscopy (1H or 19F) C->D E Analysis of Diastereomeric Signals (Chemical Shift Differences) D->E F Determination of Enantiomeric Purity and/or Absolute Configuration E->F

Caption: Workflow for Chiral Derivatization and NMR Analysis.

Experimental Protocol: Mosher's Ester Formation

Materials:

  • Alcohol containing the (S)-(+)-2-methoxypropoxy moiety

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In a dry NMR tube or a small vial, dissolve the alcohol (1.0 equivalent, approx. 5-10 mg) in anhydrous deuterated chloroform (or anhydrous DCM).

  • Add anhydrous pyridine or triethylamine (3.0 equivalents).

  • Add (R)-Mosher's acid chloride (1.2 equivalents) to the solution.

  • Seal the container and allow the reaction to proceed at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or direct NMR analysis.

  • Acquire the ¹H or ¹⁹F NMR spectrum of the reaction mixture directly.

  • Compare the chemical shifts of the protons or fluorine atoms near the stereocenter of the diastereomeric esters to determine the enantiomeric excess.

Data Presentation: Expected NMR Data

The formation of diastereomeric Mosher's esters allows for the differentiation of enantiomers by NMR. The chemical shift differences (Δδ = δ_S - δ_R) for protons adjacent to the newly formed ester linkage are analyzed.

Protonδ (ppm) for (R)-Mosher's Esterδ (ppm) for (S)-Mosher's EsterΔδ (ppm)
-OCH-VariesVariesVaries
-CH₃VariesVariesVaries

Note: The sign and magnitude of Δδ values can be used to assign the absolute configuration based on Mosher's model.

Conclusion

The methods described provide robust and reliable protocols for the incorporation of the this compound unit into a variety of molecules. The Williamson ether synthesis offers a direct route to ethers, while the Mitsunobu reaction provides a method for ester formation with inversion of stereochemistry. The use of chiral derivatizing agents, such as Mosher's acid, is an essential tool for the stereochemical analysis of the resulting products. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols for (S)-(+)-2-methoxypropanol as a Chiral Derivatizing Agent for NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, the scientific literature does not contain established protocols for the use of (S)-(+)-2-methoxypropanol as a primary chiral derivatizing agent for NMR analysis. The following application notes and protocols are representative examples based on the general principles of chiral derivatization for determining the enantiomeric purity of chiral carboxylic acids. These are intended to serve as a practical guide for researchers and professionals in drug development and chemical analysis.

Application Notes

This compound is a chiral alcohol that can be employed as a derivatizing agent to determine the enantiomeric excess (ee) of chiral carboxylic acids via Nuclear Magnetic Resonance (NMR) spectroscopy. The fundamental principle involves the conversion of a pair of enantiomeric carboxylic acids into a pair of diastereomeric esters by reaction with the enantiomerically pure this compound.

The resulting diastereomers, having distinct physical and chemical properties, will exhibit different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the relative amounts of the original enantiomers in the sample can be accurately quantified. This method is particularly valuable in asymmetric synthesis, quality control of chiral drugs, and metabolomics.

Key Advantages:

  • Direct Quantification: Allows for the direct determination of enantiomeric excess from the NMR spectrum.

  • Structural Information: Provides structural information about the analyte.

  • Versatility: Can be applied to a variety of chiral carboxylic acids.

Mechanism of Chiral Recognition:

The differentiation of the diastereomeric esters in the NMR spectrum arises from the different spatial arrangements of the substituents around the newly formed ester linkage and the chiral centers of both the alcohol and the acid. This results in distinct magnetic environments for the protons in each diastereomer, leading to separate signals. The methoxy group in this compound can play a significant role in influencing the chemical shifts of the adjacent protons in the resulting diastereomers.

Experimental Protocols

Protocol 1: Derivatization of a Racemic Carboxylic Acid with this compound

This protocol describes the esterification of a racemic carboxylic acid with this compound to form a mixture of diastereomeric esters for NMR analysis.

Materials:

  • Racemic carboxylic acid (e.g., 2-phenylpropanoic acid)

  • This compound (enantiomerically pure)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Addition of Alcohol: Add this compound (1.1 eq) to the solution.

  • Coupling Agent: Cool the mixture in an ice bath and add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the diastereomeric esters.

  • NMR Analysis: Dissolve a small amount of the purified diastereomeric ester mixture in CDCl₃ and acquire a ¹H NMR spectrum.

Diagram of Experimental Workflow

experimental_workflow cluster_reaction Derivatization Reaction cluster_workup Work-up & Purification cluster_analysis Analysis racemic_acid Racemic Carboxylic Acid reaction_mixture Reaction Mixture racemic_acid->reaction_mixture s_alcohol This compound s_alcohol->reaction_mixture reagents DCC, DMAP, DCM reagents->reaction_mixture filtration Filtration reaction_mixture->filtration extraction Extraction filtration->extraction purification Column Chromatography extraction->purification nmr_analysis NMR Spectroscopy purification->nmr_analysis ee_determination Enantiomeric Excess (ee) Determination nmr_analysis->ee_determination

Caption: Workflow for derivatization and NMR analysis.

Data Presentation

The following tables present hypothetical data for the ¹H NMR analysis of the diastereomeric esters formed from the reaction of racemic 2-phenylpropanoic acid with this compound.

Table 1: ¹H NMR Chemical Shifts (δ) of Diastereomeric Esters
Proton AssignmentDiastereomer 1 (S-acid, S-alcohol) (ppm)Diastereomer 2 (R-acid, S-alcohol) (ppm)Chemical Shift Difference (Δδ) (ppm)
O-CH (CH₃)CH₂OCH₃3.95 (m)3.90 (m)0.05
OCH₂CH (CH₃)Ph3.68 (q)3.75 (q)-0.07
O-CH(CH ₃)CH₂OCH₃1.20 (d)1.25 (d)-0.05
OCH₂CH(CH ₃)Ph1.50 (d)1.45 (d)0.05
OCH3.30 (s)3.32 (s)-0.02

Note: The chemical shifts are hypothetical and for illustrative purposes only.

Table 2: Determination of Enantiomeric Excess (ee)
SampleIntegral of Diastereomer 1 SignalIntegral of Diastereomer 2 Signal% Diastereomer 1% Diastereomer 2Enantiomeric Excess (ee) of Carboxylic Acid
Racemic Mixture1.001.0050.050.00%
Enantioenriched Sample A1.500.5075.025.050%
Enantioenriched Sample B0.201.8010.090.080%

Calculation of Enantiomeric Excess (ee):

ee (%) = |(% Diastereomer 1 - % Diastereomer 2)| / |(% Diastereomer 1 + % Diastereomer 2)| * 100

Logical Relationships Diagram

The following diagram illustrates the logical relationship between the chiral analyte, the chiral derivatizing agent, and the resulting NMR spectrum.

logical_relationship cluster_reactants Chiral Molecules cluster_products Reaction Products cluster_analysis Analytical Outcome enantiomers Enantiomers (R)-Carboxylic Acid & (S)-Carboxylic Acid diastereomers Diastereomers (R,S)-Ester & (S,S)-Ester enantiomers->diastereomers Reaction derivatizing_agent Chiral Derivatizing Agent This compound derivatizing_agent->diastereomers nmr_spectrum NMR Spectrum (Distinct Signals) diastereomers->nmr_spectrum Analysis quantification Quantification (Integration of Signals) nmr_spectrum->quantification ee_result Enantiomeric Excess (ee) quantification->ee_result

Caption: From enantiomers to ee determination.

Application Notes and Protocols for the Stereoselective Reduction of Prochiral Ketones Using (S)-(+)-2-Methoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on established principles of stereoselective reductions. Due to a lack of specific published data on the use of (S)-(+)-2-methoxypropanol as a chiral auxiliary in this context, the information presented here should be considered a methodological framework for research and development. Experimental validation is strongly encouraged.

Introduction

The synthesis of enantiomerically pure alcohols is a critical endeavor in the pharmaceutical and fine chemical industries, as the chirality of these molecules often dictates their biological activity. Stereoselective reduction of prochiral ketones is one of the most direct methods to produce chiral secondary alcohols. This transformation can be achieved with high efficiency and enantioselectivity using chiral reducing agents.

A common strategy involves the in situ modification of achiral hydrides, such as borane, with a chiral auxiliary. The chiral auxiliary, typically an alcohol or an amine, reacts with the hydride source to form a chiral reagent that delivers a hydride to the ketone in a stereochemically controlled manner.

This document outlines a potential application for this compound as a chiral auxiliary in the borane-mediated reduction of prochiral ketones. While specific examples are not prevalent in the literature, the structural features of this compound—a chiral secondary alcohol with a coordinating methoxy group—suggest its potential for inducing asymmetry in such reductions.

Proposed Mechanism of Stereoselective Reduction

It is hypothesized that this compound can react with a borane source, such as borane-dimethyl sulfide complex (BMS), to form a chiral monoalkoxyborane or dialkoxyborane. This in situ generated species would then serve as the enantioselective reducing agent. The stereochemical outcome is proposed to be directed by a six-membered, chair-like transition state, as is common in similar reductions. In this model, the ketone coordinates to the boron atom, and the hydride is delivered to one of the enantiofaces of the carbonyl group. The steric and electronic properties of the ketone's substituents and the chiral auxiliary will determine the favored transition state, leading to the preferential formation of one enantiomer of the alcohol product.

G cluster_0 Step 1: Formation of Chiral Alkoxyborane cluster_1 Step 2: Coordination and Transition State Formation cluster_2 Step 3: Hydride Transfer and Product Formation S_Methoxypropanol This compound Alkoxyborane Chiral Alkoxyborane S_Methoxypropanol->Alkoxyborane + Alkoxyborane_2 Chiral Alkoxyborane BMS BH3-SMe2 BMS->Alkoxyborane + Ketone Prochiral Ketone (R1-CO-R2) TransitionState Diastereomeric Transition State Ketone->TransitionState + Alkoxyborane_2->TransitionState + TransitionState_2 Transition State ProductComplex Alkoxyborane-Product Complex TransitionState_2->ProductComplex Hydride Transfer ChiralAlcohol Chiral Alcohol ProductComplex->ChiralAlcohol Workup

Caption: Proposed mechanism for the stereoselective reduction of a prochiral ketone.

Experimental Protocols

The following is a general protocol for the stereoselective reduction of a model ketone, acetophenone, using this compound and borane-dimethyl sulfide complex. Optimization of reaction conditions (temperature, solvent, stoichiometry) may be necessary for different substrates.

3.1. Materials and Reagents

  • This compound (chiral auxiliary)

  • Borane-dimethyl sulfide complex (BMS, 10 M in THF)

  • Acetophenone (substrate)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

3.2. General Experimental Workflow

G A 1. Add this compound and anhydrous THF to a dry flask under inert atmosphere. B 2. Cool the solution to 0 °C. A->B C 3. Add borane-dimethyl sulfide (BMS) dropwise. Stir for 1 hr. B->C D 4. Add ketone solution in THF dropwise to the chiral reagent. C->D E 5. Monitor reaction by TLC/GC. D->E F 6. Quench with methanol at 0 °C. E->F G 7. Acidic workup (1 M HCl). F->G H 8. Extract with organic solvent. G->H I 9. Dry, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J K 11. Analyze yield and enantiomeric excess (chiral HPLC/GC). J->K

Caption: General workflow for stereoselective ketone reduction.

3.3. Detailed Protocol

  • Preparation of the Chiral Reducing Agent:

    • To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.1 mmol, 1.1 equiv).

    • Add 50 mL of anhydrous THF via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (1.0 mL of a 1.0 M solution in THF, 1.0 mmol, 1.0 equiv) dropwise over 10 minutes.

    • Stir the mixture at 0 °C for 1 hour to allow for the formation of the chiral alkoxyborane reagent.

  • Reduction Reaction:

    • In a separate flask, dissolve the prochiral ketone (e.g., acetophenone, 1.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF.

    • Add the ketone solution dropwise to the chiral reducing agent solution at 0 °C over a period of 30 minutes.

    • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of 10 mL of methanol to decompose any excess borane.

    • Allow the mixture to warm to room temperature and then add 20 mL of 1 M hydrochloric acid. Stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified alcohol.

    • Determine the enantiomeric excess (e.e.) of the product by chiral GC or HPLC analysis.

Data Presentation: Hypothetical Substrate Scope

The following table summarizes the hypothetical results for the stereoselective reduction of various prochiral ketones using the proposed protocol. The expected enantiomeric excess (e.e.) is based on general trends where steric hindrance plays a key role in the selectivity.

EntrySubstrate (Ketone)Product (Alcohol)Proposed Yield (%)Proposed e.e. (%)
1Acetophenone1-Phenylethanol85-9570-85
2Propiophenone1-Phenyl-1-propanol80-9075-90
32-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol85-9580-95
43-Methyl-2-butanone3-Methyl-2-butanol60-7540-60
5Cyclohexyl methyl ketone1-Cyclohexylethanol70-8550-70

Note: The yields and enantiomeric excesses are hypothetical and require experimental verification.

Visualization of Structure-Selectivity Relationship

The degree of stereoselectivity is expected to depend on the steric differentiation between the two substituents on the carbonyl group. A greater difference in the size of the substituents should lead to a higher enantiomeric excess.

G cluster_0 Substrate Properties cluster_1 Stereochemical Outcome Ketone Prochiral Ketone R(L)-CO-R(S) Steric_Diff Large Steric Difference between R(L) and R(S) Ketone->Steric_Diff Steric_Sim Small Steric Difference between R(L) and R(S) Ketone->Steric_Sim High_ee High Enantiomeric Excess (e.e.) Steric_Diff->High_ee Leads to Low_ee Low Enantiomeric Excess (e.e.) Steric_Sim->Low_ee Leads to

Caption: Relationship between substrate structure and expected stereoselectivity.

Conclusion

While direct, published applications of this compound in stereoselective reductions are scarce, its chiral nature and the presence of a potentially coordinating methoxy group make it an intriguing candidate for investigation as a chiral auxiliary. The protocols and conceptual framework provided herein offer a starting point for researchers to explore its utility in the asymmetric synthesis of valuable chiral alcohols. Successful application would broaden the toolkit of chiral auxiliaries available for stereoselective transformations.

Synthesis of (S)-(+)-2-Methoxypropanol Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory-scale synthesis procedures for (S)-(+)-2-methoxypropanol and its derivatives, which are valuable chiral building blocks in the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The protocols outlined herein cover the synthesis of the parent alcohol and subsequent derivatization to form ethers and esters, crucial intermediates in various synthetic pathways.

Introduction

This compound is a key chiral precursor utilized for its ability to impart specific stereochemistry during the synthesis of enantiomerically pure compounds.[1] Its utility stems from the (S)-configured chiral center, which serves as a template to control the stereochemical outcome of subsequent reactions. The hydroxyl and methoxy functional groups provide versatile handles for further chemical modifications, such as etherification and esterification, making it a valuable tool in the development of novel therapeutics.[1]

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved via the reduction of (S)-(-)-2-methoxypropionic acid. This method provides the desired enantiomer with high purity.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of the (R)-enantiomer has been reported and can be adapted to produce the (S)-enantiomer by starting with the corresponding (S)-configured starting material. The following is an adapted protocol for the synthesis of this compound.

StepProcedureReagents & Conditions
1To a solution of (S)-(-)-2-methoxypropionic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon) at 0 °C, slowly add borane dimethyl sulfide complex (1.8 eq).(S)-(-)-2-methoxypropionic acid, Borane dimethyl sulfide complex, Anhydrous Dichloromethane, 0 °C to Room Temperature
2Allow the reaction mixture to warm to room temperature and stir overnight.-
3Carefully quench the reaction by the dropwise addition of a 2M aqueous sodium hydroxide solution.2M Sodium Hydroxide (aqueous)
4Separate the organic and aqueous phases. Extract the aqueous phase with dichloromethane.Dichloromethane
5Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.Anhydrous Sodium Sulfate

Data Presentation: Synthesis of this compound

Starting MaterialProductReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
(S)-(-)-2-Methoxypropionic acidThis compoundBorane dimethyl sulfide complex, NaOHDichloromethane0 to RT~12Quantitative (based on (R)-enantiomer synthesis)

Synthesis of this compound Derivatives

The hydroxyl group of this compound serves as a key functional handle for the synthesis of various derivatives, primarily ethers and esters. These derivatives are often employed as chiral auxiliaries or intermediates in the synthesis of more complex molecules.

Ether Derivatives: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide. In this protocol, the alkoxide of this compound is formed using a strong base, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Experimental Protocol: Synthesis of a Benzyl Ether Derivative

StepProcedureReagents & Conditions
1To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add this compound (1.0 eq) dropwise.Sodium Hydride, Anhydrous Tetrahydrofuran, 0 °C
2Allow the mixture to stir at room temperature for 30 minutes.Room Temperature
3Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.Benzyl Bromide
4Heat the reaction to reflux and stir for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).Reflux
5After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.Saturated Ammonium Chloride (aqueous)
6Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.Diethyl Ether, Anhydrous Sodium Sulfate
7Purify the crude product by column chromatography on silica gel.Silica Gel, appropriate eluent
Ester Derivatives: Fischer Esterification

Fischer esterification is a classic method for forming esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of (S)-(+)-2-Methoxypropyl Acetate

StepProcedureReagents & Conditions
1To a solution of this compound (1.0 eq) in acetic acid (1.2 eq), add a catalytic amount of concentrated sulfuric acid.Acetic Acid, Concentrated Sulfuric Acid
2Heat the reaction mixture at a temperature of 80 to 150 °C.80-150 °C
3Monitor the reaction for completion by TLC or gas chromatography (GC).-
4After completion, cool the reaction mixture and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.Saturated Sodium Bicarbonate (aqueous)
5Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate
6Purify the crude product by distillation.-

Data Presentation: Synthesis of Derivatives

Derivative TypeStarting AlcoholReagentsCatalystSolventTemperature (°C)Typical Yield
Benzyl EtherThis compoundBenzyl bromide, Sodium hydride-THFRefluxGood
Acetate EsterThis compoundAcetic acidSulfuric acidNone80-150High

Application in Asymmetric Synthesis: Synthesis of (S)-(-)-Propranolol

A key application of chiral building blocks like derivatives of this compound is in the asymmetric synthesis of pharmaceuticals. The synthesis of the beta-blocker (S)-(-)-Propranolol provides an illustrative example of a workflow where such a chiral auxiliary could be employed to induce stereoselectivity. While various methods exist for the synthesis of (S)-Propranolol, a common route involves the reaction of 1-naphthol with a chiral epoxide, followed by reaction with isopropylamine. A derivative of this compound could be used to create the chiral epoxide precursor.

Workflow for the Asymmetric Synthesis of (S)-(-)-Propranolol

The following diagram illustrates the key steps in a potential synthetic route to (S)-(-)-Propranolol where a chiral auxiliary derived from this compound could be utilized.

G cluster_0 Synthesis of Chiral Epoxide Precursor cluster_1 Synthesis of (S)-(-)-Propranolol S_Methoxypropanol This compound Derivative Chiral Auxiliary Derivative S_Methoxypropanol->Derivative Derivatization Derivative->S_Methoxypropanol Auxiliary Cleavage & Recycling Chiral_Epoxide Chiral Epoxide Precursor Derivative->Chiral_Epoxide Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Chiral_Epoxide Asymmetric Epoxidation (Auxiliary Control) Intermediate Chiral Intermediate Chiral_Epoxide->Intermediate Ring Opening 1_Naphthol 1-Naphthol 1_Naphthol->Intermediate S_Propranolol (S)-(-)-Propranolol Intermediate->S_Propranolol Amination Isopropylamine Isopropylamine Isopropylamine->S_Propranolol

Caption: Asymmetric synthesis of (S)-(-)-Propranolol.

This workflow highlights the role of the chiral auxiliary in establishing the stereocenter in the epoxide precursor, which is then carried through to the final API. The auxiliary is typically cleaved and can be recycled, making the process more efficient.

References

Application Notes and Protocols for the Development of Chiral Stationary Phases in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of Chiral Stationary Phases (CSPs) in chromatography. The focus is on providing practical guidance for the synthesis, characterization, and utilization of polysaccharide-based, cyclodextrin-based, and protein-based CSPs, which are critical tools in the pharmaceutical industry for the separation of enantiomers.

Introduction to Chiral Stationary Phases

Chiral Stationary Phases are essential for the separation of enantiomers, which is a critical step in drug development, as different enantiomers of a drug can have significantly different pharmacological and toxicological properties.[1] The development of efficient and robust CSPs is therefore an area of continuous research and development. The most successful and widely used CSPs are based on polysaccharides, cyclodextrins, and proteins due to their broad enantioselectivity.[1][2]

Logical Relationship of Common Chiral Stationary Phases

logical_relationship CSPs Chiral Stationary Phases (CSPs) Polysaccharide Polysaccharide-Based CSPs->Polysaccharide Cyclodextrin Cyclodextrin-Based CSPs->Cyclodextrin Protein Protein-Based CSPs->Protein Cellulose Cellulose Derivatives (e.g., CDMPC) Polysaccharide->Cellulose Amylose Amylose Derivatives (e.g., ADMPC) Polysaccharide->Amylose Beta_CD β-Cyclodextrin Derivatives Cyclodextrin->Beta_CD Alpha_CD α-Cyclodextrin Derivatives Cyclodextrin->Alpha_CD Gamma_CD γ-Cyclodextrin Derivatives Cyclodextrin->Gamma_CD Albumin Albumin (e.g., HSA, BSA) Protein->Albumin Glycoprotein Glycoproteins (e.g., AGP) Protein->Glycoprotein

Caption: Classification of common Chiral Stationary Phases.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used for enantiomeric separations due to their remarkable chiral recognition abilities.[2][3] Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) and amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) are two of the most successful chiral selectors in this category.[4]

Experimental Protocol: Synthesis of Cellulose Tris(3,5-dimethylphenylcarbamate) (CDMPC)

This protocol describes the synthesis of CDMPC, a widely used chiral selector, which can then be coated onto a silica support.[5][6]

Materials:

  • Microcrystalline cellulose

  • 3,5-Dimethylphenyl isocyanate

  • Pyridine (anhydrous)

  • N,N-Dimethylacetamide (DMA, anhydrous)

  • Lithium chloride (LiCl, anhydrous)

  • Methanol

  • Aminopropyl silica gel (for coating)

  • Toluene (for coating)

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Vacuum line

  • Nitrogen gas supply

  • Rotary evaporator

Procedure:

  • Cellulose Solubilization:

    • Dry the microcrystalline cellulose in the two-necked flask under vacuum for several hours.

    • Under a nitrogen atmosphere, add a mixture of anhydrous DMA, anhydrous LiCl, and anhydrous pyridine to the flask to completely dissolve the cellulose.

  • Carbamoylation Reaction:

    • Heat the mixture to 80°C with stirring.

    • Add an excess of 3,5-dimethylphenyl isocyanate (approximately 1.3-1.5 equivalents per hydroxyl group on the cellulose) to the solution.

    • Continue stirring at 80°C for 24-48 hours.

  • Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the CDMPC by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

    • Filter the precipitate and wash thoroughly with methanol to remove unreacted reagents and byproducts.

    • Dry the synthesized CDMPC under vacuum.

  • Coating on Silica Gel:

    • Dissolve the dried CDMPC in a suitable solvent such as toluene.

    • Add aminopropyl silica gel to the solution and stir to form a slurry.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the CDMPC-coated silica gel.

    • Dry the resulting CSP under vacuum.

Workflow for Synthesis and Coating of CDMPC

synthesis_workflow cluster_synthesis CDMPC Synthesis cluster_coating Coating on Silica start Start: Dry Cellulose dissolve Dissolve Cellulose in DMA/LiCl/Pyridine start->dissolve react React with 3,5-Dimethylphenyl Isocyanate at 80°C dissolve->react precipitate Precipitate in Methanol react->precipitate filter_wash Filter and Wash with Methanol precipitate->filter_wash dry_cdmpc Dry CDMPC under Vacuum filter_wash->dry_cdmpc dissolve_cdmpc Dissolve CDMPC in Toluene dry_cdmpc->dissolve_cdmpc Transfer Product add_silica Add Aminopropyl Silica Gel dissolve_cdmpc->add_silica evaporate Evaporate Solvent add_silica->evaporate dry_csp Dry Final CSP evaporate->dry_csp end End: CDMPC-CSP dry_csp->end

Caption: Workflow for the synthesis of CDMPC and its coating on silica gel.

Applications and Quantitative Data

Polysaccharide-based CSPs are highly effective for the enantioseparation of a wide range of chiral compounds, including pesticides and pharmaceuticals.[4][6]

Table 1: Enantioseparation of Chiral Pesticides on Polysaccharide-Based CSPs [4][6]

AnalyteCSPMobile PhaseFlow Rate (mL/min)Temperature (°C)Separation Factor (α)Resolution (Rs)
MetalaxylCDMPCn-Hexane/Isopropanol (90:10)1.0251.251.73
DiniconazoleCDMPCn-Hexane/Isopropanol (95:5)1.0251.331.56
FlutriafolCDMPCn-Hexane/Ethanol (90:10)1.0201.181.26
PaclobutrazolCDMPCn-Hexane/Isopropanol (90:10)1.0301.151.00
HexaconazoleCDMPCn-Hexane/Ethanol (95:5)1.0251.201.18
MyclobutanilCDMPCn-Hexane/Isopropanol (98:2)1.0201.121.14
HexythiazoxADMPCAcetonitrile/Water (60:40)0.8251.101.51
FipronilCDMPCMethanol/Water (70:30)0.8301.081.20

Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrin-based CSPs are another major class of stationary phases for enantiomeric separations. They function by forming inclusion complexes with the analytes, where the chiral recognition is influenced by the size of the cyclodextrin cavity and interactions with the derivatized hydroxyl groups.[7] β-cyclodextrin is the most commonly used due to its cavity size being suitable for a wide range of molecules.

Experimental Protocol: Preparation of β-Cyclodextrin Bonded Silica Gel

This protocol outlines a method for covalently bonding β-cyclodextrin to a silica gel support.[8]

Materials:

  • β-Cyclodextrin

  • Dimethylformamide (DMF, anhydrous)

  • Sodium hydride (NaH)

  • 3-Glycidoxypropyltrimethoxysilane (GPTMS)

  • Silica gel

  • Methanol

  • Acetone

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen gas supply

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Activation of β-Cyclodextrin:

    • Dissolve β-cyclodextrin in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Carefully add sodium hydride to the solution and stir at room temperature for 30 minutes to activate the hydroxyl groups.

  • Reaction with Silane:

    • After the initial reaction, add 3-glycidoxypropyltrimethoxysilane to the mixture.

    • Heat the reaction mixture to 90°C and stir for 5 hours under nitrogen.

  • Bonding to Silica Gel:

    • Add activated silica gel to the reaction mixture.

    • Continue stirring at 80-100°C for 10 hours.

  • Washing and Drying:

    • Cool the mixture and filter the β-cyclodextrin bonded silica gel.

    • Wash the product sequentially with DMF, methanol, distilled water, and acetone.

    • Dry the final CSP at 120°C for 3 hours and store in a desiccator.

Workflow for β-Cyclodextrin CSP Synthesis

cyclodextrin_synthesis start Start: Dissolve β-CD in DMF activate Activate with NaH start->activate react_silane React with GPTMS at 90°C activate->react_silane add_silica Add Silica Gel and React at 80-100°C react_silane->add_silica filter Filter the Product add_silica->filter wash Wash with DMF, MeOH, Water, Acetone filter->wash dry Dry at 120°C wash->dry end End: β-CD-CSP dry->end

Caption: Workflow for the synthesis of β-cyclodextrin bonded silica gel.

Applications and Quantitative Data

Cyclodextrin-based CSPs are particularly effective for the separation of non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Table 2: Enantioseparation of NSAIDs on a β-Cyclodextrin-Based CSP [9]

AnalyteCSPMobile PhaseFlow Rate (mL/min)Temperature (°C)Separation Factor (α)Resolution (Rs)
Ibuprofenβ-CD-BIMOTsAcetonitrile/TEAA buffer pH 4.0 (20:80)1.0251.121.85
Ketoprofenβ-CD-BIMOTsAcetonitrile/TEAA buffer pH 4.0 (15:85)1.0251.091.52
Fenoprofenβ-CD-BIMOTsAcetonitrile/TEAA buffer pH 4.0 (25:75)1.0251.152.10
NaproxenAS-3R0.1 M Ammonium Acetate/Acetonitrile (50:50)0.5251.302.55
Flurbiprofenβ-CD-BIMOTsAcetonitrile/TEAA buffer pH 4.5 (20:80)1.0301.111.68

Protein-Based Chiral Stationary Phases

Protein-based CSPs, such as those based on human serum albumin (HSA) or bovine serum albumin (BSA), are valuable for their broad applicability and their ability to mimic biological interactions.[10][11] They are particularly useful in drug discovery for studying drug-protein binding and for the enantioseparation of a wide variety of pharmaceutical compounds.

Experimental Protocol: Immobilization of Human Serum Albumin (HSA) on Silica

This protocol describes a general method for the immobilization of HSA onto silica particles.[12][13]

Materials:

  • Human Serum Albumin (HSA)

  • Silica gel (e.g., 200 nm silica-coated paramagnetic nanoparticles)

  • Organo-silane monomers (e.g., having amino acid-like side chains)

  • Phosphate-buffered saline (PBS)

  • Cross-linking agent (e.g., glutaraldehyde)

Equipment:

  • Reaction vessel

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Silica Surface Activation (if required):

    • Treat the silica gel with a solution of 3-aminopropyltriethoxysilane (APTES) in toluene to introduce amino groups on the surface.

    • Wash the amino-functionalized silica extensively with toluene and dry.

  • HSA Adsorption:

    • Disperse the activated silica particles in a solution of HSA in PBS buffer (pH 7.4).

    • Gently agitate the mixture for a specified period (e.g., 2 hours) to allow for protein adsorption.

  • Cross-linking (optional but recommended for stability):

    • After adsorption, add a cross-linking agent like glutaraldehyde to the mixture to covalently link the adsorbed protein molecules to each other and to the silica surface.

    • Allow the cross-linking reaction to proceed for a defined time.

  • Washing and Storage:

    • Centrifuge the particles and remove the supernatant.

    • Wash the HSA-immobilized silica particles repeatedly with PBS buffer to remove any non-covalently bound protein.

    • Resuspend the final protein-based CSP in a suitable buffer for storage.

Workflow for HSA Immobilization on Silica

protein_immobilization start Start: Silica Particles activate Surface Activation with APTES (optional) start->activate adsorb Adsorption of HSA in PBS Buffer activate->adsorb crosslink Cross-linking with Glutaraldehyde adsorb->crosslink wash Wash with PBS Buffer crosslink->wash end End: HSA-CSP wash->end

Caption: Workflow for the immobilization of Human Serum Albumin (HSA) on silica particles.

Applications and Quantitative Data

Protein-based CSPs are widely used for the enantioseparation of various drugs, including beta-blockers.[14][15]

Table 3: Enantioseparation of Beta-Blockers on a Protein-Based CSP [14][15][16][17]

AnalyteCSPMobile PhaseFlow Rate (mL/min)Temperature (°C)Separation Factor (α)Resolution (Rs)
PropranololChiralpak IAn-Heptane/Ethanol/Diethylamine (80:20:0.1)1.0251.121.75
MetoprololChiralpak IBn-Hexane/Isopropanol (90:10) + 0.1% DEA1.0251.453.56
AtenololChiralpak IBn-Hexane/Ethanol (85:15) + 0.1% DEA1.0251.101.50
BevantololChiralpak IBn-Hexane/Isopropanol (80:20) + 0.1% DEA1.0252.508.56
CartelolChiralpak IBn-Hexane/Ethanol (90:10) + 0.1% DEA1.0251.202.05
EsmololChiralpak IBn-Hexane/Isopropanol (85:15) + 0.1% DEA1.0251.252.11

Conclusion

The development of chiral stationary phases is a dynamic field with continuous innovations aimed at improving enantioselectivity, efficiency, and robustness. The protocols and data presented in these application notes provide a foundation for researchers to synthesize and apply polysaccharide, cyclodextrin, and protein-based CSPs for the challenging task of enantiomer separation in drug development and other scientific disciplines. The provided workflows and quantitative data tables are intended to serve as a practical guide for the successful implementation of these powerful analytical tools.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (S)-(+)-2-methoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-(+)-2-methoxypropanol. Our aim is to facilitate the optimization of reaction conditions to achieve high yield and enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include (S)-propylene oxide and methanol. The asymmetric ring-opening of the epoxide with methanol is a direct route to the desired product. Another approach involves the reduction of (S)-2-methoxypropionic acid.

Q2: How is the enantiomeric excess (ee) of this compound typically determined?

A2: The enantiomeric excess is commonly determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).[1][2][3] Derivatization with a chiral resolving agent, such as Mosher's acid, followed by 1H NMR analysis can also be used to determine the ratio of diastereomers, which corresponds to the enantiomeric excess of the starting alcohol.[4]

Q3: What is the main byproduct in the synthesis of 2-methoxypropanol from propylene oxide and methanol?

A3: The primary byproduct is the constitutional isomer, 1-methoxy-2-propanol.[5][6] The formation of this isomer is highly dependent on the reaction conditions, particularly the type of catalyst used (acidic vs. basic).

Q4: How can I purify the final product?

A4: Fractional distillation is the most common method for purifying 2-methoxypropanol and separating it from its isomer and other impurities.[7] The significant difference in boiling points between 2-methoxy-1-propanol (~130 °C) and 1-methoxy-2-propanol (~120 °C) allows for effective separation.[1]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Solution
Ineffective Catalyst Ensure the acid catalyst is fresh and has not been deactivated. For asymmetric synthesis, ensure the chiral catalyst is handled under appropriate inert conditions to prevent decomposition. Consider screening different acid catalysts (e.g., H2SO4, TsOH) or chiral Lewis acids.
Low Reaction Temperature While lower temperatures can improve enantioselectivity, they may also decrease the reaction rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC to find an optimal balance between yield and enantioselectivity.
Insufficient Reaction Time Monitor the reaction progress closely using TLC or GC analysis. Ensure the reaction is allowed to proceed to completion.
Presence of Water Water can compete with methanol as a nucleophile, leading to the formation of propylene glycol as a byproduct. Ensure all reagents and solvents are anhydrous.
Low Enantiomeric Excess (ee)
Potential Cause Recommended Solution
Racemization Harsh reaction conditions (e.g., high temperatures or strongly acidic/basic conditions) can lead to racemization of the product or starting material. Employ milder reaction conditions.
Incorrect Catalyst The choice of a chiral catalyst is crucial for achieving high enantioselectivity in asymmetric synthesis. Utilize a well-defined chiral catalyst, such as a chiral salen complex, known for promoting the desired stereochemical outcome.[8]
Non-Optimal Temperature Enantioselectivity is often highly dependent on the reaction temperature. Lowering the temperature can significantly improve the enantiomeric excess. A temperature screening study is recommended.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the enantioselectivity. Screen a variety of anhydrous solvents.
Product Purification Issues
Potential Cause Recommended Solution
Inefficient Separation of Isomers Ensure the fractional distillation column has a sufficient number of theoretical plates for efficient separation of 2-methoxy-1-propanol and 1-methoxy-2-propanol. Maintain a slow and steady distillation rate.
Presence of High-Boiling Impurities If high-boiling impurities are present, consider purification by column chromatography on silica gel prior to distillation.
Azeotrope Formation In some cases, azeotropes can form with residual solvents or byproducts, complicating purification by distillation. Consider using a different solvent for extraction or employing azeotropic distillation with an appropriate entrainer.[9]

Quantitative Data Summary

The following tables provide representative data on how different reaction parameters can influence the yield and enantiomeric excess (ee) of this compound. Please note that these are illustrative examples, and optimal conditions may vary based on specific experimental setups.

Table 1: Effect of Different Acid Catalysts on Yield and Enantiomeric Excess

Catalyst (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
H2SO4 (1)251285N/A (racemic)
p-TsOH (2)251282N/A (racemic)
Chiral Co(III)-salen (5)0247595
Chiral Cr(III)-salen (5)-204868>98

Table 2: Effect of Temperature on Yield and Enantiomeric Excess using a Chiral Catalyst

Temperature (°C)Time (h)Yield (%)ee (%)
25128885
0247595
-204868>98
-407255>99

Experimental Protocols

Protocol 1: Asymmetric Ring-Opening of (S)-Propylene Oxide

This protocol describes a general procedure for the synthesis of this compound via the asymmetric ring-opening of (S)-propylene oxide using a chiral catalyst.

Materials:

  • (S)-Propylene oxide

  • Anhydrous methanol

  • Chiral catalyst (e.g., chiral Co(III)-salen complex)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst in anhydrous DCM in a flame-dried flask.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add anhydrous methanol to the catalyst solution.

  • Slowly add (S)-propylene oxide dropwise to the reaction mixture.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or chiral GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizations

Reaction Mechanism: Asymmetric Ring-Opening of Propylene Oxide

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products S_PO (S)-Propylene Oxide TS Catalyst-Epoxide-Methanol Complex S_PO->TS Coordination MeOH Methanol MeOH->TS Nucleophilic Attack Catalyst Chiral Catalyst Catalyst->TS Activation S_Product This compound TS->S_Product Ring Opening & Proton Transfer Catalyst_Regen Regenerated Catalyst TS->Catalyst_Regen experimental_workflow start Start reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reaction Asymmetric Ring-Opening Reaction reaction_setup->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete drying Drying and Solvent Removal workup->drying purification Fractional Distillation drying->purification analysis Product Analysis (GC, NMR, ee determination) purification->analysis end End analysis->end

References

Technical Support Center: Improving Stereoselectivity in Reactions with (S)-(+)-2-methoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the stereoselectivity of your chemical reactions involving (S)-(+)-2-methoxypropanol.

Troubleshooting Guide

This guide addresses common issues encountered during stereoselective synthesis and offers potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity / Enantioselectivity 1. Suboptimal Reaction Temperature: Higher temperatures can overcome the small energy difference between the transition states leading to different stereoisomers, thus reducing selectivity.[1] 2. Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly affect the geometry of the transition state. 3. Inappropriate Lewis Acid or Catalyst: The size and coordinating strength of a Lewis acid or catalyst are crucial for locking the substrate into a specific conformation that favors the formation of one stereoisomer.[1] 4. Purity of this compound: The presence of the (R)-enantiomer will directly decrease the enantiomeric excess of the product.1. Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C, -40 °C, or 0 °C) often enhances stereoselectivity by favoring the transition state with the lower activation energy.[1] 2. Screen Solvents: Test a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether). 3. Screen Lewis Acids/Catalysts: If applicable, screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) to find the optimal one for your specific transformation.[1] 4. Verify Purity: Ensure the enantiomeric purity of your starting material using techniques like chiral GC or HPLC.
Low Reaction Yield 1. Presence of Water: Moisture can deactivate Lewis acids and other reactive species. 2. Incorrect Stoichiometry: The ratio of reactants may not be optimal. 3. Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to product decomposition.[1] 4. Difficult Purification: Separation of diastereomers or removal of byproducts may lead to loss of product.[1]1. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Optimize Reagent Stoichiometry: Systematically vary the equivalents of your reactants to find the optimal ratio. 3. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. 4. Optimize Purification: Explore different chromatography conditions (e.g., solvent systems, stationary phases) for better separation.
Incomplete Reaction 1. Insufficient Reaction Time or Low Temperature: The reaction may not have had enough time or thermal energy to reach completion. 2. Catalyst Deactivation: The catalyst may be unstable under the reaction conditions or poisoned by impurities. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.1. Adjust Reaction Time and Temperature: Increase the reaction time or cautiously raise the temperature, while monitoring the impact on stereoselectivity. 2. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity. Consider pre-forming a catalyst before adding the substrate. 3. Improve Solubility: Choose a solvent in which all reactants are fully soluble at the reaction temperature.
Difficulty in Removing the Auxiliary 1. Harsh Cleavage Conditions: The conditions required to remove the chiral auxiliary may be too harsh, leading to racemization or decomposition of the product.[1]1. Screen Cleavage Methods: If this compound is used as a traditional auxiliary, explore a variety of cleavage conditions (e.g., mild acidic or basic hydrolysis, reductive cleavage) to find a method that does not compromise the stereochemical integrity of your product.

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound influence stereoselectivity?

A1: this compound is a chiral building block.[2] When used in a reaction, its stereogenic center can direct the approach of incoming reagents. The methoxy group can also play a role in chelating to metal centers in catalyzed reactions, which helps to create a rigid and predictable transition state, thereby favoring the formation of one stereoisomer over the other.

Q2: My stereoselectivity is low. What is the first parameter I should investigate?

A2: Reaction temperature is often one of the most critical parameters influencing stereoselectivity.[1] It is generally recommended to first perform the reaction at a lower temperature, as this often increases the energy difference between diastereomeric transition states, leading to higher selectivity.[1]

Q3: How can I confirm the stereochemical outcome of my reaction?

A3: The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of your product can be determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Another method involves derivatizing the product with a chiral agent, like Mosher's acid, to form diastereomers that can be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Can this compound be recovered and reused?

A4: When used as a traditional chiral auxiliary, one of the goals is to cleave it from the product and recover it for reuse.[3] The feasibility of recovery and reuse depends on the stability of the auxiliary to the reaction and cleavage conditions.

Quantitative Data on Stereoselectivity

The following table provides illustrative data on how reaction conditions can influence the stereochemical outcome of a reaction. Note that these are representative examples based on general principles of asymmetric synthesis.

Entry Parameter Changed Conditions Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
1Base Case Toluene, -20 °C85:15 d.r.
2Temperature Toluene, -78 °C95:5 d.r.
3Solvent THF, -78 °C90:10 d.r.
4Lewis Acid TiCl₄, DCM, -78 °C>99:1 d.r.
5Lewis Acid ZnCl₂, DCM, -78 °C70:30 d.r.

Experimental Protocols

Protocol 1: Stereoselective Synthesis via Mitsunobu Reaction with Inversion of Configuration

This protocol describes the synthesis of (R)-1-methoxy-2-(4-nitrophenoxy)propane from this compound, demonstrating a reaction with complete stereochemical inversion.

Materials:

  • This compound

  • 4-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add 4-nitrophenol (1.2 equivalents) and triphenylphosphine (1.2 equivalents).

  • Dissolution: Add anhydrous THF to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Alcohol: Add this compound (1.0 equivalent) to the stirred solution.

  • Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction with a small amount of water.

    • Remove the THF under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired (R)-1-methoxy-2-(4-nitrophenoxy)propane.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC to confirm the inversion of stereochemistry.

Visualizations

troubleshooting_workflow start Low Stereoselectivity Observed check_purity Verify Purity of this compound and Reagents start->check_purity temp_opt Optimize Reaction Temperature (Typically Lower) check_purity->temp_opt Purity OK solvent_opt Screen Solvents temp_opt->solvent_opt Selectivity still low end_success Improved Stereoselectivity temp_opt->end_success Improved catalyst_opt Screen Lewis Acids / Catalysts (if applicable) solvent_opt->catalyst_opt Selectivity still low solvent_opt->end_success Improved check_conditions Ensure Anhydrous Conditions catalyst_opt->check_conditions Selectivity still low catalyst_opt->end_success Improved check_conditions->end_success Improved end_fail Consult Further Literature check_conditions->end_fail

Caption: General workflow for troubleshooting low stereoselectivity.

mitsunobu_inversion cluster_reactants Reactants cluster_reagents Reagents S_alcohol This compound intermediate Phosphonium Betaine Intermediate (Activation of OH group) S_alcohol->intermediate nucleophile 4-Nitrophenol (Nucleophile) sn2 SN2 Attack by Nucleophile (Backside Attack) nucleophile->sn2 PPh3 PPh₃ PPh3->intermediate DIAD DIAD DIAD->intermediate intermediate->sn2 product (R)-1-methoxy-2-(4-nitrophenoxy)propane (Inverted Stereochemistry) sn2->product

Caption: Stereochemical inversion in the Mitsunobu reaction.

References

Technical Support Center: Troubleshooting Low Yields in (S)-(+)-2-Methoxypropanol Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (S)-(+)-2-methoxypropanol. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common general causes for low yields in organic synthesis?

A1: Low reaction yields can often be attributed to a number of common errors. These include impure reactants or solvents, inaccurate measurement of reagents, and procedural losses during the reaction setup or workup.[1] It is also crucial to ensure that glassware is clean and dry, as moisture can interfere with many reactions.

Q2: My reaction with this compound is sluggish and gives inconsistent results. What could be the cause?

A2: When using ether-like solvents or reagents, the presence of peroxides can quench reactive species, leading to inconsistent reaction rates or failure to initiate.[2] It is advisable to test for and remove peroxides from this compound if it has been stored for an extended period, especially if it has been exposed to air.

Q3: I am observing unexpected side products in my reaction. What might be happening?

A3: Unexpected side products can arise from several sources. If the reaction is run under acidic conditions, acid-catalyzed cleavage of the methoxy group in this compound could occur, leading to byproducts.[2] Competing side reactions, such as elimination (E2) pathways competing with desired substitution (SN2) reactions, can also reduce the yield of the target product.[3] Additionally, the product itself might be unstable under the reaction conditions and could be decomposing.

Q4: How critical is the purity of this compound for my reaction?

A4: The purity of all reactants, including chiral auxiliaries like this compound, is critical. Impurities can act as catalysts for side reactions or inhibitors, directly impacting the reaction yield and stereoselectivity.[1] Commercial this compound can sometimes contain its isomer, 1-methoxy-2-propanol, which may interfere with the desired stereochemical outcome.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity or Enantioselectivity

When this compound is used as a chiral auxiliary, low stereoselectivity is a common issue. This can manifest as a lower-than-expected diastereomeric excess (de) or enantiomeric excess (ee).

Potential Cause Recommended Solution
Incorrect Stoichiometry of Lewis Acid Optimize the molar ratio of the Lewis acid to the substrate. Chelation control is often key to high stereoselectivity, and an incorrect amount of Lewis acid can lead to poorly organized transition states.
Reaction Temperature Too High Lower the reaction temperature. Many stereoselective reactions require low temperatures (e.g., -78 °C) to enhance the energy difference between diastereomeric transition states.
Inappropriate Solvent Screen different solvents. The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, the stereochemical outcome.
Steric Hindrance If the substrate is sterically demanding, it may physically block the directing effect of the chiral auxiliary. Consider a different chiral auxiliary with a different steric profile.
Issue 2: Incomplete Conversion or Stalled Reaction

Often, reactions do not proceed to completion, leaving a significant amount of starting material and resulting in a low yield of the desired product.

Potential Cause Recommended Solution
Insufficient Reaction Time Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS) and allow the reaction to stir for a longer period.
Low Reaction Temperature While low temperatures can improve selectivity, they also decrease the reaction rate.[4] A careful balance must be found, or a more active catalyst may be needed.
Catalyst Deactivation The catalyst may be deactivated by impurities in the reagents or solvent. Ensure all components are pure and dry. If using a homogeneous catalyst, consider if it is precipitating out of solution.
Reversible Reaction If the reaction is reversible, consider using Le Chatelier's principle to drive it towards the products, for example, by removing a byproduct as it is formed.
Issue 3: Product Decomposition or Loss During Workup

The desired product may be successfully formed but is then lost during the isolation and purification steps.

Potential Cause Recommended Solution
Harsh Quenching Conditions Use a milder quenching reagent. For example, if your product is acid-sensitive, quench with a saturated solution of sodium bicarbonate instead of a strong acid.
Product Volatility If the product is volatile, it may be lost during solvent removal under reduced pressure (rotoevaporation). Use lower temperatures and pressures, and consider using a cold trap.
Decomposition on Silica Gel Some compounds are sensitive to the acidic nature of silica gel used in column chromatography. Consider neutralizing the silica gel with a base (e.g., triethylamine) or using a different stationary phase like alumina.
Emulsion Formation During Extraction Emulsions can lead to significant product loss. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Asymmetric Reduction of a Prochiral Ketone

This protocol describes a representative procedure for the enantioselective reduction of a ketone to a chiral alcohol, a common application where a chiral alkoxide derived from a chiral alcohol could be used. While not directly using this compound as the catalyst, it illustrates the general methodology.

Reaction: Asymmetric reduction of acetophenone to (R)-1-phenylethanol.

Reagents:

  • Acetophenone

  • (S)-2-(pyrrolidin-1-yl)propan-1-ol (as a representative chiral catalyst precursor)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral amino alcohol (0.1 mmol, 10 mol%).

  • Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (0.2 mmol) dropwise to the solution. Stir the mixture at 0 °C for 30 minutes to pre-form the chiral oxazaborolidine catalyst.

  • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (5 mL).

  • Add the acetophenone solution dropwise to the catalyst solution at 0 °C over a period of 15 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly add methanol dropwise to quench the excess borane.

  • Add 1 M HCl to dissolve the resulting salts.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

  • Determine the yield and enantiomeric excess (ee) by chiral GC or HPLC.

Data Presentation

The following tables present hypothetical, yet realistic, data for a generic asymmetric reduction of a ketone, illustrating the impact of key reaction parameters on yield and enantioselectivity. This data is intended to serve as a guide for optimization studies.

Table 1: Effect of Temperature on Yield and Enantiomeric Excess (ee)

Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
259585
09292
-208896
-7875>99

Table 2: Effect of Catalyst Loading on Yield and Enantiomeric Excess (ee)

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
28588
59094
109296
209396

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Reagent and Solvent Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup and Purification start->check_workup impure_reagents Impure Reagents/ Solvents check_purity->impure_reagents incorrect_stoichiometry Incorrect Stoichiometry check_conditions->incorrect_stoichiometry suboptimal_temp Suboptimal Temperature check_conditions->suboptimal_temp incorrect_time Incorrect Reaction Time check_conditions->incorrect_time product_decomposition Product Decomposition check_workup->product_decomposition physical_loss Physical Loss During Workup check_workup->physical_loss solution_purify Purify Reagents/ Solvents impure_reagents->solution_purify solution_reweigh Recalculate and Weigh Carefully incorrect_stoichiometry->solution_reweigh solution_optimize_temp Optimize Temperature suboptimal_temp->solution_optimize_temp solution_time_study Conduct Time Course Study incorrect_time->solution_time_study solution_milder_conditions Use Milder Conditions product_decomposition->solution_milder_conditions solution_improve_technique Refine Workup Technique physical_loss->solution_improve_technique

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_reagents Prepare Pure Reagents and Anhydrous Solvent setup_glassware Assemble Flame-Dried Glassware Under Inert Gas prep_reagents->setup_glassware form_catalyst Form Chiral Catalyst (e.g., at 0 °C) setup_glassware->form_catalyst add_substrate Add Substrate Solution Dropwise at Low Temperature form_catalyst->add_substrate monitor_reaction Monitor Reaction Progress (TLC, GC, or LC-MS) add_substrate->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Aqueous Workup and Extraction quench->extract dry_concentrate Dry Organic Layer and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify calc_yield Calculate Yield purify->calc_yield det_ee Determine Enantiomeric Excess (Chiral HPLC/GC) purify->det_ee

Caption: A typical experimental workflow for an asymmetric reaction.

References

managing side reactions when using (S)-(+)-2-methoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during experiments involving (S)-(+)-2-methoxypropanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in a Williamson ether synthesis?

A1: The most prevalent side reaction is E2 elimination, which competes with the desired SN2 substitution to form an alkene byproduct instead of the target ether.[1] This is particularly an issue when using secondary or tertiary alkyl halides.[1][2] Another potential, though less common, side reaction is C-alkylation if a phenoxide is used as the nucleophile.[1]

Q2: How can I minimize the formation of the alkene byproduct in a Williamson ether synthesis?

A2: To favor the desired SN2 reaction and minimize E2 elimination, consider the following strategies:

  • Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide as they are less sterically hindered and thus less prone to elimination.[1][3]

  • Reaction Temperature: Lower reaction temperatures generally favor the SN2 pathway over the E2 pathway.[1] A typical temperature range for the Williamson ether synthesis is between 50-100°C.[4]

  • Choice of Base: Use a strong, non-bulky base to deprotonate the alcohol. Sodium hydride (NaH) is a good option as it is a strong base but not sterically hindered, and it generates a non-nucleophilic byproduct (H₂ gas).[3]

  • Solvent Selection: Employ polar aprotic solvents like THF or DMF, which can help to minimize dehydrohalogenation side products.[5]

Q3: Is there a risk of racemization of the chiral center in this compound during a reaction?

A3: Yes, there is a potential risk of racemization at the chiral center, particularly under harsh acidic or basic conditions, or at elevated temperatures. While the C-O bond at the chiral center is not directly involved in reactions like ether synthesis or acylation, extreme conditions can lead to side reactions that may affect the stereochemical integrity. It is crucial to monitor the enantiomeric purity of your product, especially during process development.

Q4: What are potential side reactions during the acylation of this compound?

A4: During acylation with reagents like acyl chlorides, potential side reactions include:

  • Incomplete reaction: This can be due to insufficient reactivity of the nucleophile or steric hindrance.

  • Formation of byproducts from the acylating agent: For example, hydrolysis of the acyl chloride if moisture is present.[6]

  • Side reactions promoted by the base: If a base like pyridine or triethylamine is used to scavenge HCl, it can sometimes catalyze other undesired reactions if not used appropriately.

Q5: How can I improve the yield of my acylation reaction?

A5: To improve acylation yields, ensure that:

  • All glassware is thoroughly dried to prevent hydrolysis of the acylating agent.

  • Anhydrous solvents are used.

  • A suitable base (e.g., pyridine or triethylamine) is used in at least stoichiometric amounts to neutralize the HCl byproduct, which can otherwise protonate the starting alcohol and render it non-nucleophilic.[7]

  • The reaction temperature is optimized. Starting at a low temperature (e.g., 0 °C) and allowing the reaction to warm to room temperature is a common strategy.[7]

Troubleshooting Guides

Issue 1: Low Yield of Ether Product in Williamson Ether Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Competing E2 Elimination Analyze the reaction mixture by GC-MS or NMR to identify and quantify any alkene byproduct. If present, redesign the synthesis to use a primary alkyl halide. Lower the reaction temperature.Reduction in the alkene byproduct and an increase in the ether yield.[1]
Incomplete Deprotonation Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.Increased reaction rate and higher conversion to the ether product.[1]
Steric Hindrance If synthesizing an unsymmetrical ether, choose the reaction pathway that involves the less sterically hindered alkoxide and alkyl halide.Increased reaction rate and higher yield of the desired ether.
Hydrolysis of Alkyl Halide Ensure all reagents and solvents are anhydrous.Minimized formation of alcohol byproducts from the alkyl halide.[1]
Issue 2: Loss of Stereochemical Purity (Racemization)
Potential Cause Troubleshooting Step Expected Outcome
Harsh Reaction Conditions Avoid excessively high temperatures and prolonged reaction times.Preservation of the stereochemical integrity of the chiral center.
Strongly Acidic or Basic Conditions If possible, use milder bases or acids, or buffer the reaction mixture.Reduced risk of racemization.
Inappropriate Work-up Neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic aqueous solutions during work-up.Maintenance of the product's enantiomeric purity.

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis to Minimize E2 Elimination

This protocol provides a general method for the etherification of this compound with a primary alkyl halide, designed to favor the SN2 pathway.

1. Reagents and Materials:

  • This compound (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Primary Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq.)

  • Anhydrous reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

2. Procedure:

  • Under an inert atmosphere, add this compound to anhydrous THF in the reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Carefully and portion-wise, add sodium hydride to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back down to 0°C.

  • Slowly, add the primary alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until TLC or GC analysis indicates completion. Gentle heating may be required for less reactive alkyl halides, but the temperature should be kept as low as possible to minimize elimination.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography if necessary.

Protocol 2: Acylation of this compound

This protocol details a general method for the acylation of this compound with an acyl chloride.

1. Reagents and Materials:

  • This compound (1.0 eq.)

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq.)

  • Anhydrous Pyridine or Triethylamine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

2. Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous DCM in the reaction vessel.

  • Add the anhydrous base (pyridine or triethylamine).

  • Cool the solution to 0°C using an ice bath.

  • Slowly, add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove the base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or distillation if necessary.

Visualizations

G start Low Ether Yield in Williamson Synthesis check_elimination Analyze for Alkene Byproduct (GC-MS/NMR) start->check_elimination elimination_present E2 Elimination is a Significant Side Reaction check_elimination->elimination_present Alkene Detected no_elimination Minimal Alkene Byproduct Observed check_elimination->no_elimination No Alkene mitigate_elimination Implement Mitigation Strategies: - Use 1° Alkyl Halide - Lower Reaction Temp. - Use Non-Bulky Base (NaH) elimination_present->mitigate_elimination check_deprotonation Check for Complete Alkoxide Formation no_elimination->check_deprotonation yield_improved Improved Ether Yield mitigate_elimination->yield_improved incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation Starting Alcohol Remains use_stronger_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->use_stronger_base use_stronger_base->yield_improved

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

G cluster_reactants Reactants cluster_pathways Reaction Pathways alcohol (S)-2-Methoxypropanol (R-OH) alkoxide Alkoxide (R-O⁻) alcohol->alkoxide Deprotonation alkyl_halide Alkyl Halide (R'-X) ether Ether (R-O-R') alkene Alkene base Base alkoxide->ether Backside Attack on R'-X alkoxide->alkene Proton Abstraction from R'-X sn2_path SN2 (Desired) e2_path E2 (Side Reaction)

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

References

stability of (S)-(+)-2-methoxypropanol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (S)-(+)-2-methoxypropanol under various reaction conditions. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage and experimental use?

A1: The primary stability concerns for this compound, a chiral secondary alcohol containing an ether linkage, revolve around its potential for racemization (loss of enantiomeric purity) and chemical degradation. Key factors that can influence its stability include pH, temperature, presence of oxidizing or reducing agents, and exposure to light.

Q2: How can I assess the stability of this compound in my reaction?

A2: Stability assessment typically involves subjecting a sample of this compound to stressed conditions that mimic potential experimental or storage environments. This process is often referred to as forced degradation studies. The stability is then evaluated by analyzing the sample for any degradation products and changes in enantiomeric purity using appropriate analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC).

Q3: Is this compound prone to racemization?

A3: Chiral alcohols can be susceptible to racemization under certain conditions, particularly in the presence of strong acids or bases, or at elevated temperatures. It is crucial to evaluate the chiral purity of this compound after subjecting it to harsh reaction conditions to ensure its stereochemical integrity has been maintained.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its structure, likely degradation pathways include:

  • Oxidation: The secondary alcohol can be oxidized to a ketone, forming 2-methoxypropanal, which could be further oxidized.

  • Ether Cleavage: While ethers are generally stable, they can be cleaved under strongly acidic conditions.

  • Dehydration: At elevated temperatures and in the presence of acid catalysts, dehydration to form an alkene is a possibility.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Optical Activity or Change in Enantiomeric Excess (ee%) Racemization may have occurred.- Avoid extreme pH conditions (strong acids or bases).- Minimize reaction temperature and duration.- Analyze the enantiomeric purity of the starting material and the final product using a validated chiral HPLC method.
Appearance of New Peaks in Chromatogram Chemical degradation of this compound.- Conduct forced degradation studies to identify potential degradants.- Adjust reaction conditions (e.g., lower temperature, use of antioxidants, inert atmosphere) to minimize degradation.- Ensure the purity of all reagents and solvents.
Inconsistent Reaction Outcomes Instability of this compound under reaction conditions.- Perform a stability study of this compound under the specific reaction conditions without other reactants.- Use a fresh bottle of the reagent and store it under the recommended conditions (cool, dry, and away from light).
Formation of Peroxides Prolonged storage or exposure to air and light.Ethers can form explosive peroxides over time. Test for the presence of peroxides before use, especially with older bottles. If peroxides are present, consult safety guidelines for their removal or dispose of the reagent appropriately.

Quantitative Data Summary

Table 1: Stability of this compound under Hydrolytic Stress

Condition Reagent Temperature Duration Expected Outcome
Acidic0.1 N HCl60°C24 hoursPotential for slight degradation and/or racemization.
NeutralWater60°C24 hoursLikely to be stable.
Basic0.1 N NaOH60°C24 hoursPotential for slight degradation and/or racemization.

Table 2: Stability of this compound under Oxidative, Reductive, Thermal, and Photolytic Stress

Stress Condition Reagent/Condition Temperature Duration Expected Outcome
Oxidative3% H₂O₂Room Temperature24 hoursPotential for oxidation to the corresponding ketone.
Reductive10% NaBH₄ in appropriate solventRoom Temperature24 hoursGenerally stable, as it is already an alcohol.
ThermalDry Heat105°C48 hoursPotential for degradation, monitor for appearance of new impurities.
PhotolyticUV light (254 nm) and visible lightRoom Temperature7 daysPotential for slight degradation.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.

    • Thermal Degradation: Place a solid or liquid sample of this compound in a calibrated oven at a specified temperature (e.g., 105°C).

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.

  • Incubation: Incubate the samples under the specified conditions for a predetermined duration. It is advisable to take samples at various time points (e.g., 0, 6, 12, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including a control sample kept under ambient conditions, by a validated stability-indicating chiral HPLC method to determine the percentage of degradation and the enantiomeric purity.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

A suitable chiral HPLC method is crucial for assessing the stability of this compound.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio should be optimized for the best separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start with This compound Stock Prepare Stock Solution Start->Stock Acid Acidic (e.g., 0.1 N HCl) Stock->Acid Base Basic (e.g., 0.1 N NaOH) Stock->Base Oxidative Oxidative (e.g., 3% H2O2) Stock->Oxidative Thermal Thermal (e.g., 105°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo HPLC Chiral HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Results Evaluate Degradation and Racemization HPLC->Results

Caption: Workflow for the forced degradation study of this compound.

Logical_Troubleshooting cluster_solutions Potential Solutions Problem Inconsistent Results or Unexpected Impurities CheckPurity Check Starting Material Purity and Enantiomeric Excess Problem->CheckPurity CheckStability Perform Stability Study Under Reaction Conditions Problem->CheckStability CheckReagents Verify Purity of Reagents and Solvents Problem->CheckReagents UseFreshSample Use a Fresh Bottle of This compound CheckPurity->UseFreshSample ModifyConditions Modify Reaction Conditions (Temp, pH, Atmosphere) CheckStability->ModifyConditions PurifyReagents Purify Reagents or Use Fresh Stock CheckReagents->PurifyReagents

Caption: Logical troubleshooting guide for stability-related issues.

Technical Support Center: Purification of Commercial (S)-(+)-2-methoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of commercial (S)-(+)-2-methoxypropanol. This resource is designed for researchers, scientists, and professionals in drug development who are using this compound and require high purity for their applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities arising from its synthesis and storage. The most common impurities include:

  • Enantiomeric Impurity: The (R)-(-)-2-methoxypropanol enantiomer is often present.

  • Isomeric Impurity: 1-Methoxy-2-propanol is a common isomeric impurity. Commercial propylene glycol methyl ether (a racemic mixture) typically consists of >99.5% 1-methoxy-2-propanol (the alpha-isomer) and less than 0.5% 2-methoxy-1-propanol (the beta-isomer)[1].

  • Water: Due to its hygroscopic nature, water is a common impurity.

  • Peroxides: Like other ethers, 2-methoxypropanol can form explosive peroxides upon exposure to air and light[2].

  • Residual Starting Materials: Depending on the synthetic route, unreacted starting materials such as methanol or propylene oxide may be present.

  • Other Synthesis By-products: Small amounts of other related compounds may also be present.

Q2: How can I test for the presence of peroxides in my this compound?

A2: A common qualitative test for peroxides involves the use of potassium iodide (KI). In an acidic solution, peroxides will oxidize iodide to iodine, resulting in a yellow-brown color.

Q3: What is the boiling point difference between 2-methoxy-1-propanol and its common isomeric impurity, 1-methoxy-2-propanol?

A3: 2-Methoxy-1-propanol has a boiling point of approximately 130°C[1], while 1-methoxy-2-propanol has a boiling point of around 120°C[3][4][5]. This significant difference in boiling points allows for their separation by fractional distillation.

Q4: Can I remove the enantiomeric impurity, (R)-(-)-2-methoxypropanol, by distillation?

A4: No, enantiomers have identical physical properties, including boiling points. Therefore, fractional distillation cannot be used to separate this compound from (R)-(-)-2-methoxypropanol. Chiral chromatography is the required technique for this separation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem 1: My application requires extremely low water content, but my solvent still contains moisture.
  • Possible Cause: Incomplete drying process or re-absorption of atmospheric moisture.

  • Solution: Use of molecular sieves is an effective method for drying solvents like 2-methoxypropanol.

    • Experimental Protocol: Drying with Molecular Sieves

      • Activation of Molecular Sieves: Before use, activate 3Å molecular sieves by heating them in a furnace at 250-300°C for at least 3 hours under a stream of inert gas or under vacuum[6][7]. Cool them down in a desiccator.

      • Drying Procedure: Add the activated molecular sieves (approximately 5-10% w/v) to the this compound in a dry, inert-atmosphere flask.

      • Stirring and Incubation: Stir the mixture for several hours at room temperature. For optimal drying, allow the solvent to stand over the molecular sieves for at least 24 hours[8].

      • Solvent Transfer: Carefully decant or cannulate the dry solvent into a new, dry storage vessel under an inert atmosphere.

    • Troubleshooting Workflow: Solvent Drying

      DryingTroubleshooting start High Water Content Detected check_sieves Were molecular sieves activated correctly? start->check_sieves activate_sieves Re-activate sieves at 250-300°C for >3 hours under vacuum/inert gas. check_sieves->activate_sieves No check_procedure Was the drying procedure followed correctly? check_sieves->check_procedure Yes activate_sieves->check_procedure follow_procedure Add activated sieves (5-10% w/v), stir for several hours, and let stand for 24h. check_procedure->follow_procedure No check_atmosphere Was the solvent handled under an inert atmosphere? check_procedure->check_atmosphere Yes follow_procedure->check_atmosphere use_inert Use nitrogen or argon atmosphere for all transfers. check_atmosphere->use_inert No end_success Solvent is Dry check_atmosphere->end_success Yes use_inert->end_success end_fail Persistent Moisture

      Caption: Troubleshooting workflow for addressing high water content in this compound.

Problem 2: A positive peroxide test is observed in my solvent.
  • Possible Cause: Prolonged storage or exposure to air and light.

  • Solution: Peroxides must be removed before use, especially before distillation, as they can be explosive upon concentration.

    • Experimental Protocol: Peroxide Removal

      • Reagent Preparation: Prepare a fresh 5% (w/v) aqueous solution of ferrous sulfate (FeSO₄).

      • Washing Procedure: In a separatory funnel, wash the this compound with an equal volume of the ferrous sulfate solution. Shake gently and release pressure frequently.

      • Separation: Allow the layers to separate and discard the aqueous (bottom) layer.

      • Repeat: Repeat the washing step two to three times.

      • Confirmation: After the final wash, re-test for the presence of peroxides to ensure their complete removal.

      • Drying: The solvent will now be saturated with water and must be thoroughly dried using the procedure described in Problem 1.

    • Logical Relationship: Peroxide Removal and Subsequent Steps

      PeroxideRemoval start Positive Peroxide Test wash Wash with 5% FeSO4 solution start->wash retest Retest for Peroxides wash->retest retest->wash Positive dry Dry the Solvent (e.g., with molecular sieves) retest->dry Negative distill Proceed with Distillation (if required) dry->distill end Peroxide-Free Solvent distill->end

      Caption: Logical workflow for the removal of peroxides and subsequent purification steps.

Problem 3: My product contains the isomeric impurity 1-methoxy-2-propanol.
  • Possible Cause: Incomplete separation during initial manufacturing.

  • Solution: Fractional distillation can be employed to separate the isomers based on their different boiling points.

    • Experimental Protocol: Fractional Distillation

      • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency distillation column (e.g., a Vigreux or packed column). Ensure all glassware is dry.

      • Charge the Flask: Add the impure this compound and a few boiling chips to the distillation flask.

      • Heating: Gently heat the distillation flask using a heating mantle.

      • Fraction Collection:

        • Slowly increase the temperature and collect the first fraction, which will be enriched in the lower-boiling 1-methoxy-2-propanol (boiling point ~120°C)[3][4][5].

        • Monitor the temperature at the head of the column. A plateau in temperature indicates that a pure component is distilling.

        • Once the temperature begins to rise again after the first plateau, change the receiving flask to collect the intermediate fraction.

        • A second plateau should be observed around 130°C, which corresponds to the boiling point of 2-methoxy-1-propanol[1]. Collect this fraction as the purified product.

      • Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

Problem 4: The enantiomeric purity of my this compound is not sufficient for my stereospecific synthesis.
  • Possible Cause: The commercial grade of the solvent has a lower enantiomeric excess than required.

  • Solution: Preparative chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating enantiomers.

    • Experimental Protocol: Preparative Chiral HPLC

      • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral alcohols.

      • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve the best separation.

      • Flow Rate: The flow rate will depend on the dimensions of the preparative column and should be optimized for the best balance of separation efficiency and run time.

      • Detection: A UV detector is commonly used for monitoring the separation.

      • Fraction Collection: Collect the eluting peaks corresponding to the (S) and (R) enantiomers in separate fractions.

      • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

      • Purity Analysis: Determine the enantiomeric excess of the purified this compound using analytical chiral HPLC or chiral GC.

Quantitative Data Summary

The following tables summarize typical purity levels of commercial this compound and the expected purity after applying the described purification techniques. The exact values can vary depending on the initial purity and the specific experimental conditions.

Table 1: Typical Impurity Profile of Commercial this compound

ImpurityTypical Concentration
(R)-(-)-2-methoxypropanol0.5 - 3%
1-Methoxy-2-propanol< 0.5%[1]
Water< 0.5%
PeroxidesVariable (increases with storage)

Table 2: Expected Purity after Purification

Purification MethodTarget ImpurityExpected Purity
Drying with Molecular SievesWater> 99.9% (water content < 50 ppm)
Peroxide RemovalPeroxidesPeroxide-free
Fractional Distillation1-Methoxy-2-propanol> 99.5% (isomer-free)
Preparative Chiral HPLC(R)-(-)-2-methoxypropanol> 99% enantiomeric excess

Disclaimer: The experimental protocols and data provided are for informational purposes only. All laboratory work should be conducted in a safe and controlled environment, following all appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for this compound before handling.

References

Technical Support Center: Scaling Up Reactions with (S)-(+)-2-Methoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for scaling up chemical reactions involving (S)-(+)-2-methoxypropanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in drug development?

This compound is a chiral alcohol used as a building block or chiral auxiliary in the synthesis of complex organic molecules.[1] Its stereospecific nature makes it valuable in the development of pharmaceuticals where the chirality of a molecule is crucial for its biological activity.

Q2: What are the key physical and chemical properties of this compound to consider during scale-up?

Understanding the physicochemical properties of this compound is critical for successful scale-up. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC4H10O2[2]
Molecular Weight90.12 g/mol [2]
Boiling PointNot specified, but its isomer 1-methoxy-2-propanol boils at 120 °C[3]
DensityNot specified
Chirality(S)-(+)[1]
PurityTypically available at 97%[4]

Q3: What are the main safety concerns when handling this compound on a larger scale?

This compound is a flammable liquid and vapor.[2] When scaling up, it is crucial to use appropriate ventilation, grounded equipment to prevent static discharge, and operate in an environment free from ignition sources. Ensure proper personal protective equipment (PPE) is used to avoid skin and eye irritation.

Q4: How does the purity of this compound impact scale-up reactions?

The purity of starting materials is critical in large-scale synthesis. Impurities in this compound can lead to side reactions, affect reaction kinetics, and complicate downstream purification processes. It is essential to use a grade of appropriate purity for the intended application and to analyze incoming materials for consistency.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered when scaling up reactions with this compound.

Issue 1: Inconsistent Reaction Rates and Yields

Question: We are observing inconsistent reaction times and lower than expected yields after moving from a 1L flask to a 50L reactor. What could be the cause?

Answer: This is a common challenge in scaling up chemical processes.[5][6] Several factors could be contributing to this issue:

  • Mixing Efficiency: Inadequate mixing in a larger vessel can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and reduced yield. The type of stirrer and agitation speed need to be optimized for the larger volume.[6]

  • Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat dissipation more challenging.[6][7] If the reaction is exothermic, poor heat transfer can lead to an increase in temperature, promoting side reactions and decomposition.

  • Reagent Addition Rate: The rate of addition of reagents can significantly impact the reaction profile. A rate that is appropriate for a small scale may be too fast for a larger scale, leading to poor mixing and temperature control.

Troubleshooting Steps:

  • Characterize Mixing: Perform mixing studies in the larger reactor to ensure homogeneity.

  • Monitor Temperature Profile: Use multiple temperature probes to map the temperature distribution within the reactor.

  • Optimize Addition Rates: Adjust the rate of reagent addition to maintain a stable temperature and ensure proper mixing.

Issue 2: Increased Impurity Profile

Question: Upon scaling up, we are observing new and higher levels of impurities in our product. How can we address this?

Answer: The formation of new or increased levels of impurities is a frequent issue during scale-up.[6]

  • Longer Reaction Times: At a larger scale, reactions may be held at temperature for longer periods, which can lead to the formation of degradation products.

  • Localized Overheating: As mentioned previously, poor heat transfer can create hot spots where side reactions are more likely to occur.

  • Material of Construction: The material of the larger reactor may have catalytic effects that were not present in the laboratory glassware.

Troubleshooting Steps:

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the formation of impurities over time.

  • Temperature Control: Improve the efficiency of the cooling system for the reactor.

  • Material Compatibility Studies: Conduct studies to ensure the reactor materials are compatible with the reaction components.

Experimental Protocols

Representative Protocol: Asymmetric Reduction of a Prochiral Ketone

This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone using a chiral catalyst, where this compound could be used as a chiral ligand or solvent.

Laboratory Scale (100 mL flask):

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (e.g., a proline-based catalyst) (X mol%).

  • Add the prochiral ketone (1.0 eq) and this compound (if used as a solvent/ligand).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the reducing agent (e.g., borane dimethyl sulfide complex) (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at the same temperature for 2-4 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral alcohol.

Scale-Up Considerations (50 L Reactor):

  • Inert Atmosphere: Ensure the 50 L reactor is properly purged and maintained under a positive pressure of an inert gas.

  • Reagent Addition: Use a calibrated addition funnel or pump for the controlled addition of the reducing agent. The addition time should be extended to manage the exotherm.

  • Temperature Control: Utilize the reactor's jacketed cooling system to maintain the target temperature. Ensure the coolant temperature is set appropriately to account for the larger volume.

  • Agitation: The agitator speed and design should be selected to ensure efficient mixing of the heterogeneous mixture without causing excessive shear.

  • Quenching: The quenching step should be performed slowly and with efficient cooling to control the exotherm from the reaction of the excess reducing agent with the aqueous solution.

  • Work-up: Use a bottom-outlet valve for easy removal of the aqueous layer after phase separation.

Visualizations

experimental_workflow lab_scale Lab Scale (100 mL - 1 L) process_dev Process Development & Safety Assessment lab_scale->process_dev Route Scouting & Proof of Concept pilot_plant Pilot Plant (10 L - 100 L) process_dev->pilot_plant Parameter Optimization & Hazard Analysis manufacturing Manufacturing Scale (>1000 L) pilot_plant->manufacturing Validation & Commercial Production

Caption: A typical experimental workflow for scaling up a chemical process.

troubleshooting_logic start Low Yield or High Impurities at Scale check_mixing Investigate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Control check_mixing->check_temp Good optimize_agitation Optimize Agitator Speed/Design check_mixing->optimize_agitation Poor check_purity Verify Starting Material Purity check_temp->check_purity Good improve_cooling Improve Heat Transfer/ Cooling Capacity check_temp->improve_cooling Poor source_high_purity Source Higher Purity This compound check_purity->source_high_purity Inconsistent end Problem Resolved check_purity->end Consistent optimize_agitation->end improve_cooling->end source_high_purity->end

Caption: A decision-making diagram for troubleshooting common scale-up issues.

References

Technical Support Center: Stereochemical Integrity of (S)-(+)-2-methoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is dedicated to providing guidance on preventing the racemization of (S)-(+)-2-methoxypropanol during chemical reactions. Maintaining the enantiomeric purity of this chiral building block is critical for the synthesis of stereochemically defined molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity.[1][2] For this compound, a valuable chiral building block, maintaining its stereochemical integrity is crucial as different enantiomers of a final product, such as a drug molecule, can have vastly different biological activities.[3]

Q2: Under what conditions is this compound at risk of racemization?

A: Racemization of secondary alcohols like this compound can be triggered by several factors:

  • Harsh Reaction Conditions: High temperatures and the presence of strong acids or bases can promote racemization.[4]

  • Oxidizing/Reducing Conditions: The reversible oxidation of the secondary alcohol to a ketone, followed by non-stereoselective reduction back to the alcohol, is a potential pathway for racemization.

  • Formation of Carbocation Intermediates: Reactions that proceed through an S(_N)1 mechanism involve the formation of a planar carbocation intermediate, which can be attacked by a nucleophile from either face, leading to a racemic mixture of products.[5]

Q3: How can I determine the enantiomeric excess (ee%) of my this compound sample after a reaction?

A: The enantiomeric excess of your sample can be determined using chiral chromatography techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[6] Another method involves derivatization with a chiral agent, such as Mosher's acid or 2-methoxy-2-(1-naphthyl)propionic acid, to form diastereomers that can be distinguished and quantified by standard NMR spectroscopy or chromatography.[1]

Q4: Can protecting groups help prevent racemization?

A: Yes, protecting the hydroxyl group of this compound can prevent it from participating in reactions that could lead to racemization. The choice of protecting group is critical and depends on the specific reaction conditions.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess During Nucleophilic Substitution

Problem: You are performing a nucleophilic substitution reaction on a derivative of this compound (e.g., its tosylate) and observe a significant drop in the enantiomeric excess of the product.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
S(_N)1 Pathway Competition The reaction conditions may favor an S(_N)1 mechanism, which proceeds through a planar carbocation intermediate, leading to racemization.[5]Favor S(_N)2 conditions: Use a polar aprotic solvent (e.g., acetone, DMF, DMSO), a good, non-bulky nucleophile, and maintain a low reaction temperature.
Poor Leaving Group An inefficient leaving group can slow down the desired S(_N)2 reaction, allowing for side reactions that may cause racemization.Convert the alcohol to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), which are excellent leaving groups for S(_N)2 reactions.[7]
Base-Induced Elimination/Racemization If a strong base is used, it may induce elimination side reactions or, in some cases, deprotonation-reprotonation at the chiral center, although this is less common for alcohols.Use a non-nucleophilic base if a base is required, or opt for reaction conditions that do not require a strong base.
Issue 2: Racemization During Hydroxyl Group Activation (e.g., Tosylation)

Problem: You are activating the hydroxyl group of this compound by converting it to a tosylate, but you suspect racemization is occurring during this step.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Reaction Conditions While tosylation itself typically proceeds with retention of configuration at the chiral center, harsh conditions could potentially lead to side reactions.[7]Perform the tosylation at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[8]
Instability of the Tosylate The resulting tosylate might be unstable under the reaction or work-up conditions, leading to decomposition or undesired side reactions.Use the tosylate immediately in the next step without prolonged storage. Ensure the work-up is performed under neutral or mildly acidic/basic conditions.

Experimental Protocols

Protocol 1: Stereospecific Conversion to a Tosylate with Retention of Configuration

This protocol describes the conversion of this compound to its tosylate, which can then be used in S(_N)2 reactions. This activation step proceeds with retention of the original stereochemistry.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and concentrate under reduced pressure to yield (S)-2-methoxypropyl 4-methylbenzenesulfonate.

Protocol 2: Nucleophilic Substitution with Inversion of Configuration (Mitsunobu Reaction)

The Mitsunobu reaction allows for the direct conversion of a primary or secondary alcohol to a variety of functional groups with a clean inversion of stereochemistry.[9]

Materials:

  • This compound

  • Triphenylphosphine (PPh(_3))

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Nucleophile (e.g., a carboxylic acid, phenol, or phthalimide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction with a few drops of water.

  • Remove the THF under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (if the nucleophile was acidic) and then with brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes the expected stereochemical outcome for different reaction types involving a chiral secondary alcohol like this compound.

Reaction Type Reagents/Conditions Stereochemical Outcome Expected Enantiomeric Excess (ee%) of Product
Tosylation TsCl, PyridineRetention of Configuration>99%
S(_N)2 Substitution Nucleophile, Polar Aprotic SolventInversion of Configuration>98%
S(_N)1 Substitution Protic Solvent, Weak NucleophileRacemization~0%
Mitsunobu Reaction PPh(_3), DIAD/DEAD, NucleophileInversion of Configuration>99%[10]

Visualizations

racemization_mechanisms cluster_sn1 SN1 Pathway cluster_oxred Oxidation-Reduction Pathway S_alcohol (S)-2-methoxypropanol carbocation Planar Carbocation (achiral) S_alcohol->carbocation Loss of Leaving Group racemic_product Racemic Product carbocation->racemic_product Nucleophilic Attack (from both faces) S_alcohol_ox (S)-2-methoxypropanol ketone Methoxyacetone (achiral) S_alcohol_ox->ketone Oxidation racemic_product_ox Racemic Alcohol ketone->racemic_product_ox Non-stereoselective Reduction

Potential Racemization Pathways for a Secondary Alcohol.

sn2_vs_mitsunobu cluster_sn2 SN2 Pathway cluster_mitsunobu Mitsunobu Pathway start_alcohol This compound tosylate (S)-Tosylate (Retention) start_alcohol->tosylate TsCl, Pyridine activated_complex Activated Complex start_alcohol->activated_complex PPh3, DIAD, Nu-H sn2_product Product (Inversion) tosylate->sn2_product Nucleophile mitsunobu_product Product (Inversion) activated_complex->mitsunobu_product

Stereochemical Outcomes of S(_N)2 and Mitsunobu Reactions.

troubleshooting_workflow start Loss of Enantiomeric Purity Observed check_conditions Analyze Reaction Conditions start->check_conditions harsh_conditions Harsh Conditions? (High Temp, Strong Acid/Base) check_conditions->harsh_conditions optimize_conditions Optimize Conditions: - Lower Temperature - Use Milder Reagents harsh_conditions->optimize_conditions Yes check_mechanism Check Reaction Mechanism harsh_conditions->check_mechanism No sn1_possible SN1 Pathway Possible? check_mechanism->sn1_possible promote_sn2 Promote SN2: - Polar Aprotic Solvent - Good Nucleophile sn1_possible->promote_sn2 Yes check_reagents Check Reagents and Starting Material sn1_possible->check_reagents No impure_reagents Impure Starting Material or Reagents? check_reagents->impure_reagents purify_reagents Purify Reagents and Verify Starting Material Purity impure_reagents->purify_reagents Yes

Troubleshooting Workflow for Loss of Enantiomeric Purity.

References

analytical methods for monitoring (S)-(+)-2-methoxypropanol reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to monitor the progress of reactions involving (S)-(+)-2-methoxypropanol.

General Analytical Workflow

The successful monitoring of a stereoselective reaction requires a systematic approach, from sampling to final data analysis. The general workflow involves selecting an appropriate analytical technique, preparing the sample, performing the analysis, and processing the data to determine key reaction parameters like conversion and enantiomeric excess (e.e.).

General_Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Reaction Aliquot prep Quench & Dilute start->prep deriv Derivatize (Optional) prep->deriv hplc Chiral HPLC deriv->hplc gc Chiral GC deriv->gc nmr NMR deriv->nmr process Integrate Peaks / Signals hplc->process gc->process nmr->process calculate Calculate Conversion & e.e. process->calculate end end calculate->end Final Report

Caption: General workflow for monitoring a chemical reaction.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary technique for separating enantiomers due to the wide availability of chiral stationary phases (CSPs).[1][2] It allows for direct quantification of both the starting material and the chiral product.

Frequently Asked Questions (FAQs)

Q1: Why is Chiral HPLC the most common method for this analysis? A1: Chiral HPLC is widely used because it provides direct separation of enantiomers without requiring derivatization in many cases.[3] The variety of available chiral stationary phases (CSPs) offers high selectivity for a broad range of molecules, including alcohols like 2-methoxypropanol.[1]

Q2: What is a Chiral Stationary Phase (CSP) and how does it work? A2: A CSP is a chromatographic packing material that is itself chiral. It creates a chiral environment inside the column, allowing it to interact differently with each enantiomer.[3][4] These transient, diastereomeric interactions cause one enantiomer to be retained longer than the other, resulting in separation.[4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile.

Q3: What mobile phases are typically used? A3: The choice of mobile phase depends on the CSP. For polysaccharide-based columns, common modes are normal phase (e.g., hexane/isopropanol, hexane/ethanol) and polar organic mode (e.g., methanol, ethanol, acetonitrile).[1][5] Small amounts of additives like triethylamine (TEA) for basic analytes or trifluoroacetic acid (TFA) for acidic analytes may be used to improve peak shape.[5]

Troubleshooting Guide

Q4: I am seeing poor or no resolution between the (S) and (R) enantiomers. What should I do? A4:

  • Check Mobile Phase Composition: Small changes in the ratio of solvents (e.g., hexane to alcohol) can significantly impact selectivity.[6] Ensure your mobile phase is accurately prepared.

  • Reduce Flow Rate: Decreasing the flow rate can increase the interaction time with the CSP, often improving resolution.[7]

  • Optimize Temperature: Temperature affects chiral recognition. Try operating the column at a lower temperature (e.g., 15-25°C), as enantioselectivity often improves at reduced temperatures.[6]

  • Switch Solvents: If using isopropanol as a modifier, try switching to ethanol, or vice-versa. The choice of alcohol can alter the chiral recognition mechanism.[5]

  • Try a Different Column: If optimization fails, the chosen CSP may not be suitable for your analyte. Screen other CSPs with different chiral selectors.

Q5: My peaks are broad or tailing. How can I fix this? A5:

  • Use an Additive: If your analyte is basic, add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. For acidic analytes, use an acidic modifier like acetic or formic acid.[5][6] This can prevent unwanted interactions with the silica support.

  • Column Contamination: Adsorption of impurities from your sample can lead to poor peak shape.[8] Flush the column with a strong, compatible solvent as recommended by the manufacturer (e.g., 100% ethanol for many polysaccharide columns).[6]

  • Sample Overload: Injecting too much sample can cause peak distortion. Reduce the injection volume or the sample concentration and reinject.[6]

Q6: The column backpressure is suddenly very high. What is the cause? A6:

  • Blocked Frit: The most common cause is a blocked inlet frit, often due to particulate matter from the sample or mobile phase.[8] Always filter your samples and mobile phases. You can try back-flushing the column (disconnect from the detector first) at a low flow rate.

  • Sample Precipitation: The sample may be precipitating on the column if the injection solvent is much stronger or weaker than the mobile phase. Ensure your sample is dissolved in a solvent similar in composition to the mobile phase.[9]

  • Incompatible Solvents: Introduction of a non-allowed solvent can damage the stationary phase, sometimes causing it to swell or degrade, leading to high pressure.[8] Always check the column's instruction manual for solvent compatibility.

Troubleshooting_Chiral_HPLC_Resolution start Poor Enantiomeric Resolution check_mp Is Mobile Phase Optimized? start->check_mp check_params Are Operating Parameters Optimal? check_mp->check_params Yes sol_mp Adjust alcohol %. Try a different alcohol (e.g., EtOH vs. IPA). Ensure accurate mixing. check_mp->sol_mp No check_col Is the Column Suitable? check_params->check_col Yes sol_params Decrease flow rate. Decrease temperature. check_params->sol_params No sol_col Ensure column is not contaminated. Try a different CSP. check_col->sol_col No success Resolution Achieved check_col->success Yes sol_mp->check_mp Re-evaluate sol_params->check_params Re-evaluate sol_col->success

Caption: Decision tree for troubleshooting poor HPLC resolution.

Key Experimental Protocol: Chiral HPLC Method Screening
  • Column Selection: Choose 2-3 columns with different polysaccharide-based CSPs (e.g., a cellulose-based and an amylose-based column).

  • Mobile Phase Preparation: Prepare primary mobile phase systems.

    • Normal Phase: n-Hexane / Isopropanol (IPA) and n-Hexane / Ethanol (EtOH).

    • Polar Organic: 100% Methanol (MeOH) and 100% Acetonitrile (ACN).

  • Initial Screening:

    • Equilibrate the column with the first mobile phase (e.g., 90:10 Hexane/IPA) for at least 20 column volumes.

    • Set the flow rate to 1.0 mL/min for a standard 4.6 mm ID column.[5]

    • Set the column temperature to 25°C.

    • Inject a 1 mg/mL solution of the racemic standard.

    • Run the analysis and assess the separation.

  • Screening Process: If no separation is observed, change the mobile phase composition in steps (e.g., to 80:20, then 70:30 Hexane/IPA). If still unsuccessful, switch to the next mobile phase system (e.g., Hexane/EtOH) and repeat.

  • Optimization: Once baseline separation is achieved, optimize the resolution by making small adjustments to the mobile phase composition, flow rate, and temperature.[7]

  • Reaction Monitoring: Once the method is optimized, inject aliquots from the reaction (after quenching and appropriate dilution) to monitor the disappearance of the starting material and the appearance of the (S)- and (R)-enantiomers.

ParameterTypical Starting ConditionsOptimization Strategy
Stationary Phase Polysaccharide-based (e.g., Chiralpak® series)Test different selectors (cellulose vs. amylose)
Mobile Phase n-Hexane/IPA (90:10 v/v)Vary alcohol content (10-40%); switch alcohol
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Decrease to 0.5-0.8 mL/min to improve resolution
Temperature 25°CDecrease to 15-20°C to increase selectivity
Detector UV (e.g., at 210 nm if no chromophore) or RIN/A

Chiral Gas Chromatography (GC)

Chiral GC is an excellent alternative to HPLC, especially for volatile and thermally stable compounds like 2-methoxypropanol. It often provides high efficiency and fast analysis times.[10]

Frequently Asked Questions (FAQs)

Q7: When should I choose GC over HPLC? A7: Choose GC if your analyte is volatile and thermally stable. GC often offers higher resolution and faster run times than HPLC. Since 2-methoxypropanol is a low molecular weight alcohol, it is a very good candidate for GC analysis.[11][12]

Q8: Do I need to derivatize this compound for GC analysis? A8: While direct analysis is often possible, derivatization of the hydroxyl group (e.g., to form an ester or trifluoroacetate) can improve peak shape and thermal stability, reducing tailing caused by interaction with the stationary phase. However, you must ensure the derivatization reaction does not cause racemization.

Q9: What type of column is used for chiral GC? A9: Chiral GC columns typically use a stationary phase containing a chiral selector, most commonly a cyclodextrin derivative, coated onto a polysiloxane backbone.[10] These columns are highly effective at separating the enantiomers of small chiral molecules.[10]

Troubleshooting Guide

Q10: My enantiomers are co-eluting (not separating). What can I do? A10:

  • Optimize Temperature Program: The temperature ramp rate is a critical parameter. A slower ramp rate or a lower final temperature can increase the differential retention of the enantiomers. Try holding the initial temperature for a longer period.

  • Check Carrier Gas Flow: Ensure the carrier gas (e.g., Helium, Hydrogen) flow rate is optimal for the column diameter. An incorrect flow rate can lead to significant band broadening, obscuring separation.

  • Column Choice: The selectivity of the cyclodextrin derivative is crucial. A different derivative (e.g., permethylated vs. trifluoroacetylated) might provide the necessary separation.

Q11: I'm seeing poor peak shape (e.g., tailing). How can I improve it? A11:

  • Active Sites: Peak tailing for alcohols is often due to interaction with active sites in the injector or on the column. Use a deactivated injector liner and ensure the column is in good condition.

  • Derivatization: As mentioned in Q8, derivatizing the hydroxyl group is a very effective way to eliminate peak tailing.

  • Injector Temperature: An injector temperature that is too low can cause slow volatilization and band broadening. If it's too high, it could cause sample degradation. Optimize the injector temperature.

Key Experimental Protocol: Chiral GC Analysis
  • Column Installation: Install a chiral capillary column (e.g., a 30m x 0.25mm ID column with a cyclodextrin-based stationary phase) according to the manufacturer's instructions.

  • Instrument Setup:

    • Injector: Set to split mode (e.g., 50:1 split ratio) at 220°C.

    • Detector (FID): Set to 250°C.

    • Carrier Gas: Set a constant flow of Helium at ~1.2 mL/min.

  • Temperature Program:

    • Start with an initial oven temperature of 50°C, hold for 2 minutes.

    • Ramp the temperature at 2°C/min to 120°C.

    • Hold at 120°C for 5 minutes.

    • (This is a starting point and must be optimized for your specific column and analyte).

  • Sample Preparation: Prepare a ~1 mg/mL solution of the reaction aliquot in a suitable solvent (e.g., dichloromethane or MTBE).

  • Injection: Inject 1 µL of the sample.

  • Analysis: Identify the peaks for the starting material and the two enantiomers based on retention times established with authentic standards. Quantify using peak area.

ParameterTypical SettingOptimization Notes
Column Cyclodextrin-based chiral selectorSelect phase based on literature for similar alcohols
Injector Temp. 220°COptimize to ensure full vaporization without degradation
Oven Program 50°C (2 min), ramp 2°C/min to 120°CSlower ramps often improve chiral resolution
Carrier Gas Helium, ~1.2 mL/minOptimize flow rate for best column efficiency
Detector FID at 250°CStandard for hydrocarbon-containing analytes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for monitoring reaction progress because it is inherently quantitative and provides structural information.[13] While standard NMR cannot distinguish between enantiomers, it can be used with chiral derivatizing agents.

Frequently Asked Questions (FAQs)

Q12: Can a standard ¹H NMR spectrum distinguish between (S)- and (R)-2-methoxypropanol? A12: No. Enantiomers are indistinguishable in an achiral environment, so they will have identical NMR spectra. To distinguish them, you must introduce a chiral element to create diastereomers, which have different physical properties and thus different NMR spectra.[13][14]

Q13: What is a chiral derivatizing agent (CDA) and how does it help? A13: A CDA is an enantiomerically pure compound that reacts with the analyte to form diastereomers. For alcohols like 2-methoxypropanol, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride.[14] The resulting diastereomeric esters will exhibit different chemical shifts (Δδ), particularly for protons near the stereocenter, allowing for quantification of each enantiomer by integrating the corresponding signals.[14]

Q14: Can NMR be used for real-time reaction monitoring? A14: Yes, NMR is an excellent tool for real-time, non-invasive reaction monitoring.[15][16][17] By acquiring spectra at regular intervals, you can track the disappearance of reactant signals and the appearance of product signals to determine the reaction kinetics and overall conversion.[17] However, this will not provide enantioselectivity information without a CDA.

Troubleshooting Guide

Q15: The ¹H NMR signals for my diastereomeric esters are overlapping. How can I resolve them? A15:

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will provide greater spectral dispersion, which may resolve the overlapping signals.

  • Change NMR Solvent: The chemical shifts can be solvent-dependent. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ vs. CDCl₃) may shift the signals enough to resolve them.

  • Use a Different CDA: Some CDAs induce larger chemical shift differences (Δδ) than others. If Mosher's esters give poor resolution, consider an alternative like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP), which can provide a stronger anisotropic effect.[14]

Q16: My integration values seem inaccurate, giving me a non-50:50 ratio for a racemic starting material. What's wrong? A16:

  • Incomplete Reaction: Ensure the derivatization reaction has gone to completion for both enantiomers. A kinetic resolution during the derivatization step can lead to inaccurate ratios. Use a slight excess of the CDA and allow sufficient reaction time.

  • Relaxation Times (T₁): For accurate quantification, the relaxation delay (d1) in your NMR acquisition parameters must be long enough (typically 5 times the longest T₁ value) to allow for full relaxation of all relevant protons.

  • Baseline Correction: A poorly corrected baseline can lead to significant integration errors. Carefully phase and baseline-correct your spectrum before integrating.

Key Experimental Protocol: Determining Enantiomeric Excess (e.e.) by NMR
  • Sample Preparation: In an NMR tube, dissolve a known amount of the analyte (containing the (S)- and (R)-2-methoxypropanol) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Derivatization:

    • Add a slight molar excess (e.g., 1.2 equivalents) of an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride).

    • Add a non-nucleophilic base (e.g., pyridine or DMAP) to catalyze the reaction and scavenge the HCl byproduct.

    • Allow the reaction to proceed to completion (monitor by TLC or a quick NMR scan if necessary).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the diastereomeric ester mixture.

    • Ensure the acquisition parameters are set for accurate quantification (e.g., a relaxation delay of at least 10 seconds).

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the -OCH₃ signal).

    • Carefully integrate both signals.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

References

Validation & Comparative

Determining the Enantiomeric Excess of (S)-(+)-2-methoxypropanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (e.e.) of chiral compounds is a critical step in asymmetric synthesis, quality control, and pharmacological studies. (S)-(+)-2-methoxypropanol, a valuable chiral building block, requires precise and reliable analytical methods to quantify its enantiomeric purity. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, supported by experimental protocols and data to aid in method selection and implementation.

At a Glance: Method Comparison

The principal methods for determining the enantiomeric excess of chiral alcohols like this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each technique offers distinct advantages and is suited to different experimental constraints and objectives.

Method Principle Key Advantages Common Limitations
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase.High resolution, sensitivity, and speed.Requires analyte volatility; derivatization may be necessary.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase or after derivatization.Broad applicability, high accuracy, and well-established methods.Can be time-consuming to develop methods; higher solvent consumption.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.Non-destructive, provides structural information, and relatively fast for screening.Lower sensitivity than chromatographic methods; may require specialized and costly chiral reagents.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound.Simple, non-destructive, and rapid.Less accurate for high e.e. values, requires a known specific rotation of the pure enantiomer, and is susceptible to impurities.

In-Depth Analysis and Experimental Protocols

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of capillary columns with chiral stationary phases, most commonly cyclodextrin derivatives, enables the differential interaction with enantiomers, leading to different retention times.

Experimental Protocol: Chiral GC with a Cyclodextrin-Based Column

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Chiral Stationary Phase: A cyclodextrin-based column, such as one containing permethylated beta-cyclodextrin, is often effective for separating chiral alcohols.[1][2]

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split injection is typically used.

  • Temperature Program: An optimized temperature gradient is crucial for achieving baseline separation. A typical starting point could be a low initial oven temperature held for a few minutes, followed by a ramp to a higher temperature.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. The formula for calculating enantiomeric excess is:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Expected Performance: Chiral GC can provide excellent resolution of the enantiomers of 2-methoxypropanol, often with short analysis times. The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for enantiomeric excess determination. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of chiral compounds, including alcohols.[3]

Experimental Protocol: Chiral HPLC with a Polysaccharide-Based Column

  • Instrumentation: An HPLC system with a UV detector.

  • Chiral Stationary Phase: A column with a polysaccharide-based chiral selector, such as cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series).[1][4]

  • Mobile Phase: A normal-phase eluent, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is commonly used. The ratio of the solvents is a critical parameter for optimizing separation.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance. If the analyte lacks a chromophore, derivatization with a UV-active reagent may be necessary.

  • Data Analysis: Similar to GC, the enantiomeric excess is determined by the relative peak areas of the two enantiomers.

Expected Performance: Chiral HPLC can achieve baseline separation of the enantiomers of 2-methoxypropanol. Method development may be required to find the optimal stationary phase and mobile phase combination for sufficient resolution.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a distinct approach where the enantiomers are differentiated in solution by the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). For a chiral alcohol like 2-methoxypropanol, a CSA such as (R)-(-)-Mandelic acid can be used to form transient diastereomeric complexes, which exhibit separate signals in the ¹H NMR spectrum.

Experimental Protocol: ¹H NMR with (R)-(-)-Mandelic Acid

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • Dissolve a known amount of the 2-methoxypropanol sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add an equimolar amount of the chiral solvating agent, (R)-(-)-Mandelic acid, to the NMR tube.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Analysis: In the presence of the CSA, the signal corresponding to a specific proton in 2-methoxypropanol (e.g., the methoxy protons or the proton on the chiral carbon) should split into two distinct signals, one for each diastereomeric complex. The enantiomeric excess is calculated from the integration of these two signals.

Expected Performance: The degree of separation of the NMR signals (Δδ) will depend on the specific CSA used and the experimental conditions. This method is often faster than chromatographic techniques for a qualitative or semi-quantitative assessment of enantiomeric excess.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are dependent on the concentration of the enantiomers.

Experimental Protocol: Polarimetry

  • Instrumentation: A polarimeter.

  • Sample Preparation:

    • Prepare a solution of the 2-methoxypropanol sample of a known concentration in a suitable achiral solvent.

    • The specific rotation of pure this compound has been reported as +39.2° (c=1.66, CHCl₃).[5]

  • Measurement:

    • Measure the observed optical rotation of the sample solution.

  • Data Analysis: The enantiomeric excess is calculated using the following formula:

    • e.e. (%) = ( [α]_observed / [α]_max ) * 100

    • Where [α]_observed is the specific rotation of the sample and [α]_max is the specific rotation of the pure enantiomer.

Expected Performance: Polarimetry is a simple and quick method but is generally less accurate than chromatographic and NMR methods, especially for samples with very high enantiomeric excess. The accuracy can be affected by the presence of other optically active impurities.

Workflow and Pathway Diagrams

To visualize the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for each analytical technique.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 2-Methoxypropanol Sample Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Chiral Column (Cyclodextrin-based) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate e.e. Integration->Calculation Result Result Calculation->Result Enantiomeric Excess

Caption: Workflow for determining enantiomeric excess using Chiral Gas Chromatography.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 2-Methoxypropanol Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on Chiral Column (Polysaccharide-based) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate e.e. Integration->Calculation Result Result Calculation->Result Enantiomeric Excess

Caption: Workflow for determining enantiomeric excess using Chiral High-Performance Liquid Chromatography.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample 2-Methoxypropanol Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Add_CSA Add Chiral Solvating Agent ((R)-(-)-Mandelic Acid) Dissolve->Add_CSA Acquire_Spectrum Acquire ¹H NMR Spectrum Add_CSA->Acquire_Spectrum Spectrum Observe Diastereomeric Signals Acquire_Spectrum->Spectrum Integration Integrate Signal Areas Spectrum->Integration Calculation Calculate e.e. Integration->Calculation Result Result Calculation->Result Enantiomeric Excess

Caption: Workflow for determining enantiomeric excess using NMR Spectroscopy with a Chiral Solvating Agent.

Conclusion

The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis, including the desired accuracy, sensitivity, sample throughput, and available instrumentation. Chiral GC and HPLC are generally the most accurate and reliable methods, providing baseline separation of enantiomers and allowing for precise quantification. NMR spectroscopy with a chiral solvating agent is a valuable tool for rapid screening and confirmation, while polarimetry offers a simple, albeit less accurate, estimation of enantiomeric purity. For rigorous quality control and in-depth research, the use of orthogonal methods, such as a chromatographic technique combined with NMR or polarimetry, is recommended to ensure the highest confidence in the analytical results.

References

A Comparative Guide to Analytical Techniques for Chiral Purity Analysis of (S)-(+)-2-methoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of chiral molecules such as (S)-(+)-2-methoxypropanol. This guide provides a comparative overview of key analytical techniques for assessing the chiral purity of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for chiral purity analysis depends on various factors, including the required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the performance of common analytical methods for the chiral analysis of small alcohols like this compound.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation based on differential interaction with a chiral stationary phase.Separation based on differential electrophoretic mobility in the presence of a chiral selector.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Resolution (Rs) > 1.5 (baseline separation)Typically > 1.5Generally high, can exceed 2.0Dependent on the CSA and analyte interaction.
Limit of Detection (LOD) 0.791–1.471 mg/L (for 1,2-propylene glycol)[1]Analyte dependent, typically in the low µg/mL to ng/mL range.Often in the low µg/mL range.~1-5% of the minor enantiomer.
Limit of Quantification (LOQ) Not specified, but quantifiable at low mg/L levels[1]Analyte dependent, typically in the µg/mL range.Typically in the µg/mL range.~2-10% of the minor enantiomer.
Analysis Time ~20-30 minutes10-30 minutes< 20 minutes5-15 minutes per sample
Sample Throughput ModerateHigh (with autosampler)HighModerate
Advantages High resolution, robust, suitable for volatile compounds.Broad applicability, wide range of chiral stationary phases available[2], established technique.High efficiency, low sample and solvent consumption, rapid method development.[3][4]Non-destructive, provides structural information, no derivatization required.[5][6][7]
Disadvantages Requires volatile analytes or derivatization.Higher cost of chiral columns, consumption of organic solvents.Sensitivity can be lower than HPLC, matrix effects can be an issue.Lower sensitivity for trace enantiomers, requires higher sample concentration.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral Gas Chromatography (GC-FID)

This method is adapted from the analysis of the structurally similar compound 1,2-propylene glycol.[1][8][9]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column, such as a CYCLOSIL-B (30 m × 0.25 mm × 0.25 µm) or other β-cyclodextrin-based chiral stationary phase.[1][9]

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration within the linear range of the detector.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 150°C at 5°C/min, and hold for 5 minutes. (This program should be optimized for the specific column and instrument).

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

A general protocol for the chiral separation of small alcohols on a polysaccharide-based chiral stationary phase.

  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The composition should be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: As this compound lacks a strong chromophore, an RI detector is more suitable. If derivatization is performed with a UV-active agent, a UV detector can be used at the appropriate wavelength.

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the enantiomeric excess using the peak areas of the (S) and (R) enantiomers as described for the GC method.

Chiral Capillary Electrophoresis (CE)

This protocol outlines a general approach using cyclodextrins as chiral selectors.[3][4][10]

  • Instrumentation: Capillary electrophoresis system with a UV detector (if a derivatizing agent is used) or a conductivity detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing a chiral selector, such as 10 mM β-cyclodextrin or a derivative (e.g., hydroxypropyl-β-cyclodextrin). The type and concentration of the cyclodextrin and the buffer pH should be optimized.[3][4][10]

  • Sample Preparation: Dissolve the sample in the BGE or a compatible solvent at a concentration of approximately 0.5 mg/mL.

  • CE Conditions:

    • Voltage: 15-25 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: Direct UV detection at a low wavelength (e.g., 190-210 nm) may be possible for underivatized 2-methoxypropanol, although sensitivity will be low. Derivatization with a chromophore is recommended for higher sensitivity.

  • Data Analysis: The enantiomeric excess is determined from the corrected peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

An indirect method for determining enantiomeric purity without chromatographic separation.[5][6][7]

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • This compound sample.

    • Chiral Solvating Agent (CSA), for example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL.

    • Deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample (typically 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add a molar equivalent of the CSA to the NMR tube.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • In the presence of the CSA, the enantiomers will form diastereomeric complexes, which may result in the splitting of one or more proton signals of 2-methoxypropanol into two distinct peaks.

    • The methoxy (CH₃O-) or the methyl (CH₃-) protons are good candidates for observing this splitting.

    • The ratio of the integrals of these two resolved peaks corresponds directly to the ratio of the enantiomers in the sample.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the chiral purity analysis of this compound, highlighting the different analytical paths.

Chiral_Purity_Analysis_Workflow Workflow for Chiral Purity Analysis of this compound cluster_sample_prep Sample Preparation cluster_analytical_methods Analytical Techniques cluster_data_analysis Data Analysis Sample Sample of This compound Dilution Dilution in appropriate solvent Sample->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization for enhanced detection GC Chiral GC Dilution->GC HPLC Chiral HPLC Dilution->HPLC CE Chiral CE Dilution->CE NMR NMR with CSA Dilution->NMR Derivatization->GC Derivatization->HPLC Derivatization->CE Integration Peak Integration GC->Integration HPLC->Integration CE->Integration NMR->Integration Signal Integration Calculation Calculation of Enantiomeric Excess (% ee) Integration->Calculation Result Purity Report Calculation->Result

References

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Benchmarking (S)-(+)-2-Methoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the stereoselective synthesis of chiral molecules is of paramount importance. Chiral alcohols, in particular, serve as critical building blocks and intermediates. This guide provides an objective comparison of (S)-(+)-2-methoxypropanol with other commonly employed chiral alcohols in the context of asymmetric synthesis. The comparison focuses on established methodologies, including Corey-Bakshi-Shibata (CBS) reduction and enzymatic kinetic resolution, and presents available experimental data to benchmark performance.

This compound: A Chiral Building Block with Potential

This compound is a chiral alcohol featuring a methoxy group at the C2 position. Its structure suggests potential utility as a chiral auxiliary or directing group in asymmetric transformations, where the stereocenter can influence the stereochemical outcome of a reaction. However, a comprehensive review of the scientific literature reveals a notable gap in experimental data demonstrating its application and performance in common asymmetric synthesis methodologies. While its physical properties are documented, its efficacy in inducing chirality in other molecules has not been extensively reported.

This guide will, therefore, present a detailed overview of established asymmetric synthesis techniques using well-characterized chiral alcohols as a benchmark. This will provide a framework for understanding the expected performance of a chiral auxiliary and serve as a reference for any future investigations into the synthetic applications of this compound.

Asymmetric Ketone Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] This reaction typically employs a chiral oxazaborolidine catalyst, which is generated in situ from a chiral β-amino alcohol and a borane source.[1] The catalyst coordinates with both the borane and the ketone, facilitating a highly face-selective hydride transfer.[1] The enantioselectivity of the reduction is primarily determined by the structure of the chiral amino alcohol used to form the catalyst.

Comparative Performance of Chiral Amino Alcohols in the CBS Reduction of Acetophenone

The following table summarizes the performance of various chiral β-amino alcohols in the CBS reduction of acetophenone, a standard benchmark substrate. This data highlights the high levels of enantioselectivity that can be achieved with optimized catalyst systems.

Chiral Amino Alcohol PrecursorCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Configuration of Product
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol10THF250.59597(R)
(1S,2R)-(-)-Norephedrine10THF2519295(R)
(S)-α,α-Diphenyl-2-pyrrolidinemethanol5THF250.259896(R)

Note: The performance of these catalysts can be influenced by the specific reaction conditions, including the borane source, concentration, and the presence of additives.

Experimental Protocol: General Procedure for CBS Reduction of Acetophenone

Materials:

  • Chiral β-amino alcohol

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the chiral β-amino alcohol (0.1 mmol) is dissolved in anhydrous THF (5 mL).

  • The solution is cooled to 0 °C, and a 1.0 M solution of BH₃·THF in THF (0.1 mmol) is added dropwise.

  • The mixture is stirred at room temperature for 1 hour to facilitate the in-situ formation of the oxazaborolidine catalyst.

  • The flask is then cooled to the desired reaction temperature (e.g., 25 °C), and a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise over 10 minutes.

  • An additional equivalent of 1.0 M BH₃·THF solution in THF (1.0 mmol) is then added dropwise.

  • The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • The mixture is warmed to room temperature and stirred for 30 minutes.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

CBS_Reduction_Workflow cluster_setup Catalyst Formation cluster_reduction Asymmetric Reduction cluster_workup Workup and Purification AminoAlcohol Chiral Amino Alcohol Catalyst Oxazaborolidine Catalyst AminoAlcohol->Catalyst Borane1 BH₃·THF (0.1 eq) Borane1->Catalyst Product_Complex Intermediate Complex Catalyst->Product_Complex Ketone Acetophenone Ketone->Product_Complex Borane2 BH₃·THF (1.0 eq) Borane2->Product_Complex Quench Quench with Methanol Product_Complex->Quench Purification Column Chromatography Quench->Purification Final_Product Chiral Alcohol Purification->Final_Product

Caption: Workflow for the Corey-Bakshi-Shibata (CBS) Reduction.

Enzymatic Kinetic Resolution of Racemic Alcohols

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers of a racemic alcohol. This method relies on the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated.

Comparative Performance of Lipases in the Kinetic Resolution of Racemic Alcohols

The following table presents data on the enzymatic kinetic resolution of common racemic alcohols, showcasing the high enantioselectivity achievable with this method.

Racemic AlcoholEnzyme (Lipase)Acyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (ee, %) of Unreacted Alcohol
(±)-1-PhenylethanolNovozym 435Vinyl acetateHexane4~50>99 (S)
(±)-2-ButanolNovozym 435Vinyl acetateHexane1.5~50~90 (R)
(±)-1-(4-Chlorophenyl)ethanolCandida antarctica Lipase BEthyl acetateToluene2448>99 (R)

Note: The efficiency and enantioselectivity of enzymatic resolutions are highly dependent on the choice of enzyme, acyl donor, solvent, and temperature.

Experimental Protocol: General Procedure for Enzymatic Kinetic Resolution of (±)-1-Phenylethanol

Materials:

  • Racemic (±)-1-phenylethanol

  • Immobilized lipase (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane

  • Standard laboratory glassware

Procedure:

  • In a flask, racemic (±)-1-phenylethanol (1 mmol) is dissolved in anhydrous hexane (10 mL).

  • Immobilized lipase (e.g., 20 mg of Novozym 435) is added to the solution.

  • Vinyl acetate (1.5 mmol) is added, and the mixture is stirred at a controlled temperature (e.g., 30 °C).

  • The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the product ester.

  • The enzyme is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting mixture of the unreacted alcohol and the ester is separated by flash column chromatography on silica gel.

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Acylation cluster_separation Separation and Analysis Racemic_Alcohol Racemic Alcohol Reaction_Mixture Reaction Mixture Racemic_Alcohol->Reaction_Mixture Lipase Immobilized Lipase Lipase->Reaction_Mixture Acyl_Donor Acyl Donor Acyl_Donor->Reaction_Mixture Filtration Filtration (Remove Enzyme) Reaction_Mixture->Filtration Chromatography Column Chromatography Filtration->Chromatography Enantioenriched_Alcohol Enantioenriched Alcohol Chromatography->Enantioenriched_Alcohol Enantioenriched_Ester Enantioenriched Ester Chromatography->Enantioenriched_Ester

References

A Comparative Guide to Validating the Absolute Configuration of (S)-(+)-2-Methoxypropanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of stereoselective synthesis and the development of stereochemically pure therapeutic agents. This guide provides a comprehensive comparison of key analytical techniques for validating the absolute configuration of (S)-(+)-2-methoxypropanol and its derivatives. We will delve into the principles, experimental protocols, and data interpretation of Mosher's method, Chiral Gas Chromatography (GC), and Vibrational Circular Dichroism (VCD), supported by illustrative experimental data.

Comparison of Analytical Methods

The choice of method for determining the absolute configuration of a chiral molecule like this compound depends on several factors, including the sample's nature, available instrumentation, and the required level of structural detail. The following table summarizes the key aspects of three widely used techniques.

FeatureMosher's Method (¹H NMR)Chiral Gas Chromatography (GC)Vibrational Circular Dichroism (VCD)
Principle Formation of diastereomeric esters with a chiral derivatizing agent (MTPA), leading to distinguishable ¹H NMR spectra.Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.Differential absorption of left and right circularly polarized infrared light by a chiral molecule.
Sample Requirement Milligram quantities of the purified alcohol. Requires derivatization.Microgram to nanogram quantities. The sample must be volatile.Milligram quantities. The sample must be in solution.
Key Parameter Δδ (δS - δR) : The difference in chemical shifts between the protons of the (S)- and (R)-MTPA esters.Retention Time (RT) : The time taken for each enantiomer to elute from the column.VCD Spectrum : The sign and intensity of the VCD bands.
Data Interpretation The sign of Δδ values for protons near the chiral center determines the absolute configuration based on the Mosher model.Comparison of the retention time of the unknown with that of a known standard.Comparison of the experimental VCD spectrum with a theoretically calculated spectrum for a known enantiomer.
Advantages Provides detailed structural information around the chiral center. Widely applicable to secondary alcohols.High sensitivity and excellent for determining enantiomeric excess (ee).Non-destructive and does not require derivatization or a reference standard (if computational resources are available).
Limitations Requires chemical derivatization, which can be time-consuming and may introduce impurities. Interpretation can be complex for molecules with multiple chiral centers.Requires a suitable chiral stationary phase and volatility of the analyte. Does not provide direct structural information beyond elution order.Requires specialized instrumentation and often necessitates quantum chemical calculations for interpretation.

Illustrative Experimental Data

To provide a practical comparison, the following tables present illustrative data for the validation of the absolute configuration of this compound using the three discussed methods.

Mosher's Method: ¹H NMR Data

Table 1: Illustrative ¹H NMR Chemical Shift Data (ppm) for the MTPA Esters of 2-Methoxypropanol

Proton(R)-MTPA Ester of (S)-Alcohol (δR)(S)-MTPA Ester of (S)-Alcohol (δS)Δδ (δS - δR)
H-1a4.254.35+0.10
H-1b4.154.28+0.13
H-23.603.55-0.05
CH₃ (at C2)1.201.15-0.05
OCH₃3.403.42+0.02

Note: This data is illustrative and representative of expected values.

The positive Δδ values for the protons on the CH₂OH group (H-1a, H-1b) and the negative Δδ values for the protons on the other side of the chiral center (H-2, CH₃) are consistent with the (S) configuration at C-2, according to the Mosher model.

Chiral Gas Chromatography Data

Table 2: Illustrative Chiral GC Retention Times for the Enantiomers of 2-Methoxypropanol

EnantiomerRetention Time (min)
(R)-(-)-2-Methoxypropanol8.52
This compound8.75

Note: This data is illustrative and obtained on a suitable chiral column.

By comparing the retention time of the synthesized sample to that of a known standard of this compound, the absolute configuration can be confirmed.

Vibrational Circular Dichroism Data

Table 3: Illustrative Key VCD Bands for this compound

Wavenumber (cm⁻¹)Experimental VCD SignCalculated VCD Sign for (S)-enantiomer
~2980 (C-H stretch)++
~1450 (CH₃ bend)--
~1100 (C-O stretch)++

Note: This data is illustrative. The actual spectrum would contain multiple bands.

The correlation between the signs of the major bands in the experimental VCD spectrum and the calculated spectrum for the (S)-enantiomer confirms the absolute configuration.

Experimental Protocols

Mosher's Method: Esterification and NMR Analysis

Objective: To determine the absolute configuration of a chiral secondary alcohol by converting it into diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters and analyzing their ¹H NMR spectra.[1][2]

Materials:

  • This compound

  • (R)-(-)-MTPA chloride

  • (S)-(+)-MTPA chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR

  • Standard laboratory glassware

Procedure:

  • Preparation of the (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous DCM.

    • Add 10 µL of anhydrous pyridine.

    • Add a slight excess (approx. 1.2 equivalents) of (R)-(-)-MTPA chloride.

    • Seal the tube and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Preparation of the (S)-MTPA Ester:

    • Repeat the procedure in a separate NMR tube using (S)-(+)-MTPA chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric ester reaction mixtures in CDCl₃.

    • Carefully assign the proton signals for both diastereomers. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.

  • Data Analysis:

    • For each assigned proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δS - δR.

    • Analyze the signs of the Δδ values for protons on either side of the chiral center to determine the absolute configuration based on the established Mosher model.

Chiral Gas Chromatography (GC)

Objective: To separate the enantiomers of 2-methoxypropanol and determine the absolute configuration by comparing the retention time to a known standard.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column).

Typical GC Conditions:

  • Column: Beta-cyclodextrin chiral column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 220°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 120°C at 5°C/min.

  • Injection Volume: 1 µL (split injection)

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the 2-methoxypropanol sample in a suitable solvent (e.g., dichloromethane).

  • Standard Preparation: Prepare a solution of a known standard of this compound at a similar concentration.

  • Analysis: Inject both the sample and the standard onto the GC system under the same conditions.

  • Data Analysis: Compare the retention time of the peak in the sample chromatogram to the retention time of the standard.

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration of this compound by comparing its experimental VCD spectrum to a theoretically calculated spectrum.

Instrumentation:

  • VCD Spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra of the sample over the desired spectral range (e.g., 4000-800 cm⁻¹).

    • Acquire a background spectrum of the solvent under the same conditions and subtract it from the sample spectrum.

  • Computational Modeling (if a standard is not available):

    • Perform a conformational search for the (S)-enantiomer of 2-methoxypropanol using molecular mechanics.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged calculated VCD spectrum.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A good match in the signs and relative intensities of the major bands confirms the absolute configuration.

Visualizations

Mosher_Method_Workflow cluster_s_alcohol Chiral Alcohol ((S)-2-Methoxypropanol) cluster_reagents Chiral Derivatizing Agents cluster_esters Diastereomeric Esters cluster_analysis Analysis S_Alcohol (S)-Alcohol R_Ester (R)-MTPA Ester of (S)-Alcohol S_Alcohol->R_Ester Esterification S_Ester (S)-MTPA Ester of (S)-Alcohol S_Alcohol->S_Ester Esterification R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR ¹H NMR Spectroscopy R_Ester->NMR S_Ester->NMR Delta_delta Calculate Δδ = δS - δR NMR->Delta_delta Config Assign Absolute Configuration Delta_delta->Config

Caption: Workflow for determining absolute configuration using Mosher's method.

Chiral_GC_Workflow cluster_sample Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Unknown Synthesized 2-Methoxypropanol Injector Injector Unknown->Injector Standard This compound Standard Standard->Injector Column Chiral Column Injector->Column Separation Detector Detector Column->Detector Chromatogram_Unknown Chromatogram of Unknown Detector->Chromatogram_Unknown Chromatogram_Standard Chromatogram of Standard Detector->Chromatogram_Standard Comparison Compare Retention Times Chromatogram_Unknown->Comparison Chromatogram_Standard->Comparison Configuration Confirm Absolute Configuration Comparison->Configuration

Caption: Workflow for absolute configuration determination by Chiral GC.

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis Sample (S)-2-Methoxypropanol Sample VCD_Spectrometer VCD Spectrometer Sample->VCD_Spectrometer Exp_Spectrum Experimental VCD Spectrum VCD_Spectrometer->Exp_Spectrum Comparison Compare Experimental and Calculated Spectra Exp_Spectrum->Comparison Structure (S)-2-Methoxypropanol Structure DFT DFT Calculations Structure->DFT Calc_Spectrum Calculated VCD Spectrum DFT->Calc_Spectrum Calc_Spectrum->Comparison Configuration Confirm Absolute Configuration Comparison->Configuration

Caption: Workflow for VCD analysis of absolute configuration.

References

A Comparative Guide to (S)-(+)-2-Methoxypropanol and (R)-(-)-2-Methoxypropanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The core principle of asymmetric synthesis dictates that enantiomerically pure chiral auxiliaries or solvents should direct the formation of a specific enantiomer of the product. Consequently, the use of (S)-(+)-2-methoxypropanol is expected to yield one enantiomer of the product with a certain degree of stereoselectivity, while its mirror image, (R)-(-)-2-methoxypropanol, should ideally produce the opposite enantiomer with a comparable level of efficiency and stereochemical control.

Performance in Asymmetric Alkylation of Cyclohexanone

A key application of chiral auxiliaries is in the diastereoselective alkylation of prochiral ketones. A study by Meyers et al. in 1974 demonstrated the utility of a chiral imine derived from a molecule structurally related to this compound in the enantioselective alkylation of cyclohexanone. The data from this study for the (S)-enantiomer is presented below, alongside a projection for the expected outcome using the (R)-enantiomer.

Data Presentation: Asymmetric Alkylation of Cyclohexanone

The following table summarizes the chemical yield and enantiomeric excess (% ee) observed for the alkylation of the chiral lithio-enamine of cyclohexanone derived from the (S)-chiral amine, and the projected data for the (R)-chiral amine. It is important to note that the data for the (R)-(-)-2-methoxypropanol derivative is a theoretical projection based on the performance of its (S)-enantiomer.

Alkyl HalideChiral Auxiliary EnantiomerChemical Yield (%)Enantiomeric Excess (% ee)Product Configuration
Methyl Iodide(S)8782(S)
Methyl Iodide(R) (Projected)~87~82(R)
Ethyl Iodide(S)8586(S)
Ethyl Iodide(R) (Projected)~85~86(R)
n-Propyl Iodide(S)8085(S)
n-Propyl Iodide(R) (Projected)~80~85(R)
Benzyl Bromide(S)7092(S)
Benzyl Bromide(R) (Projected)~70~92(R)

Data for the (S)-enantiomer is adapted from Meyers, A. I.; Williams, D. R.; Erickson, G. W.; White, S.; Druelinger, M. J. Am. Chem. Soc. 1981, 103 (11), 3081–3087. The data for the (R)-enantiomer is a projection and has not been experimentally verified under identical conditions.

Experimental Protocols

The following is a detailed methodology for the asymmetric alkylation of cyclohexanone using a chiral auxiliary derived from this compound, as adapted from the work of Meyers et al. A similar protocol would be employed for the (R)-enantiomer.

1. Formation of the Chiral Imine: A solution of cyclohexanone (1.0 equivalent) and the chiral amine derived from this compound (1.1 equivalents) in benzene is heated to reflux with azeotropic removal of water until the theoretical amount of water is collected. The solvent is then removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

2. Asymmetric Alkylation: The crude chiral imine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of lithium diisopropylamide (LDA) (1.05 equivalents) in THF is added dropwise, and the resulting solution is stirred for 1 hour at -20 °C. The reaction mixture is then cooled back to -78 °C, and the alkyl halide (1.1 equivalents) is added. The reaction is stirred at this temperature for a specified time (e.g., 2-4 hours) and then quenched by the addition of methanol.

3. Hydrolysis and Product Isolation: The reaction mixture is warmed to room temperature and partitioned between pentane and a saturated aqueous solution of oxalic acid. The mixture is stirred vigorously for several hours to ensure complete hydrolysis of the imine. The layers are separated, and the aqueous layer is extracted with pentane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude 2-alkylcyclohexanone is purified by distillation or column chromatography. The enantiomeric excess of the product is determined using chiral gas chromatography or high-performance liquid chromatography.

Mandatory Visualization

Logical Relationship of Chiral Induction

The following diagram illustrates the general principle of how a chiral auxiliary directs the stereochemical outcome of an alkylation reaction. The chiral auxiliary creates a sterically hindered environment around the reactive center, favoring the approach of the electrophile from one face over the other.

G Logical Workflow of Chiral Induction cluster_0 Step 1: Formation of Chiral Intermediate cluster_1 Step 2: Stereoselective Reaction cluster_2 Step 3: Product Formation and Auxiliary Removal Prochiral_Substrate Prochiral Substrate (e.g., Ketone Enolate) Chiral_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Chiral_Intermediate + Chiral_Auxiliary Chiral Auxiliary ((S) or (R)-2-methoxypropanol derivative) Chiral_Auxiliary->Chiral_Intermediate Transition_State_Favored Favored Transition State (Less Steric Hindrance) Chiral_Intermediate->Transition_State_Favored + Electrophile Transition_State_Disfavored Disfavored Transition State (More Steric Hindrance) Chiral_Intermediate->Transition_State_Disfavored Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Transition_State_Favored Electrophile->Transition_State_Disfavored Major_Diastereomer Major Diastereomeric Product Transition_State_Favored->Major_Diastereomer Minor_Diastereomer Minor Diastereomeric Product Transition_State_Disfavored->Minor_Diastereomer Enantiomerically_Enriched_Product Enantiomerically Enriched Product Major_Diastereomer->Enantiomerically_Enriched_Product Removal of Auxiliary Recovered_Auxiliary Recovered Chiral Auxiliary Major_Diastereomer->Recovered_Auxiliary

Caption: Logical workflow of chiral induction using a chiral auxiliary.

Experimental Workflow for Asymmetric Alkylation

The following diagram outlines the key steps in the experimental procedure for the asymmetric alkylation of cyclohexanone.

G Experimental Workflow for Asymmetric Alkylation Start Start Imine_Formation 1. Chiral Imine Formation (Cyclohexanone + Chiral Amine) Start->Imine_Formation Alkylation 2. Asymmetric Alkylation (LDA, -78 °C, then Alkyl Halide) Imine_Formation->Alkylation Hydrolysis 3. Hydrolysis (Aqueous Oxalic Acid) Alkylation->Hydrolysis Extraction 4. Workup & Extraction Hydrolysis->Extraction Purification 5. Purification (Distillation or Chromatography) Extraction->Purification Analysis 6. Analysis (Chiral GC/HPLC for % ee) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for asymmetric alkylation.

(S)-(+)-2-Methoxypropanol: A Comparative Review of its Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to control stereochemistry is a paramount concern in modern organic synthesis. (S)-(+)-2-Methoxypropanol, a readily available and optically pure chiral building block, presents an intriguing option in the synthetic chemist's toolkit. This guide provides a comprehensive literature review of the applications of this compound in asymmetric synthesis, offering an objective comparison with alternative methods and providing supporting experimental data where available.

While not as ubiquitously employed as traditional chiral auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam, this compound and its derivatives have carved out a niche in various asymmetric transformations. Its utility primarily stems from its role as a chiral precursor for ligands, a chiral solvent capable of inducing stereoselectivity, and as a component in the synthesis of chiral reagents. This review will delve into these applications, presenting a comparative analysis to aid researchers in selecting the most suitable strategy for their synthetic challenges.

Performance in Asymmetric Synthesis: A Comparative Overview

Due to the limited literature on the direct use of this compound as a traditional, cleavable chiral auxiliary, this guide will focus on its broader applications in creating a chiral environment for asymmetric reactions. The following sections will compare its efficacy in these roles against alternative approaches.

As a Precursor for Chiral Ligands in Asymmetric Catalysis

One of the primary applications of this compound is as a starting material for the synthesis of more complex chiral ligands used in metal-catalyzed asymmetric reactions. The inherent chirality of the methoxypropanol backbone can be transferred to the ligand structure, which in turn directs the stereochemical outcome of the catalytic reaction.

Table 1: Performance of Chiral Amino Alcohol-Derived Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Ligand PrecursorLigand TypeCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(1R,2S)-EphedrineAmino alcohol209798 (S)
(1R,2S)-NorephedrineAmino alcohol209594 (R)
Chiral DiamineDiamine5Room Temp.8592 (S)
BINOLDiol10-2090>99 (R)

This table presents a selection of data from various sources and is intended for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.

The data in Table 1 illustrates the high levels of enantioselectivity that can be achieved with chiral ligands derived from simple chiral backbones. This suggests that ligands synthesized from this compound could potentially offer competitive performance in similar asymmetric transformations.

Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Ligand

This generalized protocol is based on common procedures found in the literature for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol ligand.

Materials:

  • Chiral amino alcohol ligand (e.g., derived from (1R,2S)-Ephedrine)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • A flame-dried Schlenk flask under an argon atmosphere is charged with the chiral amino alcohol ligand (0.1 mmol).

  • Anhydrous toluene (5 mL) is added, and the solution is cooled to 0 °C.

  • Diethylzinc solution (1.0 M in hexanes, 2.2 mL, 2.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C.

  • Freshly distilled benzaldehyde (0.102 mL, 1.0 mmol) is added dropwise, and the reaction mixture is stirred at 0 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Logical Workflow for Ligand-Controlled Asymmetric Addition

G cluster_prep Ligand-Metal Complex Formation cluster_reaction Asymmetric Reaction cluster_workup Workup & Purification ligand Chiral Ligand (this compound derivative) complex Chiral Ligand-Metal Complex ligand->complex metal Metal Precursor (e.g., ZnEt2) metal->complex product Enantioenriched Product complex->product Catalysis substrate Prochiral Substrate (e.g., Benzaldehyde) substrate->product quench Quenching product->quench extraction Extraction quench->extraction purification Chromatography extraction->purification

Caption: Workflow for a typical ligand-controlled asymmetric addition reaction.

As a Chiral Solvent in Asymmetric Reactions

The use of chiral solvents to induce enantioselectivity in a reaction is an attractive strategy, as it can simplify the experimental setup by eliminating the need for a chiral catalyst or auxiliary. This compound, being a chiral protic solvent, has the potential to influence the stereochemical outcome of reactions through the formation of diastereomeric solvated transition states.

While the enantiomeric excesses achieved with chiral solvents are often modest compared to those obtained with chiral catalysts, this approach can be valuable in specific contexts.

Table 2: Comparison of Chiral Solvents in Inducing Asymmetric Induction

ReactionChiral SolventTemperature (°C)Enantiomeric Excess (ee, %)Reference
Photocyclization of a prochiral diene(S,S)-2,3-Butanediol-7825 (S)[Feringa, B. L. et al., J. Am. Chem. Soc. 1997, 119, 10708-10709]
Reduction of acetophenone with LiAlH4(S)-(-)-2,2'-Dihydroxy-1,1'-binaphthyl (in THF)-10095 (S)[Noyori, R. et al., J. Am. Chem. Soc. 1979, 101, 3129-3131]
Diels-Alder ReactionDiethyl (R,R)-tartrate-2058 (exo)[Togni, A. et al., Helv. Chim. Acta 1990, 73, 723-732]

This table illustrates the range of enantioselectivities that can be achieved using different chiral solvents in various reactions.

The data indicates that while high enantioselectivities are achievable with certain chiral solvents and reaction systems, the level of induction is highly dependent on the specific combination of solvent, substrate, and reaction conditions.

Experimental Protocol: General Procedure for a Reaction in a Chiral Solvent

Materials:

  • This compound (as solvent)

  • Prochiral substrate

  • Reagent

  • Standard laboratory glassware

Procedure:

  • In a flame-dried reaction vessel, the prochiral substrate is dissolved in this compound.

  • The solution is brought to the desired reaction temperature.

  • The reagent is added to the solution.

  • The reaction is stirred and monitored by an appropriate analytical technique (e.g., TLC, GC, NMR).

  • Upon completion, the reaction mixture is worked up according to standard procedures, which may include quenching, extraction, and washing.

  • The solvent is removed under reduced pressure.

  • The crude product is purified, typically by column chromatography.

  • The enantiomeric excess of the product is determined by a suitable chiral analytical method.

Conceptual Pathway for Chiral Solvent-Induced Asymmetry

G cluster_transition_states Diastereomeric Transition States substrate Prochiral Substrate ts_r [Substrate...(S)-Solvent] (Transition State R) substrate->ts_r ts_s [Substrate...(S)-Solvent] (Transition State S) substrate->ts_s chiral_solvent Chiral Solvent (this compound) chiral_solvent->ts_r chiral_solvent->ts_s product_r R-Enantiomer ts_r->product_r Lower Energy product_s S-Enantiomer ts_s->product_s Higher Energy

Caption: Formation of diastereomeric transition states leading to an excess of one enantiomer.

Conclusion

This compound serves as a valuable chiral building block in asymmetric synthesis. While its direct application as a traditional chiral auxiliary is not extensively documented, its utility as a precursor for chiral ligands and as a chiral solvent demonstrates its potential to influence stereochemical outcomes. The choice between using a derivative of this compound or an alternative method will depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, the reaction scale, and cost considerations. For applications requiring very high enantiomeric excess, the development of tailored chiral ligands derived from this compound may be a promising avenue. Conversely, for situations where moderate enantioselectivity is acceptable and a simplified experimental setup is desired, its use as a chiral solvent could be a viable option. Further research into the development and application of derivatives of this compound is warranted to fully explore its potential in the field of asymmetric synthesis.

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (S)-(+)-2-Methoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. (S)-(+)-2-methoxypropanol is a valuable chiral intermediate, and its synthesis is primarily achieved through two key asymmetric catalytic routes: the asymmetric ring-opening of propylene oxide and the asymmetric reduction of methoxyacetone. This guide provides an objective comparison of the performance of various catalysts for these transformations, supported by available experimental data and detailed methodologies.

The selection of an appropriate catalyst is critical in developing a synthetic route that is not only efficient in terms of yield but also highly selective in producing the desired enantiomer. This guide will delve into the primary catalytic systems employed for the synthesis of this compound, presenting a comparative analysis of their performance.

Catalyst Performance Comparison

The following tables summarize the quantitative data for the synthesis of this compound via the two main catalytic pathways.

Asymmetric Ring-Opening of Propylene Oxide with Methanol

The direct asymmetric ring-opening of propylene oxide with methanol is a highly atom-economical approach to this compound. Chiral metal-Salen complexes are the most prominent catalysts for this transformation.

CatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)Key Reaction Conditions
Chiral (Salen)Co(III) Complex (e.g., Jacobsen's Catalyst)Propylene Oxide, MethanolThis compoundHigh>95Typically performed at low temperatures (e.g., 0 °C to room temperature) in a suitable solvent.
Chiral (Salen)Cr(III) ComplexPropylene Oxide, MethanolThis compoundHigh>90Reaction conditions are similar to those for Co(III) complexes, with potential variations in solvent and temperature.

Note: Specific yield and ee values can vary depending on the exact ligand structure of the Salen complex and the precise reaction conditions.

Asymmetric Reduction of Methoxyacetone

The asymmetric reduction of the prochiral ketone, methoxyacetone (1-methoxy-2-propanone), offers an alternative route to this compound. The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, is a benchmark method for this transformation.

CatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)Key Reaction Conditions
(R)-2-Methyl-CBS-oxazaborolidineMethoxyacetoneThis compound>90>95Typically uses a borane source (e.g., BH₃·SMe₂ or BH₃·THF) in an aprotic solvent like THF at low temperatures.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further research.

Protocol 1: Asymmetric Ring-Opening of Propylene Oxide using a Chiral (Salen)Co(III) Catalyst

This protocol is a representative procedure for the enantioselective methanolysis of propylene oxide.

Materials:

  • Chiral (Salen)Co(III) complex (e.g., (R,R)-Jacobsen's catalyst)

  • Propylene oxide

  • Anhydrous methanol

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A flame-dried reaction flask is charged with the chiral (Salen)Co(III) catalyst (typically 1-5 mol%).

  • The flask is purged with an inert gas, and anhydrous solvent is added.

  • The mixture is cooled to the desired temperature (e.g., 0 °C).

  • Anhydrous methanol (typically 1.2-2 equivalents) is added to the solution.

  • Propylene oxide (1 equivalent) is then added dropwise to the stirred solution.

  • The reaction is monitored by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures such as distillation or column chromatography.

  • The enantiomeric excess of the this compound is determined by chiral GC or HPLC analysis.

Protocol 2: Asymmetric Reduction of Methoxyacetone via Corey-Bakshi-Shibata (CBS) Reduction

This protocol outlines the general procedure for the enantioselective reduction of methoxyacetone.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)

  • Methoxyacetone (1-methoxy-2-propanone)

  • Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is set up.

  • Under a nitrogen atmosphere, a solution of (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents of a 1 M solution in toluene) is added to anhydrous THF.

  • The solution is cooled to a low temperature (e.g., -20 °C to 0 °C).

  • The borane source (e.g., 0.6-1.0 equivalents of BH₃·SMe₂) is added slowly to the catalyst solution while stirring.

  • After a brief stirring period (e.g., 10-15 minutes), a solution of methoxyacetone (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel.

  • The reaction mixture is stirred at the low temperature until the reaction is complete (monitored by GC or TLC).

  • The reaction is carefully quenched by the slow addition of methanol, followed by dilute acid (e.g., 1 M HCl).

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by distillation or flash column chromatography to yield this compound.

  • The yield and enantiomeric excess are determined by standard analytical methods.[2]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthetic pathways and the general experimental workflow, the following diagrams are provided.

Synthesis_Pathways cluster_ring_opening Asymmetric Ring-Opening cluster_reduction Asymmetric Reduction Propylene Oxide Propylene Oxide (S)-(+)-2-Methoxypropanol_RO This compound Propylene Oxide->(S)-(+)-2-Methoxypropanol_RO Methanol Methanol Methanol->(S)-(+)-2-Methoxypropanol_RO Chiral (Salen) Metal Catalyst Chiral (Salen) Metal Catalyst Chiral (Salen) Metal Catalyst->(S)-(+)-2-Methoxypropanol_RO Catalyzes Methoxyacetone Methoxyacetone (S)-(+)-2-Methoxypropanol_Red This compound Methoxyacetone->(S)-(+)-2-Methoxypropanol_Red Borane Source Borane Source Borane Source->(S)-(+)-2-Methoxypropanol_Red Chiral Oxazaborolidine (CBS) Chiral Oxazaborolidine (CBS) Chiral Oxazaborolidine (CBS)->(S)-(+)-2-Methoxypropanol_Red Catalyzes

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start Reaction Setup Reaction Setup (Catalyst, Solvent, Reagents) Start->Reaction Setup Reaction Controlled Temperature & Stirring Reaction Setup->Reaction Monitoring Reaction Monitoring (GC, TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching & Extraction Monitoring->Workup Complete Purification Distillation or Chromatography Workup->Purification Analysis Yield & Enantiomeric Excess (Chiral GC/HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for catalytic synthesis.

References

A Comparative Guide to Chiral Induction: (S)-(+)-2-Methoxypropanol vs. Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. The choice of strategy to introduce chirality can significantly impact the efficiency, cost, and overall success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of two distinct approaches: the use of a simple chiral building block, (S)-(+)-2-methoxypropanol, versus a well-established chiral auxiliary, the Evans oxazolidinone.

While this compound is primarily utilized as a chiral precursor, incorporating a stereocenter into the final molecule, Evans auxiliaries are temporarily employed to direct stereoselective transformations on an achiral substrate before being cleaved and potentially recovered. This fundamental difference in application forms the basis of our comparison, which will delve into performance, cost-effectiveness, and practical considerations for each methodology.

Performance Comparison: A Tale of Two Strategies

In contrast, Evans auxiliaries have been extensively studied and validated in a wide range of asymmetric reactions, consistently delivering high levels of diastereoselectivity. The performance of a common Evans auxiliary, (4S)-4-benzyl-2-oxazolidinone, in asymmetric alkylation and aldol reactions is well-documented, with diastereomeric ratios often exceeding 99:1.

Table 1: Performance Data for Evans Auxiliaries in Asymmetric Reactions

Reaction TypeChiral AuxiliarySubstrate/ElectrophileDiastereomeric Ratio (dr)Yield (%)Reference
Alkylation(4S)-4-benzyl-2-oxazolidinoneN-propionyl oxazolidinone / Allyl iodide98:273-78
Aldol Addition(4R)-4-isopropyl-2-oxazolidinoneN-propionyl oxazolidinone / Isobutyraldehyde>99:180
Aldol Addition(4S)-4-benzyl-2-oxazolidinoneN-propionyl oxazolidinone / Benzaldehyde>99:195

Cost-Benefit Analysis: Weighing the Financial and Synthetic Investment

The economic viability of a synthetic route is a critical factor in both academic research and industrial drug development. The cost analysis extends beyond the initial purchase price of the chiral agent to include factors like recovery and reuse, and the number of synthetic steps involved.

This compound is a relatively expensive chiral building block. Its cost is justified when the final target molecule retains its core structure. Evans auxiliaries, while also representing an initial investment, are designed to be recovered and reused, which can significantly reduce the overall cost in a multi-step synthesis or on a larger scale.

Table 2: Cost Comparison of this compound and Evans Auxiliary

CompoundSupplier ExampleQuantityPrice (USD)Price per Gram (USD)
This compoundFisher Scientific1 mL (approx. 0.92 g)$313.43~$340
(S)-4-Benzyl-2-oxazolidinoneSigma-Aldrich5 g$177.65$35.53

Note: Prices are subject to change and may vary between suppliers.

The higher per-gram cost of this compound is a significant consideration. However, its direct incorporation into the target molecule can potentially shorten the overall synthetic sequence compared to the attachment and subsequent removal of a chiral auxiliary.

Experimental Protocols: A Glimpse into the Synthetic Workflow

The following protocols provide a detailed look at the experimental methodologies for utilizing an Evans auxiliary in a typical asymmetric alkylation and a general procedure for the synthesis of (R)-(-)-2-methoxypropanol, which is analogous to the synthesis of the (S)-(+)-enantiomer.

Asymmetric Alkylation using an Evans Auxiliary

This three-step process involves the acylation of the chiral auxiliary, subsequent diastereoselective alkylation, and finally, the cleavage of the auxiliary to yield the chiral carboxylic acid.

Step 1: Acylation of (S)-4-Benzyl-2-oxazolidinone

  • To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Cool the mixture to 0 °C and add propionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and purify the resulting N-propionyl oxazolidinone by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), dropwise to form the enolate.

  • After stirring for a short period, add the alkylating agent (e.g., benzyl bromide) and continue stirring at -78 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the product by column chromatography to separate the diastereomers.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product in a mixture of THF and water.

  • Cool to 0 °C and add lithium hydroxide and hydrogen peroxide.

  • Stir the reaction until the starting material is consumed.

  • Quench the excess peroxide with sodium sulfite.

  • Extract the aqueous layer to recover the chiral auxiliary.

  • Acidify the aqueous layer and extract the desired chiral carboxylic acid.

Synthesis of (R)-(-)-2-Methoxypropanol

This procedure describes the reduction of (R)-(+)-2-methoxypropionic acid to the corresponding alcohol.[2]

  • Under an inert atmosphere (e.g., argon) and at 0 °C, slowly add borane/dimethyl sulfide complex to a solution of (R)-(+)-2-methoxypropionic acid in dichloromethane.

  • Stir the reaction mixture overnight at room temperature.

  • Carefully add a 2M aqueous sodium hydroxide solution dropwise to quench the reaction.

  • Separate the phases and extract the aqueous phase with dichloromethane.

  • Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[2]

Visualization of Synthetic Strategies

The following diagrams illustrate the conceptual workflows for introducing chirality using a chiral building block versus a chiral auxiliary.

Chiral_Building_Block_Workflow start Chiral Building Block (this compound) step1 Incorporate into a larger molecule start->step1 product Final Chiral Product (chirality from building block) step1->product Chiral_Auxiliary_Workflow start Achiral Substrate attach Attach Chiral Auxiliary (e.g., Evans Oxazolidinone) start->attach reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) attach->reaction cleave Cleave Auxiliary reaction->cleave product Final Chiral Product cleave->product recover Recover Chiral Auxiliary cleave->recover

References

Assessing the Effectiveness of (S)-(+)-2-Methoxypropanol as a Resolving Agent: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective chiral resolving agent is a critical step in the separation of enantiomers. This guide aims to provide a comparative analysis of (S)-(+)-2-methoxypropanol as a resolving agent. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific data on its application and effectiveness in chiral resolution.

Chiral resolution is a fundamental process in the pharmaceutical and chemical industries for isolating stereoisomers, as enantiomers of a chiral molecule can exhibit different pharmacological and toxicological properties. The most common method for chiral resolution on an industrial scale is the formation of diastereomeric salts using a chiral resolving agent. This process involves reacting a racemic mixture with a single enantiomer of a resolving agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques such as crystallization.

Despite the theoretical potential of this compound to act as a chiral resolving agent, particularly for racemic acids through the formation of diastereomeric esters, there is a notable absence of published studies detailing its efficacy. Searches of scientific databases have not yielded specific examples of its use in resolving racemic mixtures, nor any quantitative data regarding key performance indicators such as:

  • Diastereomeric Excess (de): A measure of the purity of the formed diastereomer.

  • Enantiomeric Excess (ee): A measure of the chiral purity of the final product.

  • Yield: The efficiency of the resolution process.

Furthermore, no detailed experimental protocols for the use of this compound as a resolving agent are available in the public domain. This lack of information prevents a direct comparison with other commonly used resolving agents.

General Principles of Chiral Resolution by Diastereomeric Salt Formation

While specific data for this compound is unavailable, the general workflow for chiral resolution using a chiral alcohol as a resolving agent is well-established. The process typically involves the following steps:

  • Reaction: The racemic acid is reacted with the enantiomerically pure chiral alcohol, such as this compound, often in the presence of a coupling agent, to form a mixture of diastereomeric esters.

  • Separation: The resulting diastereomers are separated based on their different physical properties, most commonly through fractional crystallization. Differences in solubility in a particular solvent allow for the selective crystallization of one diastereomer.

  • Hydrolysis: The separated diastereomer is then hydrolyzed to cleave the ester bond, yielding the enantiomerically pure acid and recovering the chiral resolving agent.

The logical workflow for a typical chiral resolution process is illustrated in the diagram below.

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomers racemic_mixture Racemic Mixture (R- and S-enantiomers) reaction Reaction racemic_mixture->reaction resolving_agent This compound (Resolving Agent) resolving_agent->reaction diastereomers Mixture of Diastereomers (R,S) and (S,S) reaction->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation diastereomer1 Isolated Diastereomer 1 (e.g., R,S) separation->diastereomer1 diastereomer2 Isolated Diastereomer 2 (e.g., S,S) separation->diastereomer2 cleavage1 Cleavage diastereomer1->cleavage1 cleavage2 Cleavage diastereomer2->cleavage2 enantiomer1 Pure Enantiomer 1 (R) cleavage1->enantiomer1 recovered_agent1 Recovered Resolving Agent cleavage1->recovered_agent1 enantiomer2 Pure Enantiomer 2 (S) cleavage2->enantiomer2 recovered_agent2 Recovered Resolving Agent cleavage2->recovered_agent2

Safety Operating Guide

Proper Disposal of (S)-(+)-2-Methoxypropanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-2-Methoxypropanol , a flammable liquid requiring careful handling, necessitates strict adherence to proper disposal protocols to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5] Use only non-sparking tools when handling containers.[1][2][6]

Step-by-Step Disposal Procedure

The disposal of this compound is managed as a hazardous waste stream, primarily due to its flammability.[1][7] Under no circumstances should this chemical be disposed of down the drain or mixed with regular trash.[6][7][8]

  • Waste Collection:

    • Collect waste this compound in a designated, compatible waste container. Suitable containers can be made of glass, plastic, or metal.[7]

    • If possible, use the original container for waste collection, ensuring the label is intact and legible.[7][9]

    • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[1][10] It is best practice to segregate halogenated and non-halogenated solvent wastes.[9]

  • Container Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag.

    • The label must identify all chemical constituents and their approximate percentages, including this compound.[7][8] Vague identifiers like "Solvent Waste" are not acceptable.[7]

  • Storage of Waste:

    • Keep the waste container tightly closed at all times, except when adding waste.[7][8][9]

    • Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][3][5]

    • Ensure adequate headspace in the container to allow for vapor expansion; a general guideline is to leave about 1 inch of space in a 4-liter container.[8]

    • Flammable liquid waste should be stored in a flammable storage cabinet if available.[10]

  • Disposal of Empty Containers:

    • A container that held this compound is not considered empty until it has been triple-rinsed.[9]

    • The first rinse must be collected and disposed of as hazardous waste.[11] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11]

    • After thorough rinsing and air-drying, remove or deface the original label before recycling or disposing of the container as non-hazardous waste.[9]

  • Spill Management:

    • In the event of a small spill, absorb the liquid with an inert material such as dry sand, earth, or vermiculite.[12][13]

    • Collect the absorbent material and contaminated debris in a sealed, properly labeled container for disposal as hazardous waste.[2][12]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[11]

  • Arranging for Pickup:

    • Contact your institution's EHS or hazardous waste management department to schedule a pickup for the full waste container.[7]

Chemical Safety Data

The following table summarizes key quantitative safety data for methoxypropanol, which dictates its handling and disposal requirements.

PropertyValueCitation
Flash Point< 60 °C (140 °F)[7]
UN Number3092[4][14]
Hazard Class3 (Flammable Liquid)[14]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_start Start: this compound Waste Generated cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling and Storage cluster_disposal Final Disposal start Waste Generated collect Collect in a designated, compatible container start->collect segregate Is it mixed with incompatible waste? collect->segregate yes_mix Yes segregate->yes_mix Yes no_mix No segregate->no_mix No re_segregate Re-segregate waste into separate containers yes_mix->re_segregate label_waste Label container with 'Hazardous Waste' and list all constituents no_mix->label_waste re_segregate->collect store_waste Store in a cool, dry, well-ventilated area with the container sealed label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-(+)-2-methoxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of (S)-(+)-2-Methoxypropanol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Operational Plan: Handling this compound

This compound is a flammable liquid and requires careful handling to prevent personal injury and property damage.

1. Engineering Controls and Ventilation:

  • Work in a well-ventilated area.[1][2]

  • Use a chemical fume hood for all operations.

  • Employ explosion-proof electrical, ventilating, and lighting equipment.[1][3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety goggles with side shields or a face shield.[2][3]

  • Skin Protection:

    • Wear chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended.[2]

    • Wear a lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

3. Safe Handling Practices:

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Use only non-sparking tools.[1][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][3]

  • Avoid contact with skin and eyes.[2]

  • Avoid breathing vapors or mists.[2]

  • Keep containers tightly closed when not in use.[1][3]

4. Storage:

  • Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[1][2]

  • Keep containers tightly closed.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1][3] If skin irritation persists, seek medical attention.[1]

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[1]

  • In Case of a Spill: Eliminate all ignition sources.[4] Absorb the spill with a non-combustible material like sand or earth and place it in a suitable container for disposal.[2]

Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]

  • It is recommended to use a licensed professional waste disposal service.

  • Do not dispose of it down the drain or into the environment.

Quantitative Data for this compound

PropertyValueSource
CAS Number 116422-39-0[1]
Molecular Formula C₄H₁₀O₂[5]
Molecular Weight 90.12 g/mol [5]
Appearance Clear, colorless liquid[5]
Boiling Point 118 °C[5]
Flash Point 33 °C[5]
Density 0.938 g/cm³[5]
UN Number 3092[2]

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_respirator Respiratory Protection cluster_final Final Check Start Start: Handling This compound AssessTask Assess the Task: - Scale of work - Potential for splashing - Ventilation adequacy Start->AssessTask EyeProtection Eye Protection: Safety Goggles with Side Shields (or Face Shield for splash risk) AssessTask->EyeProtection HandProtection Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile, Butyl Rubber) AssessTask->HandProtection BodyProtection Body Protection: Lab Coat or Chemical-Resistant Apron AssessTask->BodyProtection RespiratoryProtection Is Ventilation Inadequate or Aerosol Generation Likely? AssessTask->RespiratoryProtection FinalCheck Final Check: - All PPE is correctly fitted - User is trained - Emergency equipment is accessible YesResp Yes RespiratoryProtection->YesResp Yes NoResp No RespiratoryProtection->NoResp No Respirator Use NIOSH-Approved Organic Vapor Respirator YesResp->Respirator NoRespirator Standard PPE Sufficient NoResp->NoRespirator Respirator->FinalCheck NoRespirator->FinalCheck Proceed Proceed with Work FinalCheck->Proceed

Caption: PPE selection workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.